molecular formula C7H6NNaO2 B10764936 Sodium 4-aminobenzoate CAS No. 54287-22-8

Sodium 4-aminobenzoate

カタログ番号: B10764936
CAS番号: 54287-22-8
分子量: 159.12 g/mol
InChIキー: XETSAYZRDCRPJY-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sodium 4-aminobenzoate is the water-soluble sodium salt of 4-aminobenzoic acid (PABA), offering enhanced bioavailability in aqueous systems compared to its parent compound. This reagent is highly valued in organic synthesis as a key precursor and building block for the preparation of more complex molecules, including azo dyes and pharmaceutical intermediates. Its primary research value lies in its role as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), a crucial component in the folate biosynthesis pathway of bacteria and plants. This mechanism of action makes it a critical tool compound for studying folate metabolism, developing novel antimicrobial agents, and investigating bacterial resistance mechanisms. Furthermore, its structural similarity to PABA lends utility in biochemical studies exploring vitamin function, sunscreen agent development, and the modulation of cellular processes. Researchers utilize this high-purity compound to ensure reproducibility and reliability in experiments spanning medicinal chemistry, microbiology, and enzymology.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;4-aminobenzoate
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InChI

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETSAYZRDCRPJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060296
Record name Sodium 4-aminobenzoate
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Molecular Weight

159.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

555-06-6, 54287-22-8, 71720-42-8
Record name Sodium aminobenzoate
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Record name Benzoic acid, 4-amino-, sodium salt
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Record name Benzoic acid, 4-amino-, sodium salt (1:1)
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Record name Sodium 4-aminobenzoate
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Record name Sodium 4-aminobenzoate
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Record name Sodium aminobenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOBENZOATE SODIUM
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Foundational & Exploratory

Sodium 4-aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core basic properties of sodium 4-aminobenzoate (B8803810). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Core Properties

Sodium 4-aminobenzoate, the sodium salt of 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA), is a white to off-white crystalline solid.[1] It is a compound of significant interest in various scientific and industrial sectors, including pharmaceuticals and cosmetics.[2]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a clear reference for its identification and handling.

PropertyValueReferences
Chemical Name This compound[3]
Synonyms Sodium para-aminobenzoate, PABA sodium salt[2][3]
CAS Number 555-06-6[2]
Molecular Formula C₇H₆NNaO₂[1]
Molecular Weight 159.12 g/mol [1][2]
Appearance White to off-white or pale yellow crystalline solid/powder[1][2]
Melting Point >300 °C[3][4]
Density 1.410 g/cm³[1]
Solubility

The solubility of this compound is a critical parameter for its application in various formulations. It is highly soluble in water and exhibits moderate solubility in some organic solvents.[1]

SolventSolubilityReferences
Water Highly soluble; 50 mg/mL[1][3]
Ethanol Soluble[5]
Methanol (B129727) Soluble[5]
Ether Soluble[5]
Benzene Slightly soluble[5]
Petroleum Ether Practically insoluble[5]

The solubility of this compound in aqueous solutions is influenced by pH, with lower pH potentially increasing solubility due to protonation.[1] Temperature also plays a role, with higher temperatures generally leading to increased solubility in water.[1]

Stability and Storage

This compound is generally stable under normal conditions.[1] However, it is light-sensitive and should be stored in a cool, dry, well-sealed container, protected from light.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and analysis of this compound.

Synthesis via Catalytic Hydrogenation of 4-Nitrobenzoic Acid

This protocol is adapted from established industrial methods for the preparation of 4-aminobenzoic acid, which is then neutralized to form the sodium salt.[8][9]

Materials:

  • 4-Nitrobenzoic acid

  • Sodium hydroxide (B78521)

  • 5% Palladium on carbon (Pd/C) catalyst

  • Water

  • Hydrogen gas

  • Hydrochloric acid (for acidification to isolate the free acid)

Procedure:

  • Preparation of Sodium 4-nitrobenzoate (B1230335) solution: In a suitable reaction vessel, dissolve 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water (approximately 3 times the mass of the acid and base).[8]

  • Catalytic Hydrogenation:

    • Transfer the sodium 4-nitrobenzoate solution to a high-pressure reactor (autoclave).

    • Add 5% Pd/C catalyst (typically 1-2% by weight of the 4-nitrobenzoic acid).

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) three times.

    • Pressurize the reactor with hydrogen gas to 1-2 MPa.

    • Heat the reaction mixture to 60-70 °C with stirring.

    • Maintain the reaction for approximately 2 hours, or until the hydrogen pressure remains constant, indicating the completion of the reaction.[8]

  • Catalyst Removal and Neutralization:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • The resulting aqueous solution contains this compound. For purification, this can be further processed.

Purification by Recrystallization

This protocol describes the purification of this compound from an aqueous solution.[10]

Materials:

  • Crude this compound

  • Deionized water

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the quantitative analysis of this compound, based on USP guidelines.[11]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV Detector

  • C18 reverse-phase column (e.g., 3.0-mm × 15-cm; 3.5-µm packing L11)

Reagents:

  • Mobile Phase: A mixture of methanol and 1.5% acetic acid in water (15:85 v/v).[11]

  • Standard Solution: Prepare a 0.1 mg/mL solution of USP Aminobenzoate Sodium Reference Standard in the mobile phase.[11]

  • Sample Solution: Prepare a 0.1 mg/mL solution of the this compound sample in the mobile phase.[11]

Chromatographic Conditions:

  • Detector Wavelength: 280 nm[11]

  • Flow Rate: 0.35 mL/min[11]

  • Injection Volume: 5 µL[11]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • The retention time of the major peak in the sample solution should correspond to that of the standard solution.

  • Calculate the percentage of this compound in the sample by comparing the peak response of the sample to the peak response of the standard.[11]

Visualizations

Folate Biosynthesis Pathway

This compound is a crucial intermediate in the biosynthesis of folate in many microorganisms.[12] The following diagram illustrates the role of PABA in this essential metabolic pathway.

Folate_Biosynthesis cluster_paba PABA Synthesis cluster_folate Folate Synthesis Chorismate Chorismate ADC 4-amino-4- deoxychorismate Chorismate->ADC PabA, PabB PABA p-Aminobenzoic Acid (PABA) ADC->PABA PabC DHP 7,8-Dihydropteroate PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFS Glutamate2 Glutamate DHP->Glutamate2 THF Tetrahydrofolate (THF) DHF->THF DHFR GTP GTP DHNP Dihydroneopterin triphosphate GTP->DHNP DHMP 2-amino-4-hydroxy-6- hydroxymethyl-7,8- dihydropteridine DHNP->DHMP DHMP->DHP DHPS Glutamine Glutamine Glutamine->ADC Glutamate Glutamate Glutamine->Glutamate Glutamate2->DHF

Caption: Bacterial folate biosynthesis pathway highlighting the role of PABA.

General Experimental Workflow for Chemical Characterization

The following diagram outlines a typical workflow for the characterization of a chemical substance like this compound.

Experimental_Workflow Start Start: Obtain Crude Sample Purification Purification (e.g., Recrystallization) Start->Purification Physical_Properties Physical Property Measurement (Melting Point, Appearance) Purification->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis Chromatographic_Analysis Chromatographic Analysis (e.g., HPLC for Purity) Purification->Chromatographic_Analysis Data_Analysis Data Analysis and Structure Confirmation Physical_Properties->Data_Analysis FTIR FTIR Spectroscopy Spectroscopic_Analysis->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic_Analysis->NMR UV_Vis UV-Vis Spectroscopy Spectroscopic_Analysis->UV_Vis FTIR->Data_Analysis NMR->Data_Analysis UV_Vis->Data_Analysis Chromatographic_Analysis->Data_Analysis End End: Characterized Compound Data_Analysis->End

Caption: General workflow for the characterization of a chemical compound.

References

Sodium 4-aminobenzoate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential identification and property data for Sodium 4-aminobenzoate (B8803810), intended for researchers, scientists, and drug development professionals.

Compound Identification

The primary identifier for Sodium 4-aminobenzoate is its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Number : 555-06-6[1][2][3]

A comprehensive list of synonyms and alternative identifiers is provided below for cross-referencing purposes.

Synonym / Identifier Source / Type
Sodium p-aminobenzoateCommon Name[3]
4-Aminobenzoic acid sodium saltIUPAC Name[1][4][5]
Aminobenzoate sodiumUSP Name[3][4]
PABA, SodiumAbbreviation[1]
AntergylBrand Name[3]
PabavitBrand Name[3]
Benzoic acid, 4-amino-, monosodium saltSystematic Name[3]
UNII-75UI7QUZ5JFDA UNII Code[3]
EINECS 209-080-3European Community Number[3]

Physicochemical Properties

Key quantitative properties of this compound are summarized in the following table.

Property Value
Molecular Formula C₇H₆NNaO₂[2] or C₇H₆NO₂Na[1]
Molecular Weight 159.12 g/mol [1][2][4]
Appearance White to pale yellow powder/crystal[1]
Melting Point >300 °C[6][7]
Water Solubility Soluble (50 mg/ml)[6][7]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are application-specific and beyond the scope of this datasheet. For purification, recrystallization from water is a cited method.[7]

Logical Workflow

The following diagram illustrates the logical workflow for identifying and compiling technical data for a chemical compound, as performed for this guide.

G cluster_input 1. Query cluster_process 2. Data Acquisition & Processing cluster_output 3. Output Generation A Initial Request: This compound (CAS & Synonyms) B Database Search (e.g., PubChem, TCI, Sigma) A->B Initiates C Data Extraction (CAS, Synonyms, Properties) B->C Yields D Verification & Consolidation C->D Requires E Structured Data Tables D->E Populates F Technical Guide (Final Document) E->F Integrates into

Workflow for Chemical Compound Data Retrieval.

References

An In-depth Technical Guide to Para-Aminobenzoic Acid (PABA) Sodium Salt: Discovery, History, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Para-aminobenzoic acid (PABA), and its corresponding sodium salt, hold a significant place in the annals of biochemistry and pharmacology. Initially miscategorized as a vitamin, its role has evolved from a key component in early sunscreens to a therapeutic agent for fibrotic disorders and a crucial intermediate in microbial metabolism. This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of PABA and its sodium salt. It details its physicochemical properties, outlines key experimental protocols for its synthesis and analysis, and presents quantitative data from significant clinical studies. Furthermore, this document illustrates critical biological pathways and experimental workflows to provide a thorough resource for the scientific community.

Historical Perspective and Key Milestones

Para-aminobenzoic acid has been known to chemists since 1863. Its journey through scientific history is marked by shifting perceptions of its biological role.

  • Early Discovery and "Vitamin" Status: For a period, PABA was referred to as "vitamin B10" or "vitamin Bx".[1] It was considered a factor in the vitamin B complex, thought to be essential for certain organisms.[2] However, it was later understood that while PABA is a vital precursor for folate synthesis in many bacteria, fungi, and plants, it is not an essential nutrient for humans.[3] The human gut microbiome is capable of generating PABA on its own.[3]

  • The Sunscreen Era: In 1943, PABA was patented as one of the first active chemical ingredients used in sunscreens.[3] Its ability to absorb UVB radiation made it a popular choice for sun protection formulations in the post-war era.[4] However, concerns over allergic reactions, photosensitivity, and potential cellular DNA damage led to its decline in use in sunscreens by the 1980s.[3][5]

  • Therapeutic Applications: The potassium salt of PABA (Potaba®) gained prominence as a prescription medication for treating fibrotic skin disorders, such as Peyronie's disease and scleroderma.[3][6] Its mechanism in these conditions is thought to be related to its antifibrotic properties.[7]

Physicochemical Properties

The sodium salt of PABA is the water-soluble form frequently used in various formulations. A summary of the key physicochemical properties of PABA and its sodium salt is provided below.

PropertyPara-Aminobenzoic Acid (PABA)PABA Sodium Salt
CAS Number 150-13-0[8]555-06-6[9][10]
Molecular Formula C₇H₇NO₂[8]C₇H₆NNaO₂[9]
Molecular Weight 137.14 g/mol [8]159.12 g/mol [9]
Appearance White to grey crystalline solid[8]Pale yellow powder[9]
Melting Point 187-189 °C[8]>300 °C[11]
Solubility Slightly soluble in water; soluble in ethanol.[8][12]Soluble in water (50 mg/mL).[11]
UV Absorption (λmax) ~260-289 nm (solvent dependent)[13]~284 nm[10]
pKa (Carboxyl) 4.88[3]N/A
pKa (Amino) 2.42[3]N/A

Core Biological and Pharmacological Mechanisms

Role in Microbial Folate Synthesis

PABA is a critical intermediate in the de novo synthesis of folic acid (vitamin B9) in most bacteria, plants, and fungi.[14][15] These organisms utilize PABA and a pteridine (B1203161) precursor to form dihydropteroate (B1496061), a key step catalyzed by the enzyme dihydropteroate synthase (DHPS).[5][16] This pathway is essential for the production of tetrahydrofolate, a coenzyme vital for the synthesis of nucleic acids and certain amino acids.[17] Humans lack the enzymatic machinery to synthesize folate from PABA and must obtain it from their diet.[3]

The essentiality of this pathway in bacteria is famously exploited by sulfonamide antibiotics. These drugs are structural analogs of PABA and act as competitive inhibitors of DHPS, thereby blocking folate synthesis and arresting bacterial growth.[3][18]

Folic_Acid_Synthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA Multiple Steps Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Multiple Steps DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthetase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Sulfonamides Sulfonamides (Antibiotics) Sulfonamides->Dihydropteroate Competitive Inhibition

Bacterial Folic Acid Synthesis Pathway.
Antifibrotic Mechanism of Action

The therapeutic effect of potassium p-aminobenzoate in fibrotic conditions like Peyronie's disease and scleroderma is attributed to its antifibrotic activity. The proposed mechanism suggests that PABA increases oxygen uptake at the tissue level.[7] This enhanced oxygenation is believed to upregulate the activity of monoamine oxidase, an enzyme that plays a role in preventing or reversing the cross-linking of fibrous tissue.[7]

Antifibrotic_Mechanism PABA Potassium PABA Administration O2 Increased Tissue Oxygen Uptake PABA->O2 Leads to MAO Increased Monoamine Oxidase (MAO) Activity O2->MAO Enhances Fibrosis Regression or Prevention of Tissue Fibrosis MAO->Fibrosis Results in

Proposed Antifibrotic Mechanism of PABA.
Antioxidant Properties

Research indicates that PABA and its sodium salt possess antioxidant properties.[19] They have been shown to act as effective scavengers of certain reactive oxygen species (ROS), including hydroxyl radicals and singlet oxygen.[20] This antioxidant capacity may contribute to its protective effects against cellular damage.[18]

Clinical Efficacy and Quantitative Data

The primary therapeutic application of PABA salts is in the management of fibrotic diseases. The following tables summarize quantitative outcomes from key clinical studies.

Peyronie's Disease

Potassium p-aminobenzoate (Potaba) has been studied for its effects on plaque size, penile curvature, and pain associated with Peyronie's disease.

Study (Reference)TreatmentKey Outcomes
Weidner et al. (Prospective, RCT) [18]12 g/day Potassium PABA vs. Placebo for 12 monthsPlaque Size: Significant decrease in PABA group (259 mm² to 142 mm²) vs. placebo (259 mm² to 233 mm²). (p=0.042) Curvature: No improvement in pre-existing curvature, but PABA prevented worsening (32.5% of placebo patients worsened, p<0.001). Pain: No significant difference in pain reduction (82.6% PABA vs. 77.3% placebo).
Carson (Retrospective Review) [21]12 g/day Potassium PABA for ≥ 3 monthsPlaque Size: Decreased in 18 of 32 patients (56%). Curvature: Improved in 18 of 31 patients (58%); 8 of 31 (26%) had complete resolution. Pain: Improved in 8 of 18 patients (44%).
Lee et al. (Retrospective Review) [22][23]12 g/day Potassium PABA vs. Combination TherapyDropout Rate: 68.2% for PABA group vs. 7.7% for combination therapy group. Surgical Correction: Significantly more patients in the PABA group required surgery (35.7% vs. 13.3%, p=0.048).
Scleroderma

Retrospective studies have suggested a benefit of potassium p-aminobenzoate on survival rates in patients with scleroderma.

Study (Reference)Treatment Group5-Year Survival Rate10-Year Survival Rate
Zarafonetis et al. (Retrospective) [17][24]Adequately treated with KPAB88.5%76.6%
Never treated with KPAB69.8%56.6%
Entire Cohort (n=390)81.4%69.4%

Note: A 1994 double-blind trial found no effect of PABA on skin lesions in patients with long-standing scleroderma, highlighting the need for further prospective studies.[19]

Experimental Protocols

Synthesis of 4-Aminobenzoic Acid via Catalytic Hydrogenation

This protocol describes a common industrial method for synthesizing PABA by the reduction of 4-nitrobenzoic acid.

Materials:

  • 4-nitrobenzoic acid

  • Sodium hydroxide (B78521)

  • Pd/C (Palladium on carbon) catalyst

  • Pressurized hydrogenation reactor (autoclave)

  • Hydrogen gas

  • Hydrochloric acid (36-38%)

Procedure:

  • Salt Formation: Prepare an aqueous solution of sodium 4-nitrobenzoate (B1230335) by dissolving 4-nitrobenzoic acid (e.g., 55.7 g) and sodium hydroxide (e.g., 13.3 g) in water (e.g., 222.8 g).[15]

  • Catalyst Addition: Transfer the solution to a high-pressure reactor. Add the Pd/C catalyst (e.g., 0.557 g).[15]

  • Hydrogenation: Seal the reactor and purge with nitrogen. Pressurize the reactor with hydrogen gas to 2-4 MPa.[3][15]

  • Reaction: Heat the mixture to 60-70 °C. Maintain the temperature and pressure, with stirring, until hydrogen uptake ceases (approx. 1 hour).[3][15]

  • Catalyst Recovery: Cool the reactor to room temperature. Depressurize and filter the reaction mixture to recover the Pd/C catalyst.[3][15]

  • Acidification & Isolation: Acidify the filtrate to a pH of 3 using hydrochloric acid. This precipitates the 4-aminobenzoic acid.[3][15]

  • Purification: Cool the mixture, collect the solid product by filtration, and dry under vacuum to yield PABA as a white to off-white solid (Typical yield: >96%, Purity by HPLC: >99%).[3][15]

Synthesis_Workflow start Start: 4-Nitrobenzoic Acid + NaOH in Water react Charge Autoclave with Solution and Pd/C Catalyst start->react hydro Hydrogenation (2-4 MPa H₂, 60-70°C) react->hydro cool Cool to Room Temp & Filter to Remove Catalyst hydro->cool acidify Acidify Filtrate with HCl to pH 3 cool->acidify isolate Filter and Dry Precipitate acidify->isolate end End: Purified 4-Aminobenzoic Acid (PABA) isolate->end

Workflow for PABA Synthesis.
Quantification of PABA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a representative method for the analysis of PABA in biological or chemical samples.

Materials & Equipment:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., Eclipse XDB-C18, 5 µm, 4.6x150 mm)[14]

  • Mobile Phase A: 0.1% Formic Acid in Water[14]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[14]

  • PABA standard for calibration

  • Sample preparation reagents (e.g., Tris-HCl buffer, filters)[14]

Procedure:

  • Sample Preparation: For cellular samples, centrifuge the culture, resuspend the pellet in buffer, and lyse the cells (e.g., by sonication). Clarify the lysate and supernatant by filtration (e.g., 0.22 µm filter).[14]

  • Chromatographic Conditions:

    • Column Temperature: 40 °C[14]

    • Injection Volume: 20 µL[14]

    • Detection Wavelength: 290 nm[25]

  • Mobile Phase Gradient:

    • Equilibrate the column with 92% Mobile Phase A and 8% Mobile Phase B.[14]

    • Inject the sample.

    • Increase Mobile Phase B linearly from 8% to 50% over 7 minutes.[14]

    • Increase Mobile Phase B from 50% to 100% over the next 3 minutes.[14]

    • Return to initial conditions (92% A, 8% B) and re-equilibrate for 4 minutes before the next injection.[14]

  • Quantification: Create a standard curve by injecting known concentrations of PABA. Determine the concentration in unknown samples by comparing their peak areas to the standard curve. The retention time for PABA is typically observed around 5-6 minutes under these conditions.[14]

HPLC_Workflow sample_prep Sample Preparation (e.g., Lysis, Filtration) injection Inject 20 µL of Sample sample_prep->injection hplc_setup HPLC System Setup (C18 Column, UV Detector) hplc_setup->injection gradient Run Gradient Elution (Water/Methanol/Formic Acid) injection->gradient detection Detect at 290 nm gradient->detection analysis Data Analysis (Peak Integration vs. Standard Curve) detection->analysis result Quantified PABA Concentration analysis->result

General Workflow for HPLC Analysis of PABA.

Conclusion

From its misidentification as a vitamin to its widespread use in early sunscreens and current application in treating specific fibrotic diseases, para-aminobenzoic acid and its sodium salt have a rich and varied history. Its fundamental role in microbial folate synthesis has cemented its importance in microbiology and infectious disease, providing a key target for sulfonamide antibiotics. For drug development professionals, PABA's antifibrotic and antioxidant properties continue to be of interest. This guide has consolidated the historical context, physicochemical data, mechanisms of action, and key experimental methodologies to serve as a valuable technical resource for ongoing and future research in this area.

References

The Biological Role of 4-Aminobenzoate in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminobenzoic acid (PABA), and its sodium salt, sodium 4-aminobenzoate (B8803810), is a crucial small molecule in the metabolism of many bacterial species. Its primary and most well-understood role is as an essential precursor in the de novo biosynthesis of folates, a class of coenzymes vital for one-carbon transfer reactions. These reactions are fundamental to the synthesis of nucleic acids, certain amino acids, and other key cellular components. The bacterial folate synthesis pathway, being absent in humans, represents a key target for antimicrobial agents, most notably sulfonamides. Beyond this central role, PABA is also implicated in other metabolic processes, including coenzyme Q biosynthesis in some species, and has been shown to influence bacterial virulence and community behaviors such as biofilm formation. This guide provides a comprehensive technical overview of the biological functions of 4-aminobenzoate in bacteria, detailing the core metabolic pathways, summarizing key quantitative data, and providing experimental protocols for its study.

Core Biological Role: Precursor in Folate Biosynthesis

In a wide range of bacteria, 4-aminobenzoate is an indispensable intermediate in the synthesis of tetrahydrofolate (THF), the biologically active form of folate.[1] Bacteria that cannot acquire folates from their environment must synthesize them de novo, a pathway for which PABA is a mandatory building block.[2] Humans, in contrast, lack this pathway and must obtain folates through their diet, making the bacterial folate synthesis pathway an attractive target for selective antimicrobial therapies.[3][4]

The PABA Biosynthesis Pathway

The synthesis of PABA in bacteria, exemplified by the well-studied model organism Escherichia coli, begins with chorismate, a key branch-point metabolite in the shikimate pathway.[5] The conversion of chorismate to PABA is a two-step enzymatic process involving three proteins: PabA, PabB, and PabC.[6][7]

  • Formation of 4-amino-4-deoxychorismate (ADC): This initial step is catalyzed by 4-amino-4-deoxychorismate synthase (ADC synthase), which is a complex of two proteins, PabA and PabB.[8][9]

    • PabA functions as a glutaminase (B10826351), hydrolyzing glutamine to produce ammonia (B1221849).[6] Notably, PabA exhibits negligible glutaminase activity on its own and is allosterically activated upon forming a complex with PabB.[6][8]

    • PabB is the synthase component that utilizes the ammonia generated by PabA to convert chorismate into 4-amino-4-deoxychorismate (ADC).[8][9] In the absence of PabA, PabB can utilize exogenous ammonia, though less efficiently.[10]

  • Formation of 4-Aminobenzoate (PABA): The final step is the conversion of ADC to PABA and pyruvate. This reaction is catalyzed by the enzyme 4-amino-4-deoxychorismate lyase (ADC lyase), encoded by the pabC gene.[11]

Integration into the Folate Pathway

Once synthesized, PABA is incorporated into the folate backbone. Dihydropteroate (B1496061) synthase (DHPS) catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form dihydropteroate.[1] This molecule is subsequently glutamylated by dihydrofolate synthase (DHFS) to yield dihydrofolate (DHF). Finally, dihydrofolate reductase (DHFR) reduces DHF to the active coenzyme, tetrahydrofolate (THF).

This entire pathway is a critical target for antimicrobial drugs. Sulfonamides act as competitive inhibitors of dihydropteroate synthase, mimicking the structure of PABA and thereby blocking folate synthesis.[1]

Visualization of the PABA and Folate Biosynthesis Pathways

The following diagrams illustrate the key metabolic routes involving PABA.

PABA_Biosynthesis cluster_shikimate Upstream Shikimate Pathway cluster_paba PABA Biosynthesis cluster_folate Downstream Folate Pathway Erythrose-4-P Erythrose-4-P DAHP DAHP Erythrose-4-P->DAHP PEP PEP PEP->DAHP aroG/F/H Chorismate Chorismate ADC 4-Amino-4-deoxychorismate Chorismate->ADC PabB (ADC Synthase) DHQ DHQ DAHP->DHQ ...multiple steps DHS DHS DHQ->DHS ...multiple steps Shikimate Shikimate DHS->Shikimate ...multiple steps S3P S3P Shikimate->S3P ...multiple steps EPSP EPSP S3P->EPSP ...multiple steps EPSP->Chorismate ...multiple steps Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate PabA PABA 4-Aminobenzoate (PABA) ADC->PABA PabC (ADC Lyase) Pyruvate Pyruvate ADC->Pyruvate Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS Dihydropteridine_PP Dihydropteridine-PPi Dihydropteridine_PP->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Lambda_Red_Workflow cluster_prep Part 1: Prepare Targeting Cassette cluster_recombine Part 2: Recombination cluster_cure Part 3: Remove Marker P1 Design Primers (H1-P1, H2-P2) P2 PCR Amplify Resistance Cassette (e.g., from pKD4) P1->P2 P3 Purify PCR Product P2->P3 R3 Electroporate with PCR Product P3->R3 Targeting Cassette R1 Prepare Electrocompetent Cells (E. coli with pKD46) R2 Induce Lambda Red Genes (L-arabinose, 30°C) R1->R2 R2->R3 R4 Select for Recombinants (e.g., on Kanamycin plates at 37°C) R3->R4 C1 Transform with pCP20 (FLP Recombinase) R4->C1 Mutant Strain C2 Induce FLP Expression (42°C) C1->C2 C3 Cure Plasmids (Growth at 37-42°C) C2->C3 C4 Verify Deletion (Colony PCR, Sequencing) C3->C4

References

Sodium 4-Aminobenzoate: A Re-evaluation of its Role Beyond the Vitamin B Complex

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Review for Researchers and Drug Development Professionals

Executive Summary

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), was once historically referred to as vitamin B10.[1][2] However, current scientific consensus does not classify PABA as a member of the vitamin B complex for humans.[3][4] This is because it is not an essential nutrient; the human body cannot use PABA to synthesize folate (vitamin B9), a critical function that PABA serves in bacteria, fungi, and plants.[5][6] Humans must obtain folate from their diet.[5] This whitepaper clarifies the current understanding of Sodium 4-aminobenzoate's biological significance, focusing on its established role in microbial metabolism and distinguishing this from its historical and incorrect classification as a human vitamin.

The Reclassification of PABA: Not a Human Vitamin

Vitamins are essential organic compounds that an organism cannot synthesize in sufficient quantities and must be obtained through its diet. While PABA is a structural component of the folic acid molecule, humans lack the necessary enzymatic machinery to convert PABA into folate.[3][5] The gut microbiome in humans can produce PABA, but this does not contribute significantly to the body's folate requirements.[1][5] Therefore, PABA is considered a nonessential nutrient for humans.[3]

Historically, PABA was sometimes grouped with the B-complex vitamins and labeled as vitamin Bx or B10.[1][2][7] This classification was later rescinded upon the discovery that its role as a vitamin is limited to organisms that synthesize their own folate.[8]

Core Biochemical Role: An Intermediate in Microbial Folate Synthesis

The primary and most well-understood biochemical function of PABA is its role as an essential intermediate in the folate synthesis pathway in many microorganisms and plants.[6][9][10] Folate cofactors are critical for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making this pathway vital for microbial proliferation.[10]

The pathway begins with chorismate and proceeds through several enzymatic steps to produce tetrahydrofolate (THF), the active form of the vitamin. PABA is incorporated into the folate structure by the enzyme dihydropteroate (B1496061) synthase (DHPS).

The Folate Synthesis Pathway in Bacteria

The diagram below illustrates the key steps in the bacterial folate synthesis pathway, highlighting the incorporation of PABA. This pathway is a major target for antimicrobial drugs, particularly sulfonamides.

Folate_Synthesis cluster_chorismate From Shikimate Pathway cluster_paba PABA Synthesis cluster_pterin Pterin Synthesis cluster_folate Folate Synthesis Chorismate Chorismate ADC_Synthase ADC Synthase & Lyase (pabA/pabB) Chorismate->ADC_Synthase PABA PABA (4-Aminobenzoate) ADC_Synthase->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS GTP GTP DHN Dihydroneopterin Triphosphate GTP->DHN GTP Cyclohydrolase I HMDHP 6-Hydroxymethyl-7,8- dihydropterin-PP DHN->HMDHP HMDHP Synthase HMDHP->DHPS DHP Dihydropteroate DHPS->DHP DHFS Dihydrofolate Synthase (DHFS) DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) (Active Folate) DHFR->THF Glutamate_in Glutamate Glutamate_in->DHFS Sulfonamides Sulfonamides (e.g., Sulfamethoxazole) Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial folate synthesis pathway highlighting PABA's role.

Mechanism of Action for Sulfonamide Antibiotics

The essentiality of the PABA-dependent folate pathway in bacteria is exploited by sulfonamide antibiotics. These drugs are structural analogs of PABA and act as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme.[5] By blocking the incorporation of PABA, sulfonamides halt folate synthesis, leading to a bacteriostatic effect that prevents microbial growth and replication.[6] Since humans do not possess this pathway, they are unaffected by DHPS inhibitors, providing a basis for selective toxicity.

Other Investigated Applications

While not a vitamin for humans, this compound has been utilized and investigated in other contexts:

  • Topical Sunscreen: PABA was a common active ingredient in sunscreens due to its ability to absorb UVB radiation.[3][6] However, its use has declined significantly due to issues of skin irritation, photosensitivity, and allergic reactions.[1][8]

  • Dermatological and Fibrotic Conditions: PABA has been used orally to treat certain skin conditions, such as vitiligo, pemphigus, and Peyronie's disease, a condition involving fibrotic tissue buildup.[11] Its potential anti-fibrotic effects have been a subject of research, though results have been mixed.[8]

Conclusion for Drug Development Professionals

The classification of this compound (PABA) as a non-vitamin for humans is a critical distinction for researchers. Efforts to frame its biological activity within the context of a vitamin B factor are scientifically inaccurate. The true value of understanding PABA's biochemistry lies in its essential role in microbial metabolism. This pathway remains a validated and crucial target for the development of antimicrobial agents. Future research and development should focus on this established mechanism rather than pursuing the disproven hypothesis of its vitamin-like activity in humans.

References

A Technical Guide to the Natural Occurrence of Sodium para-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium para-aminobenzoate, the sodium salt of para-aminobenzoic acid (PABA), is a compound of significant interest across various scientific disciplines. While PABA is more commonly referenced in biological contexts, it exists in equilibrium with its salt form, sodium para-aminobenzoate, in physiological systems. PABA is an intermediate in the synthesis of folate in bacteria, plants, and fungi. This guide provides an in-depth overview of the natural occurrence of sodium para-aminobenzoate, its biosynthesis, and the methodologies for its detection and quantification.

Natural Occurrence and Distribution

Para-aminobenzoic acid (PABA) is found in a variety of natural sources, where it is typically present as the free acid or its glucose ester. At physiological pH, PABA exists in equilibrium with its conjugate base, the para-aminobenzoate anion, which readily forms a salt with sodium ions present in the biological matrix. Therefore, the term "sodium para-aminobenzoate" in the context of natural occurrence refers to the dissociated form of PABA in a sodium-containing environment.

PABA is synthesized by bacteria, plants, and fungi. In the human intestinal tract, bacteria such as E. coli are capable of producing PABA.[1] While not considered an essential nutrient for humans, as we obtain folate from our diet, PABA is a constant component of our metabolism due to its presence in food and production by symbiotic gut bacteria.[1]

Quantitative Data on PABA in Natural Sources

The concentration of PABA varies significantly among different natural sources. The table below summarizes available quantitative data.

Natural SourceConcentration of p-Aminobenzoic Acid (PABA)Reference(s)
Baker's Yeast5 - 6 mg/kg (5 - 6 ppm)[2]
Brewer's Yeast10 - 100 mg/kg (10 - 100 ppm)[2][3]
Rat LiverColorimetric: 5.92 ± 0.10 µg/g; HPLC/UV: 1.23 ± 0.09 µg/g[4][5]
Rat BloodColorimetric: 1.52 ± 0.22 µg/ml[4][5]
Foods (General)Found in liver, kidney, molasses, mushrooms, whole grains, spinach, and oat seeds.[1][6][7]

Biosynthesis of para-Aminobenzoic Acid

The biosynthesis of PABA is a well-characterized pathway in many microorganisms and plants, originating from the shikimate pathway.[8][9] The process begins with chorismate, a key intermediate in the synthesis of aromatic amino acids.

The conversion of chorismate to PABA involves two primary enzymatic steps:

  • Formation of 4-amino-4-deoxychorismate (ADC): The enzymes 4-amino-4-deoxychorismate synthase, composed of two subunits, PabA and PabB, catalyze the transfer of an amino group from glutamine to chorismate, forming ADC.

  • Conversion of ADC to PABA: The enzyme 4-amino-4-deoxychorismate lyase (PabC) then catalyzes the elimination of pyruvate (B1213749) from ADC, resulting in the formation of PABA.[9][10]

Signaling Pathway Diagram

PABA_Biosynthesis cluster_step1 cluster_step2 Chorismate Chorismate ADC 4-amino-4-deoxychorismate (ADC) Chorismate->ADC PabA, PabB (ADC Synthase) Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate PABA para-Aminobenzoic Acid (PABA) ADC->PABA PabC (ADC Lyase) Pyruvate Pyruvate ADC->Pyruvate

Caption: Biosynthesis of p-Aminobenzoic Acid (PABA) from Chorismate.

Experimental Protocols for Quantification

The quantification of PABA in biological samples can be achieved through various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) and spectrophotometry.

Sample Preparation

A general procedure for extracting PABA from a microbial cell culture for HPLC analysis is as follows:

  • Centrifuge the cell culture to separate the cell pellet from the supernatant.

  • Resuspend the cell pellet in a suitable buffer (e.g., 0.1M Tris-HCl).

  • Lyse the cells using sonication.

  • Filter sterilize both the cell lysate and the supernatant to remove particulate matter before injection into the HPLC system.[11]

For solid samples like yeast, an extraction with a solvent such as methanol (B129727) is typically employed.

High-Performance Liquid Chromatography (HPLC) Method

A common HPLC method for PABA analysis involves a reverse-phase C18 column.[11][12]

  • Mobile Phase: A gradient of aqueous formic acid (0.1%) and methanol with 0.1% formic acid is often used.[11] An isocratic mobile phase of methanol and ammonium (B1175870) acetate (B1210297) buffer has also been reported.[12]

  • Column: Eclipse XDB-C18 column (5 µm, 4.6 x 150 mm) or equivalent.[11]

  • Detection: UV detection at 280 nm or 290 nm.[11][12][13]

  • Injection Volume: 20 µL.[11]

  • Column Temperature: 40°C.[11]

Spectrophotometric Method

Spectrophotometric determination of PABA can be achieved through a charge-transfer complexation reaction.

  • A standard solution of PABA is prepared in methanol.

  • A chromogenic agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is added.

  • The reaction forms a colored complex, and the absorbance is measured at the wavelength of maximum absorption (e.g., 474 nm for the PABA-DDQ complex).

  • Quantification is performed by comparing the sample's absorbance to a standard curve.

Experimental Workflow Diagram

PABA_Quantification_Workflow start Start: Biological Sample (e.g., Microbial Culture, Yeast) extraction Extraction / Lysis (e.g., Sonication, Solvent Extraction) start->extraction centrifugation Centrifugation / Filtration extraction->centrifugation hplc HPLC Analysis (C18 Column, UV Detection) centrifugation->hplc Liquid Samples spectrophotometry Spectrophotometric Analysis (Charge-Transfer Reaction) centrifugation->spectrophotometry Liquid Samples data Data Acquisition hplc->data spectrophotometry->data quantification Quantification (vs. Standard Curve) data->quantification end End: PABA Concentration quantification->end

Caption: General experimental workflow for the quantification of PABA.

Conclusion

Sodium para-aminobenzoate, through its equilibrium with para-aminobenzoic acid, is a naturally occurring compound found in a wide range of biological systems, from microorganisms to plants and various food sources. Its biosynthesis from chorismate is a well-defined enzymatic pathway. The quantification of PABA in natural matrices can be reliably achieved using established analytical techniques such as HPLC and spectrophotometry. This guide provides a foundational understanding for researchers and professionals in drug development and related fields to explore the significance and applications of this compound.

References

An In-Depth Technical Guide to the Antioxidant Properties of Sodium 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a compound recognized for its ultraviolet (UV) filtering properties and as a precursor in biosynthetic pathways. Emerging research has also highlighted its potential as an antioxidant. This technical guide provides a comprehensive overview of the antioxidant characteristics of Sodium 4-aminobenzoate, detailing its mechanisms of action, summarizing available quantitative data, and outlining relevant experimental protocols. The document explores its capacity for direct radical scavenging and its potential role in modulating cellular antioxidant defense pathways, offering valuable insights for researchers and professionals in drug development and life sciences.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage. This compound (Figure 1), a water-soluble salt, has demonstrated antioxidant capabilities that warrant further investigation for its potential therapeutic applications.[1][2][3] This guide synthesizes the current understanding of its antioxidant profile.

Figure 1: Chemical Structure of this compound

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct interaction with free radicals and potential modulation of endogenous antioxidant systems.

Direct Radical Scavenging

This compound exhibits direct radical-scavenging activity, primarily attributed to the electron-donating amino group on the aromatic ring. This functional group enables the molecule to donate a hydrogen atom to neutralize free radicals, thereby breaking the chain reaction of oxidation.

Superoxide (B77818) Anion Radical Scavenging: Studies have demonstrated that this compound can inhibit the formation of superoxide anions.[1][3] This was notably observed in the adrenaline autoxidation assay, where it prevented the oxidation of adrenaline to adrenochrome (B1665551), a process mediated by superoxide radicals.[1][3]

Potential Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, there is evidence to suggest that p-aminobenzoic acid (PABA), the parent acid of this compound, may influence cellular antioxidant defense mechanisms, particularly the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in regulating the expression of a suite of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis. While direct evidence for this compound is limited, related amino-functionalized aromatic compounds have been shown to activate the Nrf2/ARE pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Na4AB This compound (Proposed) Na4AB->Keap1 Potential interaction Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE Nrf2_n->ARE Binds Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription Antioxidant_Genes->ROS Upregulates antioxidant enzymes to neutralize ROS

Proposed Keap1-Nrf2 pathway activation.

Quantitative Antioxidant Activity

While extensive quantitative data for this compound is not widely available in the public domain, some studies on its parent compound, p-aminobenzoic acid, and its derivatives provide insights into its antioxidant potential.

AssayTest CompoundResultReference
Lipid Peroxidation Inhibition p-Aminobenzoic acid derivative61.6% blocking of induced lipid oxidation[3]

Note: The lack of standardized quantitative data (e.g., IC50 values from DPPH, ABTS, FRAP assays) for this compound represents a significant research gap.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antioxidant properties of compounds like this compound.

Superoxide Anion Radical Scavenging Activity (Adrenaline Autoxidation Assay)

This assay is based on the inhibition of the oxidation of adrenaline to adrenochrome in the presence of an antioxidant.

Principle: Adrenaline autoxidizes at alkaline pH to produce adrenochrome and superoxide radicals. The rate of adrenochrome formation can be monitored spectrophotometrically. An antioxidant will scavenge the superoxide radicals, thus inhibiting adrenochrome formation.

Protocol:

  • Prepare a stock solution of adrenaline in a slightly acidic solution to prevent premature oxidation.

  • Prepare a buffer solution at an alkaline pH (e.g., carbonate buffer, pH 10.2).

  • Prepare various concentrations of the test compound (this compound).

  • In a cuvette, mix the buffer and the test compound solution.

  • Initiate the reaction by adding the adrenaline stock solution.

  • Immediately measure the change in absorbance at a specific wavelength (e.g., 480 nm) over time using a spectrophotometer.

  • A control is run without the test compound.

  • The percentage inhibition of adrenaline autoxidation is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Adrenaline_Autoxidation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Data Analysis Adrenaline_sol Adrenaline Solution Cuvette Cuvette Adrenaline_sol->Cuvette Buffer_sol Alkaline Buffer (pH 10.2) Buffer_sol->Cuvette Sample_sol This compound Solutions (various concentrations) Sample_sol->Cuvette Spectrophotometer Spectrophotometer (λ = 480 nm) Cuvette->Spectrophotometer Measure Absorbance vs. Time Calculation Calculate % Inhibition Spectrophotometer->Calculation Result Superoxide Scavenging Activity Calculation->Result

Workflow for Adrenaline Autoxidation Assay.
Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Principle: Polyunsaturated fatty acids in a lipid source (e.g., egg yolk homogenate, liposomes) are induced to peroxidize by a pro-oxidant (e.g., FeSO₄). The resulting MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically. An antioxidant will inhibit the peroxidation process, leading to reduced MDA formation.

Protocol:

  • Prepare a lipid-rich substrate, such as an egg yolk homogenate.

  • Prepare various concentrations of the test compound (this compound).

  • In a reaction tube, mix the lipid substrate, the test compound, and a pro-oxidant (e.g., FeSO₄) to induce peroxidation.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

  • Add thiobarbituric acid (TBA) reagent to the mixture.

  • Heat the tubes in a boiling water bath for a set time (e.g., 20 minutes) to facilitate the reaction between MDA and TBA.

  • Cool the tubes and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

  • A control is run without the test compound.

  • The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion and Future Directions

This compound demonstrates clear antioxidant potential through its ability to scavenge superoxide radicals and the likelihood of its derivatives to inhibit lipid peroxidation. The proposed involvement of the Keap1-Nrf2 pathway suggests a broader role in cellular defense against oxidative stress. However, the current body of research lacks comprehensive quantitative data from standardized in vitro antioxidant assays.

Future research should focus on:

  • Quantitative Analysis: Determining the IC50 values of this compound in DPPH, ABTS, and FRAP assays to allow for direct comparison with other antioxidants.

  • Nrf2 Pathway Activation: Conducting cellular studies to confirm the direct activation of the Nrf2 pathway by this compound and identifying the downstream gene and protein expression changes.

  • In Vivo Studies: Evaluating the antioxidant efficacy of this compound in animal models of oxidative stress-related diseases.

A more complete understanding of the antioxidant properties of this compound will be crucial in unlocking its full potential for applications in pharmaceuticals and as a therapeutic agent.

References

Fibrinolytic Activity of Sodium Para-aminobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium para-aminobenzoate, the sodium salt of para-aminobenzoic acid (PABA), has demonstrated potential as a compound with fibrinolytic and anticoagulant properties. This technical guide provides a comprehensive overview of the current understanding of its fibrinolytic activity, drawing from available in vivo and in vitro data. The guide is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antithrombotic agents. It summarizes quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate further investigation into the therapeutic potential of Sodium para-aminobenzoate.

Quantitative Data Summary

The available quantitative data on the antithrombotic and fibrinolytic activity of para-aminobenzoic acid (PABA), the parent compound of Sodium para-aminobenzoate, is primarily derived from in vivo animal studies. These findings provide a foundational understanding of its potential efficacy and dose-response relationship.

Table 1: In Vivo Antithrombotic and Anticoagulant Activity of Para-Aminobenzoic Acid (PABA)

ParameterSpeciesDosageObservationComparative EfficacyReference
Antithrombotic Effect Rats, Rabbits0.5 mg/kg (i.v.)Insignificant efficacy.-[1]
1.5 mg/kg (i.v.) Most pronounced antithrombotic effect. Equivalent to 40 anti-Xa U/kg of Fraxiparin (low molecular weight heparin).[1][1]
3.0 mg/kg (i.v.)High efficacy, but induced hemolysis in ~50% of cases.-[1]
Anticoagulant Activity In vivo (Rats)1.5 mg/kg (i.v.)Peak antithrombotic activity observed at 3 hours post-injection, with effects lasting from 1.5 to 5 hours.Unlike the immediate effect of Fraxiparin.[1][1]
-Ratio of anti-Xa to anti-IIa (thrombin) activity = 2.4.-[1]
Effect on Platelets Rats0.5 mg/kg, 1.5 mg/kgNo significant effect on platelet count.-[1]
3.0 mg/kg20% decrease in platelet count.-[1]

Experimental Protocols

In Vitro Plasma Clot Lysis Assay

This assay measures the overall effect of a compound on fibrin (B1330869) clot formation and lysis in a plasma environment.[2][3][4]

Objective: To determine the effect of Sodium para-aminobenzoate on the lysis of a plasma clot initiated by thrombin and tissue plasminogen activator (t-PA).

Materials:

  • Platelet-poor plasma (PPP)

  • Sodium para-aminobenzoate solutions (at various concentrations)

  • Thrombin solution (e.g., 0.5 IU/mL final concentration)

  • Tissue plasminogen activator (t-PA) solution (e.g., 60 ng/mL final concentration)

  • Tris-buffered saline (TBS), pH 7.4

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm at 37°C

Procedure:

  • Prepare solutions of Sodium para-aminobenzoate in TBS at a range of concentrations.

  • In a 96-well microplate, add the following to each well:

    • 167 µL of platelet-poor plasma.

    • 20 µL of Sodium para-aminobenzoate solution (or TBS for control).

    • 5 µL of t-PA solution.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate clot formation by adding 10 µL of thrombin solution to each well.

  • Immediately place the plate in a pre-warmed spectrophotometer (37°C).

  • Monitor the change in optical density (OD) at 405 nm every 30 seconds for a duration sufficient to observe both clot formation and lysis (e.g., 2-4 hours).

  • Data Analysis: Plot OD versus time. Key parameters to calculate include:

    • Clot Lysis Time (CLT): Time from the maximum turbidity to 50% reduction in turbidity.

    • Area Under the Curve (AUC): Represents the overall clot lifespan.

Euglobulin Clot Lysis Time (ECLT) Assay

The ECLT is a classic global assay for assessing fibrinolytic activity by removing fibrinolytic inhibitors from plasma.[5][6][7][8]

Objective: To measure the effect of Sodium para-aminobenzoate on the lysis time of a clot formed from the euglobulin fraction of plasma.

Materials:

  • Platelet-poor plasma (PPP) collected in a citrated tube on ice.

  • Sodium para-aminobenzoate solutions.

  • 0.025% Acetic acid, pre-chilled.

  • Borate (B1201080) buffer.

  • Thrombin solution (e.g., 10 IU/mL).

  • Glass test tubes.

  • Centrifuge (refrigerated).

  • Water bath at 37°C.

Procedure:

  • To 0.5 mL of PPP in a glass test tube, add 9.5 mL of pre-chilled 0.025% acetic acid.

  • Incubate on ice for 30 minutes to allow for the precipitation of the euglobulin fraction.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Discard the supernatant. Invert the tube and allow it to drain on filter paper.

  • Resuspend the euglobulin precipitate in 0.5 mL of borate buffer.

  • Add the desired concentration of Sodium para-aminobenzoate to the resuspended euglobulin fraction.

  • Add 50 µL of thrombin solution to initiate clotting.

  • Immediately place the tube in a 37°C water bath.

  • Observe the clot at regular intervals (e.g., every 15 minutes) and record the time required for complete lysis.

  • Data Analysis: Compare the clot lysis time in the presence of Sodium para-aminobenzoate to the control (without the compound).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanism by which Sodium para-aminobenzoate exerts its fibrinolytic effect is not yet fully elucidated. However, based on the general principles of fibrinolysis and the known anticoagulant properties of PABA, a proposed mechanism can be outlined.

The Fibrinolytic Cascade

Fibrinolytic_Cascade cluster_activation Plasminogen Activation cluster_inhibition Inhibition cluster_lysis Fibrin Lysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin degrades tPA t-PA tPA->Plasminogen activate uPA u-PA uPA->Plasminogen activate PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits alpha2AP α2-Antiplasmin alpha2AP->Plasmin inhibits FDPs Fibrin Degradation Products Fibrin->FDPs

The core components and interactions of the fibrinolytic cascade.
Proposed Workflow for In Vitro Evaluation

The following workflow illustrates a systematic approach to characterizing the fibrinolytic activity of a test compound like Sodium para-aminobenzoate using the previously described in vitro assays.

Experimental_Workflow start Start: Prepare Sodium para-aminobenzoate Solutions plasma_assay Plasma Clot Lysis Assay start->plasma_assay eclt_assay Euglobulin Clot Lysis Time (ECLT) Assay start->eclt_assay data_analysis Data Analysis: - Clot Lysis Time - AUC plasma_assay->data_analysis eclt_assay->data_analysis interpretation Interpretation of Fibrinolytic Potential data_analysis->interpretation

A streamlined workflow for the in vitro assessment of fibrinolytic agents.
Hypothetical Mechanism of Action of Para-Aminobenzoic Acid

Based on the finding that PABA exhibits direct anticoagulant properties by inhibiting thrombin (Factor IIa) and activated Factor X (Factor Xa), a plausible, though unconfirmed, mechanism for its fibrinolytic contribution can be proposed.[1] By inhibiting key components of the coagulation cascade, PABA could lead to the formation of a less stable fibrin clot that is more susceptible to lysis.

Proposed_Mechanism cluster_coagulation Coagulation Cascade cluster_fibrinolysis Enhanced Fibrinolysis Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts FactorX Factor X FactorXa Factor Xa FactorX->FactorXa FactorXa->Prothrombin activates Fibrin Fibrin Clot (Less Stable) Fibrinogen->Fibrin FDPs Fibrin Degradation Products Fibrin->FDPs PABA Sodium para-aminobenzoate (PABA) PABA->Thrombin inhibits PABA->FactorXa inhibits Plasmin Plasmin Plasmin->Fibrin degrades

A proposed indirect mechanism for the profibrinolytic effect of PABA.

Conclusion and Future Directions

The available evidence suggests that Sodium para-aminobenzoate and its parent compound, PABA, possess both anticoagulant and fibrinolytic properties, making them interesting candidates for further research in the field of antithrombotic therapy. The in vivo data in animal models is promising, indicating a clear dose-dependent antithrombotic effect.

To build upon this foundation, future research should focus on:

  • In Vitro Characterization: Conducting detailed in vitro studies using the assays outlined in this guide to quantify the direct fibrinolytic effects of Sodium para-aminobenzoate and to elucidate its dose-response curve.

A more thorough understanding of the fibrinolytic activity of Sodium para-aminobenzoate at the molecular and cellular level will be crucial for its potential development as a novel therapeutic agent for thrombotic disorders.

References

The Anticoagulant Potential of Sodium 4-aminobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), has demonstrated notable anticoagulant properties, positioning it as a compound of interest for further investigation in the field of thrombosis and hemostasis. This technical guide provides a comprehensive overview of the existing scientific data on its anticoagulant potential. The available evidence, primarily from studies on its acidic form, PABA, indicates a dual mechanism of action involving direct inhibition of key coagulation factors and modulation of platelet function. This document summarizes the quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to facilitate further research and development.

Introduction

Sodium 4-aminobenzoate is a simple organic compound that has been identified as possessing anticoagulant, as well as antioxidant, fibrinolytic, and immunomodulating activities. Its potential to interfere with the coagulation cascade and platelet aggregation suggests its possible utility as a therapeutic agent in the prevention and treatment of thrombotic disorders. This guide synthesizes the current understanding of its anticoagulant profile, drawing from in vitro and in vivo studies on its acidic counterpart, para-aminobenzoic acid (PABA). While it is presumed that this compound exhibits a similar pharmacological profile to PABA, it is important to note that direct comparative studies are limited.

Mechanism of Action

The anticoagulant effect of this compound is believed to be multifactorial, targeting both the enzymatic cascade of coagulation and the cellular components of hemostasis.

Direct Inhibition of Coagulation Factors

Studies on PABA have shown that it acts as a direct anticoagulant by inhibiting the activity of two critical serine proteases in the coagulation cascade: Thrombin (Factor IIa) and activated Factor X (Factor Xa).

The Crucial Role of Sodium 4-Aminobenzoate in Folate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of sodium 4-aminobenzoate (B8803810), and its conjugate acid para-aminobenzoic acid (PABA), as a pivotal precursor in the de novo folate biosynthesis pathway. Folate coenzymes are essential for one-carbon transfer reactions, which are critical for the synthesis of nucleotides (purines and thymidylate) and certain amino acids (methionine and serine). While mammals obtain folates from their diet, many microorganisms and plants synthesize them de novo, making the folate pathway an attractive target for antimicrobial and herbicide development. This guide details the enzymatic conversion of PABA, presents quantitative data on enzyme kinetics, provides experimental protocols, and visualizes the key pathways and workflows.

The Folate Synthesis Pathway: The Central Role of Dihydropteroate (B1496061) Synthase

The incorporation of PABA into the folate scaffold is catalyzed by the enzyme dihydropteroate synthase (DHPS) . This enzyme facilitates the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This reaction is a key step in the biosynthesis of all folate coenzymes. The overall pathway from PABA to the active form, tetrahydrofolate (THF), involves several enzymatic steps.

The reaction catalyzed by DHPS is as follows:

(2-amino-4-hydroxy-7,8-dihydropteridin-6-yl)methyl diphosphate (B83284) + 4-aminobenzoate ⇌ diphosphate + 7,8-dihydropteroate[1]

Subsequent enzymatic reactions convert 7,8-dihydropteroate to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF).

Regulation of the Folate Synthesis Pathway

The folate biosynthesis pathway is subject to regulation, primarily through feedback inhibition. The end-products of the pathway can inhibit the activity of key enzymes. For instance, dihydropteroate (DHP), the product of the DHPS reaction, can inhibit DHPS activity. Furthermore, tetrahydrofolate (THF) can inhibit dihydrofolate reductase (DHFR), and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) can inhibit 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK).[2][3] This regulation ensures that the cellular pool of folates is maintained at an optimal level.

Folate_Synthesis_Pathway Folate Synthesis Pathway from PABA cluster_precursors Precursors cluster_pathway Core Pathway cluster_enzymes Enzymes cluster_products Essential Biomolecules PABA Sodium 4-aminobenzoate (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate 7,8-Dihydropteroate Dihydropteroate->DHPS Feedback Inhibition DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Tetrahydrofolate->DHFR Feedback Inhibition Nucleotides Nucleotides (Purines, Thymidylate) Tetrahydrofolate->Nucleotides AminoAcids Amino Acids (Methionine, Serine) Tetrahydrofolate->AminoAcids DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate

Folate synthesis pathway from PABA.

Quantitative Data on Dihydropteroate Synthase Activity

The kinetic parameters of DHPS vary between different organisms. Understanding these parameters is crucial for designing effective inhibitors and for optimizing the enzymatic synthesis of folate intermediates. The following tables summarize key kinetic data for DHPS from various sources.

Table 1: Michaelis-Menten Constants (Km) for p-Aminobenzoic Acid (PABA) in Dihydropteroate Synthase from Various Organisms

OrganismKm for PABA (µM)ConditionsReference
Escherichia coli0.4 - 1.2pH 7.5 - 8.0[4]
Staphylococcus aureus1.1 ± 0.1pH 7.5, 25°C[5]
Plasmodium falciparum0.6 ± 0.1pH 7.5, 25°C[5]
Bacillus anthracis3.5 ± 0.5pH 7.6, 37°C[6]
Pea (Pisum sativum)1.8 ± 0.3pH 8.0[7]

Table 2: Inhibition Constants (Ki) of Sulfonamides for Dihydropteroate Synthase

InhibitorOrganismKi (µM)Type of InhibitionReference
SulfadiazineEscherichia coli2.5Competitive[8]
4,4'-Diaminodiphenylsulfone (DDS)Escherichia coli5.9Competitive[8]
SulfathiazoleBacillus anthracis1.2Competitive[9]
6-(methylamino)-5-nitrosoisocytosineEscherichia coli1.6 (I50)Not specified[10]

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis and analysis of 7,8-dihydropteroate from this compound.

Preparative Enzymatic Synthesis of 7,8-Dihydropteroate

This protocol is designed for the gram-scale synthesis of 7,8-dihydropteroate using recombinant DHPS.

Materials:

  • Recombinant Dihydropteroate Synthase (DHPS) from a suitable expression system (e.g., E. coli)

  • This compound (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Tris-HCl buffer (100 mM, pH 8.5)

  • MgCl₂ (10 mM)

  • Dithiothreitol (DTT) (1 mM)

  • Trichloroacetic acid (TCA)

  • Ion-exchange chromatography column (e.g., DEAE-Sephadex)

  • Spectrophotometer

Protocol:

  • Enzyme Preparation: Purify recombinant DHPS using standard chromatographic techniques (e.g., affinity chromatography). Determine the protein concentration and specific activity.

  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture containing:

    • 100 mM Tris-HCl, pH 8.5

    • 10 mM MgCl₂

    • 1 mM DTT

    • 10 mM this compound

    • 5 mM DHPPP

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified DHPS to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific DHPS enzyme (typically 37°C) with gentle stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. The formation of dihydropteroate can be monitored spectrophotometrically by a coupled assay with dihydrofolate reductase (DHFR) and NADPH, where the decrease in absorbance at 340 nm is measured.

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding cold trichloroacetic acid to a final concentration of 5% (w/v) to precipitate the enzyme.

  • Enzyme Removal: Centrifuge the reaction mixture to pellet the precipitated protein. Carefully collect the supernatant containing the product.

  • Purification:

    • Neutralize the supernatant with a suitable base (e.g., NaOH).

    • Apply the neutralized supernatant to a pre-equilibrated ion-exchange chromatography column (e.g., DEAE-Sephadex).

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound dihydropteroate using a salt gradient (e.g., 0-1 M NaCl in Tris-HCl buffer).

    • Collect fractions and analyze for the presence of the product using spectrophotometry or HPLC.

  • Product Characterization: Pool the fractions containing pure dihydropteroate. Confirm the identity and purity of the product using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Continuous Spectrophotometric Assay for Dihydropteroate Synthase Activity

This assay is suitable for kinetic studies and for screening potential inhibitors of DHPS.

Principle:

The production of 7,8-dihydropteroate by DHPS is coupled to its reduction to 7,8-dihydrofolate by an excess of dihydrofolate reductase (DHFR). This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified Dihydropteroate Synthase (DHPS)

  • Purified Dihydrofolate Reductase (DHFR)

  • This compound (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Tris-HCl buffer (100 mM, pH 8.5)

  • MgCl₂ (10 mM)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

    • Enzyme Mix: In assay buffer, prepare a solution containing DHPS and an excess of DHFR. The final concentrations in the assay will be in the nanomolar range for DHPS and units/mL for DHFR.

    • Substrate Mix: In assay buffer, prepare a solution of PABA and DHPPP. The final concentrations will depend on the Km values for the specific DHPS being studied.

    • NADPH Solution: Prepare a fresh solution of NADPH in assay buffer.

  • Assay Setup (96-well plate):

    • To each well, add the assay buffer.

    • Add the enzyme mix to each well.

    • Add the substrate mix to each well.

  • Initiate Reaction: Start the reaction by adding the NADPH solution to each well.

  • Kinetic Measurement: Immediately place the microplate in the reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) from the linear portion of the absorbance vs. time plot. The rate of dihydropteroate formation is directly proportional to the rate of NADPH oxidation.

Visualizations of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the enzymatic synthesis of dihydropteroate and the logical relationship of PABA within the broader context of cellular metabolism.

Enzymatic_Synthesis_Workflow Workflow for Enzymatic Synthesis of Dihydropteroate cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification Enzyme_Purification Purify Recombinant DHPS Reaction_Setup Set up Reaction Mixture (PABA, DHPPP, Buffer) Enzyme_Purification->Reaction_Setup Reagent_Prep Prepare Reaction Buffer and Substrates Reagent_Prep->Reaction_Setup Initiation Initiate with DHPS Reaction_Setup->Initiation Incubation Incubate at Optimal Temperature Initiation->Incubation Monitoring Monitor Reaction Progress Incubation->Monitoring Termination Terminate Reaction (e.g., TCA precipitation) Monitoring->Termination Reaction Complete Centrifugation Remove Precipitated Enzyme Termination->Centrifugation Chromatography Purify Dihydropteroate (Ion-Exchange) Centrifugation->Chromatography Characterization Characterize Product (HPLC, MS, NMR) Chromatography->Characterization

Workflow for the enzymatic synthesis of 7,8-dihydropteroate.

PABA_Metabolic_Context Metabolic Context of PABA in Folate Synthesis cluster_shikimate Shikimate Pathway cluster_paba_synthesis PABA Synthesis cluster_folate_synthesis Folate Synthesis cluster_pterin_synthesis Pterin Synthesis Chorismate Chorismate ADC_Synthase Aminodeoxychorismate Synthase Chorismate->ADC_Synthase ADC 4-Amino-4-deoxychorismate ADC_Synthase->ADC ADC_Lyase ADC Lyase ADC->ADC_Lyase PABA p-Aminobenzoic Acid (PABA) ADC_Lyase->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate GTP GTP DHPPP DHPPP GTP->DHPPP Multiple Steps DHPPP->DHPS

Metabolic context of PABA synthesis and its entry into the folate pathway.

References

Unveiling the Electronic Transitions: A Technical Guide to the UV Absorption Spectrum of Sodium 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ultraviolet (UV) absorption spectrum of Sodium 4-aminobenzoate (B8803810), an active pharmaceutical ingredient and common UV filter. This document details the quantitative spectral data, outlines a rigorous experimental protocol for its determination, and presents a logical workflow for the analysis.

Core Understanding of UV Absorption

Sodium 4-aminobenzoate, the sodium salt of para-aminobenzoic acid (PABA), exhibits characteristic UV absorption due to the presence of a substituted benzene (B151609) ring. The electronic transitions of the π-electrons within the aromatic system and the influence of the amino and carboxylate substituents give rise to distinct absorption bands in the UV region. Understanding this spectrum is critical for quality control, quantitative analysis, and formulation development in the pharmaceutical and cosmetic industries.

Quantitative Spectral Data

The UV absorption characteristics of this compound and its parent acid, 4-aminobenzoic acid, have been reported in various solvents. The key parameters, the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), are summarized below. It is important to note that the protonation state of the molecule (acid vs. salt) and the solvent polarity can influence the precise position and intensity of the absorption bands.

Compoundλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
4-Aminobenzoic acid194, 226, 278Not specifiedNot specified[1]
4-Aminobenzoic acid sodium salt284Not specifiedNot specified[2]
4-Aminobenzoic acid260Not specifiedWater[3]
4-Aminobenzoic acid288.518,300Not specified[4]
4-Aminobenzoic acid280.9 - 289.0Not specifiedVarious organic solvents[3]

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed methodology for obtaining the UV absorption spectrum of this compound.

1. Materials and Equipment:

  • This compound (analytical grade)

  • Solvent (e.g., deionized water, ethanol, or phosphate (B84403) buffered saline pH 7.2)

  • Calibrated UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock and Standard Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the chosen solvent. Ensure the solid is completely dissolved.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

3. Instrumental Parameters and Measurement:

  • Wavelength Range: Scan from 200 nm to 400 nm.

  • Blank Correction: Use the same solvent in which the sample is dissolved as the blank.

  • Measurement:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the desired wavelength range and other scanning parameters.

    • Fill a quartz cuvette with the blank solution and place it in the reference holder.

    • Fill another quartz cuvette with the blank solution and place it in the sample holder. Run a baseline correction.

    • Replace the blank in the sample holder with the most concentrated standard solution and record the spectrum to determine the λmax.

    • Set the instrument to measure the absorbance at the determined λmax.

    • Measure the absorbance of each standard solution, starting from the least concentrated.

    • Measure the absorbance of the sample solution of unknown concentration.

4. Data Analysis:

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for a linear relationship.

  • Use the equation of the line to calculate the concentration of the unknown sample.

  • The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Experimental Workflow Diagram

experimental_workflow start Start prep_materials Material & Equipment Preparation start->prep_materials prep_stock Prepare Stock Solution prep_materials->prep_stock prep_standards Prepare Working Standards prep_stock->prep_standards instrument_setup Instrument Setup & Warm-up prep_standards->instrument_setup baseline Baseline Correction (Blank) instrument_setup->baseline scan_lambda_max Determine λmax baseline->scan_lambda_max measure_standards Measure Absorbance of Standards scan_lambda_max->measure_standards measure_sample Measure Absorbance of Sample measure_standards->measure_sample calibration_curve Generate Calibration Curve measure_sample->calibration_curve data_analysis Data Analysis & Concentration Calculation calibration_curve->data_analysis end End data_analysis->end

Caption: UV-Vis Spectroscopy Experimental Workflow.

Signaling Pathway of UV Absorption

The absorption of UV radiation by this compound involves the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The primary electronic transitions responsible for the characteristic absorption bands are π → π* transitions within the benzene ring. The amino (-NH₂) and carboxylate (-COO⁻) groups act as auxochromes, modifying the energy levels of the molecular orbitals and causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

signaling_pathway uv_photon UV Photon (hν) ground_state Ground State (S₀) This compound uv_photon->ground_state Absorption excited_state Excited State (S₁) π → π* transition ground_state->excited_state relaxation Relaxation (Non-radiative decay/Fluorescence) excited_state->relaxation relaxation->ground_state

Caption: Electronic Transition Pathway.

References

An In-depth Technical Guide on the Core Chemical Reactions of Sodium para-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving sodium para-aminobenzoate and its corresponding free acid, p-aminobenzoic acid (PABA). This document details the fundamental transformations of this versatile molecule, with a focus on esterification, diazotization and subsequent azo coupling, amide formation, and oxidation reactions. The content herein is curated to provide researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to support their research and development endeavors.

Esterification Reactions

The carboxyl group of p-aminobenzoic acid readily undergoes esterification with various alcohols, most notably in the synthesis of local anesthetics such as benzocaine (B179285) (ethyl p-aminobenzoate) and procaine (B135) (2-(diethylamino)ethyl p-aminobenzoate). The most common method employed is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Quantitative Data for Esterification
ProductAlcoholCatalystReaction ConditionsYield (%)Melting Point (°C)Reference
BenzocaineEthanol (B145695)Conc. H₂SO₄Reflux, 2 hours69-98%88-92[1]
BenzocaineEthanolConc. H₂SO₄Reflux, 60-75 minutes~60%65-70 (crude), 88-90 (pure)[1]
Procaine2-DiethylaminoethanolSodium Ethoxide---[2]
Experimental Protocol: Synthesis of Benzocaine

This protocol outlines the synthesis of ethyl p-aminobenzoate (benzocaine) from p-aminobenzoic acid via Fischer esterification.[1]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.

  • Slowly add 1.0 mL of concentrated H₂SO₄ to the solution. A precipitate is expected to form.

  • Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.

  • While stirring, slowly add approximately 10 mL of a 10% Na₂CO₃ solution to neutralize the mixture. Gas evolution will be observed. Continue addition until the pH is approximately 8.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with three 10 mL portions of cold water.

  • Dry the product to obtain benzocaine. The product can be further purified by recrystallization from a mixture of ethanol and water.

Fischer Esterification of p-Aminobenzoic Acid

Fischer_Esterification PABA p-Aminobenzoic Acid Benzocaine Benzocaine (Ethyl p-aminobenzoate) PABA->Benzocaine + Ethanol Ethanol Ethanol Ethanol->Benzocaine H2SO4 H₂SO₄ (catalyst) H2SO4->Benzocaine Water Water

Caption: Fischer esterification of p-aminobenzoic acid to produce benzocaine.

Diazotization and Azo Coupling Reactions

The primary amino group of p-aminobenzoic acid can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid.[3] The resulting diazonium salt is a versatile intermediate that can undergo various reactions, most notably azo coupling with electron-rich aromatic compounds (e.g., phenols, naphthols, or other aromatic amines) to form brightly colored azo dyes.

Quantitative Data for Diazotization and Azo Coupling
Coupling AgentProductReaction ConditionsYield (%)λmax (nm)Reference
2-Naphthol (B1666908)4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid0-5 °C, NaOH solution--[3]
1-Naphthylamine-7-sulphonic acidPink azo dyeHCl, 0-5 °C-525[4]
2,4,6-Trihydroxybenzoic acidYellowish-colored azo dyeAlkaline medium-416[5]
Malononitrile4-[(N'-Dicyano methylene) hydrazino] benzoic acid0 °C, NaOAc, Ethanol/Water--[6]
Experimental Protocol: Synthesis of an Azo Dye from PABA and 2-Naphthol[3]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • 2-Naphthol

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of p-Aminobenzoic Acid

  • In a 100 mL beaker, dissolve 1.37 g (0.01 mol) of p-aminobenzoic acid in a mixture of 4 mL of concentrated HCl and 15 mL of distilled water.

  • Cool the beaker in an ice-water bath to bring the temperature of the solution down to 0–5 °C.

  • In a separate beaker, prepare a solution of 0.69 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • While maintaining the temperature of the PABA solution at 0–5 °C and stirring vigorously, add the sodium nitrite solution dropwise.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 5-10 minutes to ensure complete diazotization.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice-water bath to 0–5 °C.

  • While keeping the 2-naphthol solution cold and stirring, slowly add the previously prepared cold diazonium salt solution. A brightly colored precipitate should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 10–15 minutes to complete the coupling reaction.

  • Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold distilled water.

  • Dry the product.

Diazotization and Azo Coupling Pathway

Azo_Coupling PABA p-Aminobenzoic Acid Diazonium_Salt p-Carboxybenzenediazonium Chloride (Intermediate) PABA->Diazonium_Salt + NaNO₂ / HCl NaNO2_HCl NaNO₂ / HCl (0-5 °C) Coupling_Agent Electron-Rich Aromatic (e.g., 2-Naphthol) Azo_Dye Azo Dye Coupling_Agent->Azo_Dye Diazonium_Salt->Azo_Dye + Coupling Agent

Caption: General pathway for the synthesis of an azo dye from p-aminobenzoic acid.

Amide Formation

The amino group of p-aminobenzoic acid can react to form amides, while the carboxyl group can also be converted to an amide. The formation of an amide bond from the carboxylic acid function typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine.

Methods for Amide Formation from the Carboxyl Group:

  • Via Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂).[7] The resulting p-aminobenzoyl chloride can then readily react with a primary or secondary amine to form the corresponding amide.[8]

  • Using Coupling Reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate amide bond formation by activating the carboxylic acid.[9][10]

Quantitative Data for Amide Formation
Reactant 1Reactant 2Coupling Method/ReagentProductYield (%)Reference
p-Aminobenzoic acidThionyl chloride-p-Aminobenzoyl chloride hydrochloride95%[11]
p-Aminobenzoyl chlorideBenzylamineTriethylamine (B128534)N-Benzyl-4-aminobenzamide-[8]
Carboxylic AcidAmineDCCAmide70-90% (general)[9]
Experimental Protocol: Two-Step Amide Synthesis via Acyl Chloride

This protocol describes a general two-step process for the synthesis of an N-substituted p-aminobenzamide.

Step 1: Synthesis of p-Aminobenzoyl Chloride Hydrochloride [11]

  • In a reaction vessel, suspend p-aminobenzoic acid in an inert solvent.

  • Add an excess of thionyl chloride (at least 1.2 moles per mole of PABA).

  • The reaction can be carried out at temperatures ranging from 20-120 °C. At 30-35 °C, the reaction may take several hours, while at higher temperatures, it is much faster.

  • After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield crude p-aminobenzoyl chloride hydrochloride.

Step 2: Amidation [8]

  • Dissolve the p-aminobenzoyl chloride hydrochloride in an anhydrous solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in anhydrous DCM.

  • Add the amine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to proceed to completion.

  • The product can be isolated and purified using standard techniques such as extraction and crystallization or chromatography.

Oxidation and Reduction Reactions

The p-aminobenzoic acid molecule can undergo both oxidation of the amino group and reduction of the corresponding nitro compound.

Oxidation

The amino group of PABA can be oxidized to a nitro group, forming p-nitrobenzoic acid. This transformation can be achieved using various oxidizing agents. One reported method involves a biocatalytic N-oxidation using growing cells of Streptomyces griseus.[12]

Reduction

While not a reaction of PABA itself, a key related reaction is the reduction of p-nitrobenzoic acid to form p-aminobenzoic acid. This is a common synthetic route to PABA.

Quantitative Data for Reduction of p-Nitrobenzoic Acid
Starting MaterialReducing Agent/CatalystReaction ConditionsProductYield (%)Purity (%)Reference
p-Nitrobenzoic acidH₂ / 5% Pd/C60-70 °C, 2 MPa H₂p-Aminobenzoic acid9599.5[13]
p-Nitrobenzoic acidH₂ / 5% Pd/C60-70 °C, 2-4 MPa H₂p-Aminobenzoic acid96.299.2[14]
Experimental Protocol: Catalytic Hydrogenation of p-Nitrobenzoic Acid to p-Aminobenzoic Acid[13]

Materials:

  • p-Nitrobenzoic acid

  • Sodium hydroxide (NaOH)

  • 5% Palladium on carbon (Pd/C) catalyst

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of sodium p-nitrobenzoate by dissolving 50 g of p-nitrobenzoic acid and 12 g of sodium hydroxide in 150 g of water.

  • Transfer the solution to a high-pressure autoclave and add 0.5 g of 5% Pd/C.

  • Purge the autoclave with nitrogen three times, followed by hydrogen twice.

  • Pressurize the autoclave with hydrogen to 2 MPa.

  • Heat the mixture to 60-70 °C with stirring. The reaction is complete when hydrogen uptake ceases (approximately 2 hours).

  • After cooling, recover the catalyst by filtration.

  • Acidify the reaction solution with concentrated hydrochloric acid to a pH of 3.

  • Filter the resulting white precipitate, wash with water, and dry to obtain p-aminobenzoic acid.

General Experimental Workflow

The following diagram illustrates a typical workflow for the chemical synthesis and purification of a derivative of p-aminobenzoic acid.

Experimental_Workflow Reactants 1. Combine Reactants (PABA, Reagents, Solvent) Reaction 2. Reaction (e.g., Reflux, Stirring) Reactants->Reaction Cooling 3. Cooling & Quenching (Room Temp, Ice Bath) Reaction->Cooling Neutralization 4. Neutralization / pH Adjustment Cooling->Neutralization Isolation 5. Product Isolation (Vacuum Filtration) Neutralization->Isolation Washing 6. Washing (Remove Impurities) Isolation->Washing Drying 7. Drying (Air Dry or Desiccator) Washing->Drying Purification 8. Purification (Optional) (Recrystallization, Chromatography) Drying->Purification Analysis 9. Characterization (Melting Point, Spectroscopy) Purification->Analysis

Caption: A generalized workflow for the synthesis of p-aminobenzoic acid derivatives.

References

An In-Depth Technical Guide to the Safety and Toxicity Profile of Sodium 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and toxicity profile of Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA). This document synthesizes available data on its acute, subchronic, and chronic toxicity, as well as its genotoxic and carcinogenic potential. While specific data on reproductive and developmental toxicity for Sodium 4-aminobenzoate remains limited, this guide presents relevant information from structurally related compounds to offer a broader toxicological perspective. Detailed methodologies for key toxicological assays are provided, alongside an exploration of the potential mechanisms of toxicity, including relevant signaling pathways. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows and mechanistic pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound, also known as sodium para-aminobenzoate, is a water-soluble salt of para-aminobenzoic acid (PABA). PABA is a naturally occurring substance, sometimes referred to as vitamin Bx, and is an intermediate in the synthesis of folate in bacteria. This compound has applications in the pharmaceutical and cosmetic industries. Given its potential for human exposure, a thorough understanding of its safety and toxicity profile is essential for researchers, scientists, and drug development professionals. This guide aims to provide a detailed technical overview of the available toxicological data for this compound and its parent acid, 4-aminobenzoic acid.

Physicochemical Properties

PropertyValueReference
Chemical Name This compound
Synonyms Sodium para-aminobenzoate, PABA sodium salt
CAS Number 555-06-6
Molecular Formula C₇H₆NNaO₂
Molecular Weight 159.12 g/mol
Appearance Crystalline solid
Solubility Soluble in water

Toxicological Profile

Acute Toxicity

The acute toxicity of this compound and its parent acid has been evaluated in several animal models.

TestSpeciesRouteEndpointValueReference
Acute Oral ToxicityRatOralLD50> 6000 mg/kg (for 4-aminobenzoic acid)
Acute Oral ToxicityMouseOralLD502850 mg/kg (for 4-aminobenzoic acid)
Acute Subcutaneous ToxicityMouseSubcutaneousLD503 g/kg (for this compound)

Observations: In mice, oral administration of toxic doses of 4-aminobenzoic acid led to weakness and loss of normal posture.

Skin and Eye Irritation

This compound is classified as an irritant to the skin and eyes.

TestSpeciesResultsClassificationReference
Skin Irritation Not specifiedCauses skin irritationIrritant
Eye Irritation Not specifiedCauses serious eye irritationIrritant
Skin Sensitization

This compound may cause an allergic skin reaction.

| Test | Results | Classification | Reference | | :--- | :--- | :--- | | Skin Sensitization | May cause an allergic skin reaction | Sensitizer | |

Subchronic Toxicity

A 108-day repeated dose oral toxicity study in female rats with 4-aminobenzoic acid established a No Observed Adverse Effect Level (NOAEL).

SpeciesDurationRouteNOAELReference
Rat (female)108 daysOral≥ 1200 mg/kg
Genotoxicity

The genotoxic potential of 4-aminobenzoic acid has been assessed in bacterial and mammalian cell systems.

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimuriumWith and without S9Negative
In Vitro Chromosomal Aberration Test Chinese Hamster Ovary (CHO) cellsNot specifiedPositive

The negative result in the Ames test suggests that 4-aminobenzoic acid does not induce gene mutations in bacteria. However, the positive result in the in vitro chromosomal aberration test indicates a potential to induce structural chromosomal damage in mammalian cells.

Carcinogenicity

There is no evidence to suggest that 4-aminobenzoic acid is carcinogenic. It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA). One study indicated that para-aminobenzoic acid (PABA) promoted thyroid carcinogenesis in rats initiated with N-bis(2-hydroxypropyl)nitrosamine, suggesting a potential promoting effect in the presence of an initiator.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for this compound or 4-aminobenzoic acid conducted according to current OECD guidelines were not identified in the available literature. However, a study on the structurally related compound 4-aminophenol (B1666318) in rats showed reproductive and developmental toxicity at high doses (500 mg/kg/day), including decreased sperm parameters, longer gestation, and reduced pup viability. The No Observed Adverse Effect Level (NOAEL) for reproductive and developmental effects in this study was 100 mg/kg/day. It is important to note that these findings for a related compound may not be directly extrapolated to this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of para-aminobenzoic acid (PABA) indicates rapid absorption and metabolism.

  • Absorption: PABA is rapidly absorbed from the rat small intestine, a process that appears to be carrier-mediated.

  • Metabolism: In mammals, PABA is metabolized by enzymes such as N-acetyltransferases. The primary routes of biotransformation are acetylation and glycine (B1666218) conjugation.

  • Excretion: Elimination of PABA and its metabolites is rapid and almost complete via the urine.

Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of this compound are not fully elucidated. However, insights can be drawn from studies on its parent compound, PABA, and other aromatic amines.

The positive result in the chromosomal aberration test suggests that 4-aminobenzoic acid may act as a clastogen, a substance that causes breaks in chromosomes. The mechanisms by which aromatic amines induce chromosomal damage often involve their metabolic activation to reactive intermediates that can interact with DNA and other cellular macromolecules.

One area of investigation for PABA's biological effects is its interaction with cellular signaling pathways. A study on a PABA derivative, PABA/NO, has shown activation of the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38). While this study focused on the anticancer properties of a specific derivative, it suggests that the PABA moiety may influence these key signaling cascades.

Furthermore, studies on other aromatic amines have implicated pathways like the nuclear factor-kappa B (NF-κB) signaling pathway in their toxic effects. While direct evidence for this compound is lacking, the potential for interaction with these pathways warrants consideration in a comprehensive safety assessment. For instance, sodium benzoate (B1203000) (a different but related compound) has been shown to activate NF-κB and induce apoptosis in colon cancer cells.

Below is a hypothetical signaling pathway diagram illustrating the potential involvement of MAPK and NF-κB pathways in the cellular response to a toxicant, which could be relevant for aromatic amines like 4-aminobenzoic acid.

Toxicity_Signaling_Pathways Hypothetical Signaling Pathways in Aromatic Amine Toxicity cluster_stimulus Cellular Exposure cluster_activation Metabolic Activation & Stress cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response Aromatic_Amine Aromatic Amine (e.g., 4-Aminobenzoic Acid) Reactive_Metabolites Reactive Metabolites Aromatic_Amine->Reactive_Metabolites ROS Reactive Oxygen Species (ROS) Aromatic_Amine->ROS DNA_Damage DNA Damage & Chromosomal Aberrations Reactive_Metabolites->DNA_Damage MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK activates IKK IKK Complex ROS->IKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB_inactive NF-κB (p65/p50) (Inactive) NFkappaB_inactive->IkappaB bound to NFkappaB_active NF-κB (p65/p50) (Active) NFkappaB_inactive->NFkappaB_active translocates to nucleus NFkappaB_active->Inflammation NFkappaB_active->Apoptosis

Hypothetical signaling pathways in aromatic amine toxicity.

Experimental Protocols

This section provides an overview of the methodologies for key toxicological assays relevant to the safety assessment of this compound, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Objective: To detect gene mutations induced by the test substance.

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli).

Methodology:

  • Preparation: The test substance is prepared at various concentrations. A metabolic activation system (S9 mix, typically from rat liver) is used in parallel plates to assess the mutagenicity of metabolites.

  • Exposure: The bacterial strains are exposed to the test substance with and without the S9 mix, using either the plate incorporation or pre-incubation method.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow Ames Test (OECD 471) Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Evaluation Test_Substance Prepare Test Substance (multiple concentrations) Plate_with_S9 Mix Bacteria, Test Substance, & S9 Mix in Top Agar Test_Substance->Plate_with_S9 Plate_without_S9 Mix Bacteria, Test Substance, & Buffer in Top Agar Test_Substance->Plate_without_S9 Bacterial_Strains Prepare Bacterial Strains (e.g., S. typhimurium) Bacterial_Strains->Plate_with_S9 Bacterial_Strains->Plate_without_S9 S9_Mix Prepare S9 Mix (Metabolic Activation) S9_Mix->Plate_with_S9 Pour_Plates Pour onto Minimal Glucose Agar Plates Plate_with_S9->Pour_Plates Plate_without_S9->Pour_Plates Incubate Incubate at 37°C for 48-72 hours Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze for Dose-Dependent Increase vs. Control Count_Colonies->Analyze_Data

Ames Test (OECD 471) Workflow.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.

Methodology:

  • Cell Culture and Exposure: CHO cells are cultured and exposed to at least three concentrations of the test substance, both with and without a metabolic activation system (S9 mix).

  • Cell Harvest: After a suitable treatment period, a metaphase-arresting substance (e.g., colcemid) is added. The cells are then harvested, treated with a hypotonic solution, and fixed.

  • Slide Preparation and Analysis: The fixed cells are dropped onto microscope slides, stained, and examined under a microscope for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation: The frequency of cells with aberrations is compared between the treated and control groups. A statistically significant, dose-dependent increase in aberrant cells indicates a positive result.

Chromosomal_Aberration_Workflow In Vitro Chromosomal Aberration Test (OECD 473) Workflow cluster_prep Cell Culture & Exposure cluster_harvest Cell Harvesting cluster_analysis Analysis & Evaluation Cell_Culture Culture Mammalian Cells (e.g., CHO cells) Exposure Expose Cells to Test Substance (± S9 Mix, multiple concentrations) Cell_Culture->Exposure Metaphase_Arrest Add Metaphase-Arresting Substance (e.g., Colcemid) Exposure->Metaphase_Arrest Harvest_Fix Harvest, Hypotonic Treatment, and Fix Cells Metaphase_Arrest->Harvest_Fix Slide_Prep Prepare and Stain Microscope Slides Harvest_Fix->Slide_Prep Microscopy Microscopic Analysis for Chromosomal Aberrations Slide_Prep->Microscopy Data_Analysis Compare Aberration Frequency in Treated vs. Control Groups Microscopy->Data_Analysis

In Vitro Chromosomal Aberration Test (OECD 473) Workflow.
Reproductive/Developmental Toxicity Screening Test - OECD 421

Objective: To provide initial information on the potential effects of a test substance on male and female reproductive performance and on the development of the offspring.

Test System: Rats are typically used.

Methodology:

  • Dosing: The test substance is administered to both male and female rats for a specified period before mating, during mating, and for females, throughout gestation and lactation.

  • Mating: Animals are paired for mating.

  • Observations: Adults are observed for clinical signs of toxicity, effects on mating

Methodological & Application

Application Notes and Protocols: Sodium 4-aminobenzoate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a versatile compound utilized in a variety of biochemical assays.[1][2] Its inherent antioxidant properties and its role as an intermediate in crucial biological pathways make it a valuable tool for researchers.[3][4] This document provides detailed application notes and experimental protocols for the use of sodium 4-aminobenzoate in several key biochemical assays, including antioxidant activity determination and enzyme inhibition.

Physicochemical Properties

PropertyValueReference
Synonyms Sodium para-aminobenzoate, PABA sodium salt[5]
CAS Number 555-06-6[5]
Molecular Formula C₇H₆NNaO₂[5]
Molecular Weight 159.12 g/mol [5]
Appearance Pale yellow powder[5]
Melting Point 186 - 189 °C[5]
Storage Room temperature[5]

Applications in Biochemical Assays

This compound is primarily employed in biochemical assays related to its antioxidant capacity and its involvement in metabolic pathways.

Antioxidant Activity Assays

This compound exhibits antioxidant activity by scavenging free radicals.[3][4] Several common assays can be used to quantify this activity.

This assay measures the ability of an antioxidant to inhibit the autooxidation of adrenaline to adrenochrome (B1665551) in an alkaline medium, a process that generates superoxide (B77818) radicals.[6] The inhibition of this reaction is monitored spectrophotometrically.[7][8]

Experimental Protocol: Adrenaline Autooxidation Assay

  • Reagent Preparation:

    • Carbonate Buffer (0.05 M, pH 10.2): Prepare by mixing appropriate volumes of 0.2 M sodium carbonate and 0.2 M sodium bicarbonate solutions and adjusting the pH.[9]

    • Adrenaline Solution (3 x 10⁻² M): Dissolve 55 mg of DL-epinephrine in 10 ml of distilled water with a minimal amount of 1N HCl to aid dissolution.[9]

    • EDTA Solution (15 x 10⁻³ M): Dissolve 49 mg of Na₂EDTA in 10 ml of distilled water.[9]

    • This compound Stock Solution: Prepare a stock solution of known concentration in distilled water.

  • Assay Procedure:

    • In a cuvette, prepare a reaction mixture containing 0.05 M carbonate buffer (pH 10.2), 1 x 10⁻⁴ M EDTA, and varying concentrations of this compound.

    • Initiate the reaction by adding adrenaline to a final concentration of 3 x 10⁻⁴ M.[9]

    • Immediately measure the absorbance at 480 nm (for adrenochrome) or 347 nm (for an earlier oxidation product) at time 0 and after a set incubation period (e.g., 3 minutes) at room temperature.[7][9]

    • A control reaction is performed without the addition of this compound.

  • Data Analysis:

    • Calculate the percentage inhibition of adrenaline autooxidation using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.

    • An IC₅₀ value, the concentration of the antioxidant that causes 50% inhibition, can be determined by plotting the percentage inhibition against the concentration of this compound.

Quantitative Data: Adrenaline Autooxidation Assay

CompoundIC₅₀Notes
This compoundData not availableThe assay demonstrates the superoxide scavenging ability of the compound.

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. In the presence of an antioxidant, the purple color of the stable DPPH radical fades to yellow, and the change in absorbance is measured.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Stock Solution (0.24 mg/mL): Dissolve 2.4 mg of DPPH in 10 mL of ethanol (B145695).

    • This compound Solutions: Prepare a series of dilutions of this compound in ethanol at various concentrations.

    • Positive Control: A solution of a known antioxidant like ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the this compound solution (or positive control/blank) to each well.

    • Add 290 µL of the DPPH stock solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

    • Determine the IC₅₀ value from a plot of scavenging percentage against concentration.

Quantitative Data: DPPH Assay

CompoundIC₅₀Trolox Equivalent Antioxidant Capacity (TEAC) (µM)NotesReference
p-Aminobenzoic acid (PABA)> 180 µM~1.5 (at 180 µM)IC₅₀ not reached at the tested concentrations. TEAC value indicates scavenging ability.[3]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored Fe²⁺-TPTZ complex is monitored spectrophotometrically.

Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

    • This compound Solutions: Prepare serial dilutions in a suitable solvent.

  • Assay Procedure:

    • Add 10 µL of the this compound solution to a well in a 96-well plate.

    • Add 220 µL of the FRAP reagent to the well.

    • Incubate at 37°C for 4 minutes with continuous stirring.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity is expressed as FRAP value (in µM Fe²⁺ equivalents).

Quantitative Data: FRAP Assay

CompoundFRAP Value (µM Fe²⁺ equivalents)Notes
This compoundData not availableThis assay measures the electron-donating capacity of the compound.

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound Solutions: Prepare serial dilutions.

  • Assay Procedure:

    • Add 5 µL of the this compound solution to a well in a 96-well plate.

    • Add 200 µL of the ABTS•⁺ working solution.

    • Incubate for 5 minutes with continuous stirring.

    • Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging.

    • The antioxidant activity can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Quantitative Data: ABTS Assay

CompoundIC₅₀Trolox Equivalent Antioxidant Capacity (TEAC) (µM)NotesReference
p-Aminobenzoic acid (PABA)Data not available~3.0 (at 180 µM)Demonstrates cationic radical scavenging ability.[3]

This assay determines the ability of a compound to scavenge highly reactive hydroxyl radicals, often generated by a Fenton-like reaction. The scavenging activity is measured by monitoring the inhibition of the hydroxylation of a detector molecule, such as salicylic (B10762653) acid.[10]

Experimental Protocol: Hydroxyl Radical Scavenging Assay

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 50 mM, pH 7.4)

    • FeSO₄ Solution (1.5 mM)

    • H₂O₂ Solution (6 mM)

    • Sodium Salicylate (B1505791) Solution (20 mM)

    • This compound Solutions: Prepare serial dilutions.

  • Assay Procedure:

    • In a test tube, mix 1.0 mL of the this compound solution, 2.0 mL of FeSO₄ solution, and 0.3 mL of sodium salicylate solution.

    • Initiate the reaction by adding 1.0 mL of H₂O₂ solution.

    • Incubate the mixture at 37°C for 1 hour.

    • Measure the absorbance of the resulting solution at 510 nm.

  • Data Analysis:

    • Calculate the percentage of hydroxyl radical scavenging activity.

    • Determine the IC₅₀ value.

Quantitative Data: Hydroxyl Radical Scavenging Assay

CompoundSecond-order rate constant for reaction with •OH (M⁻¹s⁻¹)NotesReference
p-Aminobenzoic acid (PABA)1.07 x 10¹⁰Indicates a very high reactivity with hydroxyl radicals.[11]
Enzyme Inhibition Assays

While this compound itself is not a widely reported enzyme inhibitor, the structurally related compound, 4-aminobenzoic acid hydrazide (ABAH), is a known potent inhibitor of myeloperoxidase (MPO).[7][8]

MPO is a peroxidase enzyme released by neutrophils during inflammation that produces hypochlorous acid (HOCl). ABAH acts as a mechanism-based irreversible inhibitor of MPO.[7][8]

Experimental Protocol: MPO Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.0)

    • Purified Human MPO

    • Hydrogen Peroxide (H₂O₂)

    • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

    • 4-Aminobenzoic Acid Hydrazide (ABAH) Solutions: Prepare serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the MPO enzyme solution to each well.

    • Add the diluted ABAH solutions or vehicle control and incubate at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the TMB substrate solution followed by H₂O₂.

    • Immediately measure the change in absorbance at 650 nm over time in a kinetic mode.

  • Data Analysis:

    • Calculate the percentage of inhibition for each ABAH concentration relative to the vehicle control.

    • Determine the IC₅₀ value from a dose-response curve.

Quantitative Data: MPO Inhibition Assay

CompoundIC₅₀ (µM)NotesReference
4-Aminobenzoic acid hydrazide (ABAH)0.3Potent irreversible inhibitor of MPO.[2]

Signaling Pathways and Workflows

Folic Acid Biosynthesis Pathway

This compound (as PABA) is a crucial precursor in the de novo synthesis of folic acid in bacteria, plants, and fungi. This pathway is a target for antimicrobial drugs like sulfonamides, which are structural analogs of PABA.

Folic_Acid_Biosynthesis cluster_enzymes Enzymatic Steps Chorismate Chorismate PabA_PabB PabA/PabB Chorismate->PabA_PabB Glutamine ADC 4-amino-4-deoxychorismate PabC PabC ADC->PabC PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHPPP Dihydropteridine pyrophosphate DHPPP->DHPS DHP Dihydropteroate DHFS Dihydrofolate Synthase DHP->DHFS DHF Dihydrofolate DHFR Dihydrofolate Reductase DHF->DHFR NADPH THF Tetrahydrofolate Glutamate_in Glutamate Glutamate_in->DHFS Glutamate_out PabA_PabB->ADC PabC->PABA DHPS->DHP DHFS->DHF DHFR->THF

Folic acid biosynthesis pathway showing the incorporation of PABA.
Experimental Workflow for Antioxidant Assays

The general workflow for in vitro antioxidant capacity assays involves preparing the reagents, incubating the antioxidant with a radical or oxidant, and measuring the change in a physical property (e.g., absorbance).

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents (Radical/Oxidant Solution, Buffer, Controls) Mix Mix Sample/Control with Reagent Reagent_Prep->Mix Sample_Prep Prepare this compound (Serial Dilutions) Sample_Prep->Mix Incubate Incubate (Specified Time & Temperature) Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate % Inhibition/ Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 MPO_Inhibition MPO Myeloperoxidase (MPO) (Active Enzyme) MPO_intermediate MPO Oxidized Intermediate (Compound I/II) MPO->MPO_intermediate + H₂O₂ Inactive_MPO Inactive MPO H2O2 H₂O₂ ABAH 4-Aminobenzoic Acid Hydrazide (ABAH) ABAH_radical ABAH Radical ABAH->ABAH_radical Oxidized by MPO Intermediate MPO_intermediate->MPO Substrate Oxidation ABAH_radical->Inactive_MPO Covalent Binding

References

Application Notes and Protocols for Sodium 4-aminobenzoate as a UV Filter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a compound recognized for its ability to absorb ultraviolet (UV) radiation, particularly in the UVB range.[1] This property makes it a valuable tool in various experimental settings where protection from UV-induced damage is critical. These application notes provide detailed protocols for utilizing Sodium 4-aminobenzoate as a UV filter in research applications, including the protection of cell cultures and the stabilization of photosensitive compounds.

Physicochemical Properties and UV Absorption Spectrum

This compound is a white to off-white crystalline solid that is highly soluble in water.[2] Its primary mechanism as a UV filter involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then dissipated as heat, preventing the UV radiation from reaching and damaging the sample.[1]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C₇H₆NNaO₂[2][3]
Molecular Weight 159.12 g/mol [2][3]
Appearance White to off-white crystalline solid[2]
Solubility in Water Highly soluble[2]
UV Absorption Maxima (in water) ~266 nm[4]
UV Absorption Maxima (as sodium salt) 229 nm and 294 nm

Signaling Pathways and Mechanisms

The primary mechanism of action for this compound as a UV filter is the absorption of UV radiation. The energy from UV light is absorbed by the conjugated π-electron system of the aromatic ring and the carboxylate group. This absorption promotes the molecule to an excited electronic state. The molecule then returns to its ground state through non-radiative decay pathways, releasing the absorbed energy as heat. This process effectively converts harmful UV radiation into harmless thermal energy.

In biological systems, UV radiation can induce the formation of reactive oxygen species (ROS), leading to cellular damage. By absorbing UV radiation, this compound can help mitigate these effects.

UV_Protection_Mechanism cluster_UV_Source UV Radiation Source cluster_System Experimental System UV_Radiation UV Photon (UVB) Sodium_4_aminobenzoate This compound UV_Radiation->Sodium_4_aminobenzoate Absorption Sample Biological or Chemical Sample UV_Radiation->Sample Potential Damage Sodium_4_aminobenzoate->Sample Protection Heat Heat Sodium_4_aminobenzoate->Heat Energy Dissipation

Mechanism of UV protection by this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound that can be used in various experimental applications.

Materials:

  • This compound powder

  • Sterile, deionized water or appropriate solvent (e.g., cell culture medium, buffer)

  • Sterile conical tubes or bottles

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Determine the desired concentration: Based on the experimental requirements, calculate the mass of this compound needed. For example, to prepare 100 mL of a 100 mM stock solution, you would need 1.5912 g of this compound.

  • Dissolution: Add the calculated amount of this compound powder to a sterile container. Add a portion of the desired solvent (e.g., 80 mL for a final volume of 100 mL).

  • Mixing: Place a sterile magnetic stir bar in the container and place it on a magnetic stirrer. Stir until the powder is completely dissolved. This compound is highly soluble in water.[2]

  • Volume Adjustment: Once dissolved, add the solvent to reach the final desired volume.

  • Sterilization: Sterile-filter the solution using a 0.22 µm filter into a new sterile container.

  • Storage: Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: In Vitro Photoprotection Assay for Cell Cultures

This protocol outlines a method to assess the efficacy of this compound in protecting cultured cells from UV-induced damage.

Materials:

  • Cultured cells (e.g., human keratinocytes, fibroblasts)

  • Cell culture medium

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • UV radiation source (with calibrated output)

  • Cell viability assay kit (e.g., MTT, XTT)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare different concentrations of this compound in the cell culture medium by diluting the stock solution. Remove the old medium from the cells and add the medium containing the different concentrations of the UV filter. Include a control group with medium only.

  • UV Irradiation: Remove the lids of the 96-well plates. Place the plates under a calibrated UV source. The dose of UV radiation will need to be optimized based on the cell type and the specific research question. A separate plate should be kept in the dark as a non-irradiated control.

  • Post-irradiation Incubation: After irradiation, replace the medium with fresh medium (without the UV filter) and incubate the cells for a period of time (e.g., 24-48 hours) to allow for the manifestation of UV-induced effects.

  • Cell Viability Assessment: Assess cell viability using a standard assay such as the MTT assay. This will quantify the extent of cell death in the different treatment groups.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the non-irradiated control. Plot the cell viability against the concentration of the UV filter to determine its protective effect.

Cell_Photoprotection_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Treatment Prepare this compound solutions Incubate_24h->Prepare_Treatment Treat_Cells Treat cells with solutions Prepare_Treatment->Treat_Cells UV_Irradiation Expose to UV radiation Treat_Cells->UV_Irradiation Incubate_Post_UV Incubate for 24-48h UV_Irradiation->Incubate_Post_UV Assess_Viability Assess cell viability (e.g., MTT assay) Incubate_Post_UV->Assess_Viability Analyze_Data Analyze and plot data Assess_Viability->Analyze_Data End End Analyze_Data->End

Workflow for in vitro cell photoprotection assay.
Protocol 3: Assessing the Photostability of a Compound using this compound

This protocol provides a method to evaluate the ability of this compound to prevent the degradation of a photosensitive compound.

Materials:

  • Photosensitive compound of interest

  • This compound

  • Appropriate solvent (e.g., water, ethanol, buffer)

  • UV-transparent cuvettes or containers

  • UV radiation source

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Solution Preparation: Prepare the following solutions in the chosen solvent:

    • A solution of the photosensitive compound at a known concentration.

    • A solution of the photosensitive compound at the same concentration, also containing this compound at a concentration sufficient to provide UV protection.

    • A solution containing only this compound at the same concentration as in the mixed solution.

    • A solvent blank.

  • Initial Analysis: Analyze the initial concentration of the photosensitive compound in the relevant solutions using a suitable analytical method (e.g., measure absorbance at its λmax or inject into an HPLC).

  • UV Exposure: Place the solutions in UV-transparent containers and expose them to a controlled UV source for a defined period. A set of identical samples should be kept in the dark to serve as controls for thermal degradation.

  • Post-exposure Analysis: After the exposure period, re-analyze the concentration of the photosensitive compound in all solutions.

  • Data Analysis:

    • Calculate the percentage of degradation of the photosensitive compound in the absence and presence of this compound.

    • Compare the degradation in the UV-exposed samples to the dark controls to isolate the effect of photodegradation.

    • The difference in degradation between the sample with and without the UV filter will indicate the photoprotective efficacy of this compound.

Compound_Photostability_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis Prep_Compound Prepare solution of photosensitive compound Initial_Analysis Initial analysis (e.g., HPLC, UV-Vis) Prep_Compound->Initial_Analysis Prep_Mixed Prepare solution of compound + this compound Prep_Mixed->Initial_Analysis Prep_Filter Prepare solution of this compound only Prep_Filter->Initial_Analysis UV_Exposure UV Exposure Initial_Analysis->UV_Exposure Dark_Control Dark Control Initial_Analysis->Dark_Control Post_UV_Analysis Post-exposure analysis Compare_Results Compare degradation and determine protection Post_UV_Analysis->Compare_Results UV_Exposure->Post_UV_Analysis Dark_Control->Post_UV_Analysis

Workflow for assessing compound photostability.

Safety and Handling

While this compound has been used in consumer products, it is important to handle it with appropriate laboratory safety precautions. It may cause skin and eye irritation.[5] It is recommended to wear gloves and safety glasses when handling the powder and solutions. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and effective UV filter for a range of research applications. Its high water solubility and strong UVB absorption make it a convenient tool for protecting biological and chemical samples from UV-induced damage. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental designs. It is important to optimize concentrations and exposure conditions for each specific application to achieve the desired level of photoprotection.

References

Application Notes: Sodium 4-aminobenzoate in Organic Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a versatile and cost-effective reagent in the synthesis of a wide array of organic dyes, particularly azo dyes.[1] Its structure, featuring a primary aromatic amine and a carboxylate group, allows for straightforward conversion into a diazonium salt, a highly reactive intermediate essential for azo coupling. The resulting dyes are utilized in various applications, from textile and printing industries to advanced research in biomedical imaging and diagnostics. The carboxylate group offers a handle for modulating the solubility and binding properties of the final dye molecule.[1]

This document provides detailed protocols and application data for the use of sodium 4-aminobenzoate in the synthesis of organic dyes.

Chemical Principles

The synthesis of azo dyes from this compound is a two-step process:

  • Diazotization: The primary aromatic amine of 4-aminobenzoic acid (formed in situ from its sodium salt) is converted into a diazonium salt. This reaction is conducted in a cold, acidic solution with sodium nitrite (B80452). The strong acid (e.g., hydrochloric acid) protonates the this compound to form 4-aminobenzoic acid and then reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the protonated amine to form the diazonium salt. It is crucial to maintain a low temperature (0–5 °C) as diazonium salts are unstable and can decompose at higher temperatures.[1]

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling agent. Common coupling agents include phenols, naphthols, and aromatic amines. This electrophilic aromatic substitution reaction typically occurs at the para position of the activating group on the coupling agent, forming the stable azo bond (-N=N-), which is the chromophore responsible for the dye's color.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Azo Dyes from this compound

This protocol provides a general method for the synthesis of azo dyes. Specific quantities for a representative dye, 4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid, are provided in parentheses.

Materials:

  • This compound (or 4-aminobenzoic acid)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling agent (e.g., 2-naphthol)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve this compound (e.g., 1.59 g, 0.01 mol) in 20 mL of distilled water.

  • Cool the solution to 0–5 °C in an ice-water bath.

  • Slowly add concentrated hydrochloric acid (e.g., 4 mL) with constant stirring. This will first precipitate 4-aminobenzoic acid, which will then redissolve to form the hydrochloride salt. Ensure the solution remains acidic.

  • In a separate small beaker, dissolve sodium nitrite (e.g., 0.69 g, 0.01 mol) in 10 mL of cold distilled water.

  • While maintaining the temperature of the 4-aminobenzoic acid solution at 0–5 °C and with vigorous stirring, add the sodium nitrite solution dropwise.

  • After the complete addition, continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the diazotization is complete. The resulting solution is the diazonium salt of 4-aminobenzoic acid.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve the coupling agent (e.g., 1.44 g, 0.01 mol of 2-naphthol) in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice-water bath.

  • While maintaining the temperature at 0-5 °C and with continuous stirring, slowly add the cold diazonium salt solution prepared in Part A.

  • A brightly colored precipitate should form immediately.[1]

  • Continue to stir the reaction mixture in the ice bath for 15–30 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification

  • Isolate the solid azo dye product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate on the filter paper with a small amount of cold distilled water to remove any unreacted salts.

  • The crude dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or an ethanol-water mixture).

  • Allow the purified product to air dry or dry in a desiccator.

Data Presentation

The following table summarizes the synthesis of various azo dyes using 4-aminobenzoic acid as the diazo component, highlighting the diversity of colors that can be achieved by varying the coupling agent.

Diazo ComponentCoupling AgentProduct NameYield (%)λmax (nm)Observed Color
4-Aminobenzoic Acid2-Naphthol4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid~85-95~480Red/Orange
4-Aminobenzoic AcidPhenol4-((4-hydroxyphenyl)azo)benzoic acidGood~350Yellow
4-Aminobenzoic AcidSalicylic Acid4-((2-hydroxy-4-carboxyphenyl)azo)benzoic acidGood~360Yellow
4-Aminobenzoic AcidAniline4-((4-aminophenyl)azo)benzoic acidModerate~410Yellow/Orange
4-Aminobenzoic AcidN,N-Dimethylaniline4-((4-(dimethylamino)phenyl)azo)benzoic acidHigh~440Orange/Red

Note: Yields and λmax values are approximate and can vary based on reaction conditions and solvent.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling Sodium_4_aminobenzoate This compound PABA_HCl 4-Aminobenzoic Acid Hydrochloride Sodium_4_aminobenzoate->PABA_HCl HCl, 0-5°C Diazonium_Salt 4-Carboxybenzenediazonium Chloride PABA_HCl->Diazonium_Salt NaNO₂, HCl, 0-5°C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling Agent, NaOH, 0-5°C Coupling_Agent Coupling Agent (e.g., 2-Naphthol)

Caption: General reaction pathway for azo dye synthesis.

Experimental Workflow

Experimental_Workflow Start Start Dissolve_Reagent Dissolve Sodium 4-aminobenzoate in H₂O Start->Dissolve_Reagent Acidify Cool to 0-5°C and add concentrated HCl Dissolve_Reagent->Acidify Diazotize Add NaNO₂ solution dropwise at 0-5°C Acidify->Diazotize Prepare_Nitrite Prepare cold NaNO₂ solution Prepare_Nitrite->Diazotize Couple Slowly add diazonium salt solution to coupling solution at 0-5°C Diazotize->Couple Prepare_Coupling Prepare cold alkaline solution of coupling agent Prepare_Coupling->Couple Stir Stir for 15-30 minutes Couple->Stir Filter Vacuum filter the precipitate Stir->Filter Wash Wash with cold H₂O Filter->Wash Purify Recrystallize from a suitable solvent Wash->Purify Dry Dry the final product Purify->Dry End End Dry->End

Caption: Experimental workflow for azo dye synthesis.

References

Application Note: Quantification of Sodium 4-aminobenzoate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a compound utilized in various pharmaceutical and cosmetic applications.[1] It is known for its UV filtering properties and is an intermediate in the synthesis of tetrahydrofolic acid in many organisms.[1][2] Accurate and reliable quantification of Sodium 4-aminobenzoate in raw materials and finished products is crucial for quality control and regulatory compliance. This application note details a robust and validated isocratic RP-HPLC method for the precise determination of this compound. The method is based on established pharmacopeial procedures and scientific literature, ensuring high accuracy and reproducibility.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • Sonicator.

    • pH meter.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

  • Chemicals and Reagents:

    • This compound Reference Standard (Purity ≥98%).

    • Methanol (HPLC Grade).

    • Glacial Acetic Acid (Analytical Grade).

    • Deionized Water (18.2 MΩ·cm).

Preparation of Solutions
  • Solution A (Aqueous Mobile Phase Component):

    • Add 10 mL of glacial acetic acid to 690 mL of deionized water.

    • Filter the solution through a suitable 0.45 µm filter. This results in a 1.5% acetic acid solution.[3]

  • Mobile Phase:

    • Mix Methanol and Solution A in a ratio of 15:85 (v/v).[3]

    • Degas the mobile phase by sonication for 15-20 minutes before use.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of the Mobile Phase and sonicate for 10 minutes to dissolve.[3]

    • Allow the solution to return to room temperature and dilute to the mark with the Mobile Phase.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the Mobile Phase and mix thoroughly.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh an amount of the sample powder equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

    • Prepare a 1.0 mg/mL stock solution following the same procedure as the Standard Stock Solution.

    • Dilute this stock solution 1:10 with the Mobile Phase to achieve a final nominal concentration of 0.1 mg/mL.[3]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Method and Data Presentation

The chromatographic conditions are summarized in the table below. This method is designed for optimal separation and quantification of this compound.

Table 1: HPLC Chromatographic Conditions

Parameter Condition
Mode Isocratic, Reverse-Phase Liquid Chromatography[3]
Column L11 Packing (e.g., Phenyl), 3.0-mm × 15-cm, 3.5-µm
Mobile Phase Methanol and 1.5% Acetic Acid in Water (15:85)[3]
Flow Rate 0.35 mL/min[3]
Injection Volume 5 µL[3]
Column Temperature Ambient
Detector Wavelength UV at 280 nm[3] (Note: λmax is also reported at 284 nm[2])

| Run Time | Approximately 10 minutes |

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. A minimum of five replicate injections of the Working Standard Solution are performed.

Table 2: System Suitability Requirements

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) Not More Than (NMT) 2.0[3]

| Relative Standard Deviation (RSD) | NMT 0.73% for peak area[3] |

Quantification

The concentration of this compound in the sample is calculated by comparing the peak area response of the Sample Solution to that of the Working Standard Solution.

Calculation Formula:

Where:

  • r_U = Peak response from the Sample solution[3]

  • r_S = Peak response from the Standard solution[3]

  • C_S = Concentration of the Standard solution (mg/mL)[3]

  • C_U = Concentration of the Sample solution (mg/mL)[3]

Method Validation Summary

The described method should be validated according to ICH guidelines. The following table presents typical performance characteristics for a validated HPLC method for 4-aminobenzoic acid and its derivatives.

Table 3: Typical Method Validation Parameters

Parameter Typical Specification
Linearity (r²) ≥ 0.999
Range 50 - 150% of nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~2.3 ng/mL[4]
Limit of Quantitation (LOQ) ~7.8 ng/mL[4]

| Specificity | No interference from blank or placebo at the retention time of the analyte. |

Workflow and System Diagrams

The following diagrams illustrate the experimental workflow and the logical arrangement of the HPLC system components.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Mobile Phase Preparation E Sample Injection & HPLC Run A->E B Standard & Sample Weighing C Dissolution & Dilution B->C D System Suitability Testing C->D Standard C->E Sample D->E If Passed F Chromatogram Acquisition E->F G Peak Integration & Identification F->G H Quantification Calculation G->H I Final Report Generation H->I

Caption: Experimental workflow for HPLC quantification.

HPLC_System MobilePhase Mobile Phase Reservoir Methanol:Aq. Acetic Acid (15:85) Pump HPLC Pump Flow Rate: 0.35 mL/min MobilePhase->Pump Injector Autosampler/Injector Volume: 5 µL Pump->Injector Column HPLC Column L11, 3.0x150mm, 3.5µm Injector->Column Detector UV Detector Wavelength: 280 nm Column->Detector DataSystem Data System Integration & Calculation Detector->DataSystem Signal

Caption: Logical relationship of HPLC system components.

Conclusion

The described RP-HPLC method provides a straightforward, precise, and reliable means for the quantification of this compound. The protocol, including solution preparation, chromatographic conditions, and system suitability criteria, is well-defined and based on established procedures. This application note serves as a comprehensive guide for quality control laboratories and researchers, ensuring that analyses are performed consistently and produce data of high integrity. Adherence to this protocol will facilitate the accurate assessment of this compound purity and content in various sample matrices.

References

Application Notes and Protocols for the Spectrophotometric Determination of Sodium para-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium para-aminobenzoate (Na-PABA), the sodium salt of para-aminobenzoic acid (PABA), is a compound utilized in various pharmaceutical and cosmetic formulations. Accurate and reliable quantification of Na-PABA is crucial for quality control, formulation development, and research purposes. This document provides detailed application notes and protocols for two common spectrophotometric methods for the determination of Sodium para-aminobenzoate: a colorimetric method based on diazotization and coupling, and a direct UV spectrophotometric method.

Method 1: Determination by Diazotization and Azo Dye Formation

This colorimetric method is based on the Bratton-Marshall reaction, a well-established method for the determination of primary aromatic amines. The primary amino group of para-aminobenzoic acid is first diazotized with sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then coupled with a suitable aromatic compound to form a stable, colored azo dye. The intensity of the color, which is directly proportional to the concentration of Na-PABA, is measured spectrophotometrically.

Principle

The reaction involves three main steps:

  • Diazotization: In the presence of a strong acid (e.g., hydrochloric acid), sodium nitrite reacts with the primary amino group of p-aminobenzoic acid to form a diazonium salt.

  • Removal of Excess Nitrite: Any unreacted nitrous acid is removed by the addition of sulfamic acid to prevent interference with the coupling reaction.

  • Coupling: The diazonium salt is coupled with a coupling agent, such as 1-naphthylamine-7-sulphonic acid (1-NASA), to form a colored azo dye.[1][2][3][4][5]

Experimental Protocol

1. Reagents and Solutions:

  • Sodium para-aminobenzoate (Na-PABA) Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Na-PABA reference standard and dissolve it in 100 mL of deionized water.

  • Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl with deionized water.

  • Sodium Nitrite (0.3% w/v): Dissolve 0.3 g of sodium nitrite in 100 mL of deionized water. Prepare this solution fresh daily.[4]

  • Sulfamic Acid (0.5% w/v): Dissolve 0.5 g of sulfamic acid in 100 mL of deionized water.[4]

  • 1-Naphthylamine-7-sulphonic acid (1-NASA) (0.33% w/v): Dissolve 0.33 g of 1-NASA in 100 mL of deionized water.[4] Gentle heating may be required to aid dissolution.

2. Preparation of Calibration Curve:

  • Pipette aliquots of the Na-PABA standard stock solution (ranging from 0.25 to 0.7 mL to get concentrations of 2.5 to 7 µg/mL in the final volume) into a series of 10 mL volumetric flasks.[1][2][4]

  • To each flask, add 1.0 mL of 1 M hydrochloric acid.

  • Add 0.3 mL of 0.3% sodium nitrite solution, mix well, and allow the reaction to proceed for 3 minutes.[3][4]

  • Add 1.0 mL of 0.5% sulfamic acid solution to quench the excess nitrite, and let it stand for 4 minutes with occasional shaking.[4]

  • Add 1.5 mL of 0.33% 1-NASA solution and make up the volume to 10 mL with deionized water.

  • Allow the color to develop for 10 minutes.

  • Measure the absorbance of the resulting pink-colored solution at 525 nm against a reagent blank prepared in the same manner without the Na-PABA standard.[1][2][3][4]

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

3. Analysis of Sample Solution:

  • Prepare a sample solution of Na-PABA of an appropriate concentration in deionized water.

  • Take a suitable aliquot of the sample solution in a 10 mL volumetric flask.

  • Follow steps 2-7 as described for the preparation of the calibration curve.

  • Determine the concentration of Na-PABA in the sample from the calibration curve.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)525 nm[1][2][3][4]
Linearity Range0.25 - 7.0 µg/mL[1][2][4]
Molar Absorptivity3.6057 x 10⁴ L·mol⁻¹·cm⁻¹[1][2][4][5]
Sandell's Sensitivity0.0037993 µg·cm⁻²[1][2][4][5]
Limit of Detection (LOD)0.0480 µg/mL[3]
Limit of Quantification (LOQ)0.1603 µg/mL[3]

Diagrams

Diazotization_Coupling_Reaction cluster_diazotization Diazotization cluster_coupling Coupling PABA Na-PABA NaNO2_HCl NaNO2 / HCl Diazonium Diazonium Salt PABA->Diazonium + NaNO2_HCl->Diazonium NASA 1-NASA AzoDye Colored Azo Dye Diazonium->AzoDye NASA->AzoDye +

Caption: Chemical reaction pathway for the diazotization and coupling of Na-PABA.

Experimental_Workflow_Diazotization start Start prep_std Prepare Na-PABA Standard Solutions start->prep_std add_hcl Add 1M HCl prep_std->add_hcl add_nano2 Add 0.3% NaNO2 (Incubate 3 min) add_hcl->add_nano2 add_sulfamic Add 0.5% Sulfamic Acid (Incubate 4 min) add_nano2->add_sulfamic add_nasa Add 0.33% 1-NASA add_sulfamic->add_nasa makeup_vol Make up to 10 mL add_nasa->makeup_vol develop_color Color Development (10 min) makeup_vol->develop_color measure_abs Measure Absorbance at 525 nm develop_color->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve analyze_sample Analyze Sample plot_curve->analyze_sample end End analyze_sample->end

Caption: Experimental workflow for the diazotization-coupling method.

Method 2: Direct UV Spectrophotometry

This method involves the direct measurement of the ultraviolet absorbance of Sodium para-aminobenzoate in a suitable solvent. It is a simpler and faster method compared to the diazotization-coupling reaction but may be more susceptible to interference from other UV-absorbing substances in the sample matrix. The United States Pharmacopeia (USP) suggests a liquid chromatography method with UV detection at 280 nm for the assay of Aminobenzoate Sodium.[6][7] Direct UV spectrophotometry can be a useful screening tool.

Principle

Sodium para-aminobenzoate exhibits a characteristic UV absorption spectrum with a maximum absorbance in the range of 266-280 nm, depending on the solvent. The absorbance at the wavelength of maximum absorption (λmax) is directly proportional to the concentration of Na-PABA in the solution, following the Beer-Lambert law.

Experimental Protocol

1. Reagents and Solutions:

  • Sodium para-aminobenzoate (Na-PABA) Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Na-PABA reference standard and dissolve it in 100 mL of the chosen solvent (e.g., deionized water or a specific mobile phase if correlating with HPLC).

  • Solvent: Deionized water or other appropriate transparent solvent in the UV range.

2. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a dilute solution of Na-PABA (e.g., 10 µg/mL) in the chosen solvent.

  • Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm to determine the λmax.

3. Preparation of Calibration Curve:

  • From the standard stock solution, prepare a series of dilutions of Na-PABA in the chosen solvent to cover the desired concentration range.

  • Measure the absorbance of each standard solution at the predetermined λmax against a solvent blank.

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

4. Analysis of Sample Solution:

  • Prepare a sample solution of Na-PABA in the same solvent used for the standards, ensuring the concentration falls within the range of the calibration curve.

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of Na-PABA in the sample from the calibration curve.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)~266 nm in water[8]
Wavelength for LC-UV Assay280 nm[6][7]
LinearityObeys Beer's Law in water[8]

Diagrams

UV_Spectrophotometry_Workflow start Start prep_std Prepare Na-PABA Standard Solutions start->prep_std determine_lambda_max Determine λmax (e.g., ~266 nm) prep_std->determine_lambda_max measure_std_abs Measure Absorbance of Standards at λmax determine_lambda_max->measure_std_abs plot_curve Plot Calibration Curve measure_std_abs->plot_curve prep_sample Prepare Sample Solution plot_curve->prep_sample measure_sample_abs Measure Absorbance of Sample at λmax prep_sample->measure_sample_abs calculate_conc Calculate Concentration measure_sample_abs->calculate_conc end End calculate_conc->end

Caption: Experimental workflow for direct UV spectrophotometry.

Method 3: Determination by Charge Transfer Complexation

This method is based on the formation of a colored charge-transfer complex between Sodium para-aminobenzoate as an n-electron donor and an electron acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The resulting complex can be quantified spectrophotometrically.[9]

Principle

Na-PABA, being an electron-rich molecule, can donate electrons to an electron-deficient molecule (π-acceptor) like DDQ. This interaction leads to the formation of a colored charge-transfer complex, where the intensity of the color is proportional to the concentration of Na-PABA.

Experimental Protocol

1. Reagents and Solutions:

  • Sodium para-aminobenzoate (Na-PABA) Standard Stock Solution (100 µg/mL): Prepare as described in the previous methods.

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Solution: Prepare a solution of DDQ in a suitable solvent like methanol. The concentration should be optimized based on the expected concentration of Na-PABA.

  • Solvent: Methanol or another suitable organic solvent.

2. Preparation of Calibration Curve:

  • Pipette aliquots of the Na-PABA standard stock solution into a series of volumetric flasks.

  • Add a fixed volume of the DDQ solution to each flask.

  • Dilute to the mark with the solvent and mix well.

  • Allow the reaction to complete (typically around 15 minutes at room temperature).

  • Measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (around 474 nm for the PABA-DDQ complex).[9]

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

3. Analysis of Sample Solution:

  • Prepare a sample solution of Na-PABA in the same solvent.

  • Take a suitable aliquot and treat it in the same manner as the standards.

  • Measure the absorbance and determine the concentration from the calibration curve.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)474 nm[9]
Linearity Range5 - 90 µg/mL[9]
Limit of Detection (LOD)0.55 µg/mL[9]
Limit of Quantification (LOQ)1.67 µg/mL[9]

Diagrams

Charge_Transfer_Complexation PABA Na-PABA (n-electron donor) Complex Colored Charge-Transfer Complex PABA->Complex + DDQ DDQ (π-acceptor) DDQ->Complex

Caption: Formation of a charge-transfer complex between Na-PABA and DDQ.

CT_Complex_Workflow start Start prep_std Prepare Na-PABA Standard Solutions start->prep_std add_ddq Add DDQ Solution prep_std->add_ddq incubate Incubate (e.g., 15 min) at Room Temperature add_ddq->incubate measure_abs Measure Absorbance at 474 nm incubate->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve analyze_sample Analyze Sample plot_curve->analyze_sample end End analyze_sample->end

Caption: Experimental workflow for the charge-transfer complexation method.

References

Preparing Sodium 4-aminobenzoate Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a versatile compound with applications in various biological research fields. It is recognized for its role as a precursor in the folate synthesis pathway in many microorganisms and plants.[1][2][3] In mammalian systems, while not an essential vitamin, it exhibits antioxidant, anti-inflammatory, and immunomodulatory properties.[4] Understanding the proper preparation of sodium 4-aminobenzoate solutions is critical for ensuring experimental reproducibility and obtaining reliable results in cell culture applications. This document provides detailed application notes and protocols for the preparation, sterilization, and storage of this compound solutions for use in cell culture.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline solid that is highly soluble in water.[1] Its solubility is influenced by factors such as pH and temperature, with solubility increasing at higher temperatures.[1] The compound is stable in aqueous solutions, making it suitable for use in cell culture media.[1]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Formula C₇H₆NNaO₂[1]
Molecular Weight 159.12 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility in Water Highly soluble[1]
Solubility in PBS (pH 7.2) Approximately 10 mg/mL[5]
Storage of Powder Room temperature, sealed, away from moisture and light[4]

Biological Activity and Cellular Effects

This compound has been shown to exert various biological effects on mammalian cells. Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS).[3][6] Furthermore, it has been demonstrated to possess anti-inflammatory capabilities through the inhibition of the NF-κB signaling pathway.[2] Some studies have also indicated its potential to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[2]

The cytotoxic effects of this compound are cell-type dependent and dose-dependent. For instance, significant cytotoxicity has been observed in HCT-116 colon cancer cells at concentrations of 6.25 mM and higher.[7] In contrast, for PC12 cells, cytotoxic effects were noted at higher concentrations of 2 and 3 mg/mL.[8] Therefore, it is crucial to determine the optimal, non-toxic working concentration for each specific cell line and experimental setup.

Table 2: Reported Cytotoxic Concentrations of this compound

Cell LineCytotoxic ConcentrationReference
HCT-116≥ 6.25 mM[7]
L929> 6.25 mM[7]
PC122 mg/mL and 3 mg/mL[8]

Experimental Protocols

Preparation of a 100 mM Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound.

Materials:

  • This compound powder (CAS 555-06-6)

  • Sterile, high-purity water (e.g., cell culture grade, Milli-Q)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Analytical balance

  • Weighing paper/boat

  • Spatula

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 159.12 g/mol = 0.15912 g

  • Weigh the powder: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 159.12 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile, high-purity water.

  • Vortexing: Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear and colorless.[1]

  • Volume adjustment: Add sterile water to bring the final volume to 10 mL.

  • Sterilization: To ensure the solution is free of microbial contamination, sterile filter it using a 0.22 µm syringe filter into a new sterile conical tube.

Storage of Stock Solutions

Proper storage is essential to maintain the stability and activity of the this compound stock solution.

Table 3: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationReference
-20°CUp to 1 month[4]
-80°CUp to 6 months[4]

Note: Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes before freezing.

Determination of Working Concentration

The optimal working concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. A dose-response experiment is recommended to determine the appropriate concentration range for your experiments.

Protocol for a Dose-Response Experiment (e.g., using MTT assay for cell viability):

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Dilutions: Prepare a series of dilutions of the 100 mM this compound stock solution in your complete cell culture medium. A common starting range is from 1 µM to 10 mM.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any) and an untreated control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the concentration that produces the desired effect without significant cytotoxicity.

Signaling Pathways and Visualization

This compound is known to modulate several key signaling pathways. Below are diagrams illustrating the experimental workflow for solution preparation and the cellular signaling pathways affected by this compound.

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_prep Stock Solution Preparation cluster_sterilization Sterilization & Storage cluster_application Application in Cell Culture weigh 1. Weigh Sodium 4-aminobenzoate Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve vortex 3. Vortex to Dissolve Completely dissolve->vortex adjust_vol 4. Adjust to Final Volume vortex->adjust_vol filter_sterilize 5. Sterile Filter (0.22 µm filter) adjust_vol->filter_sterilize aliquot 6. Aliquot into Sterile Tubes filter_sterilize->aliquot store 7. Store at -20°C or -80°C aliquot->store dilute 8. Dilute to Working Concentration in Media store->dilute treat_cells 9. Treat Cells dilute->treat_cells

Caption: Workflow for preparing sterile this compound solutions.

signaling_pathway Cellular Signaling Pathways Modulated by this compound cluster_folate Folate Synthesis Pathway cluster_inflammation Anti-inflammatory & Antioxidant Pathways PABA Sodium 4-aminobenzoate (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleotide Nucleotide Synthesis THF->Nucleotide PABA2 Sodium 4-aminobenzoate ROS Reactive Oxygen Species (ROS) PABA2->ROS Scavenges NFkB NF-κB Activation PABA2->NFkB Inhibits Nrf2 Nrf2 Activation PABA2->Nrf2 Activates Inflammation Inflammation NFkB->Inflammation Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant

Caption: Modulation of folate, inflammatory, and antioxidant pathways.

References

Application of Sodium 4-aminobenzoate in Pharmaceutical Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a versatile compound with multiple applications in pharmaceutical formulations. Its utility stems from its favorable physicochemical properties, including high water solubility and low toxicity.[1][2] This document provides detailed application notes on its various roles, experimental protocols for its analysis and evaluation, and quantitative data to support its use in drug development.

Application Notes

Sodium 4-aminobenzoate serves several key functions in pharmaceutical formulations, ranging from enhancing the solubility of poorly soluble drugs to acting as an active pharmaceutical ingredient (API).

Hydrotropic and Solubilizing Agent

One of the primary applications of this compound is as a hydrotropic agent. Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of a poorly soluble first solute.[3] this compound is an effective hydrotrope for a variety of poorly water-soluble drugs.[4]

Mechanism of Action: The mechanism of hydrotropy is not fully elucidated but is thought to involve a weak interaction between the hydrotropic agent and the poorly soluble drug molecule.[3] This interaction prevents the self-aggregation of the drug molecules and increases their affinity for the aqueous environment. Unlike surfactants, hydrotropes do not form micelles in the traditional sense but may form smaller, less organized aggregates.[5]

Applications:

  • Oral Liquid Formulations: To increase the concentration of poorly soluble drugs in syrups, elixirs, and solutions.

  • Parenteral Formulations: To develop aqueous-based injections for drugs that are otherwise difficult to formulate for intravenous or intramuscular administration.

  • Topical Formulations: To enhance the solubility and thereby the absorption of active ingredients in creams, lotions, and gels.[2]

Active Pharmaceutical Ingredient (API) and Intermediate

This compound, or its parent acid PABA, has therapeutic applications and serves as a crucial intermediate in the synthesis of other APIs.

  • UV Filter: Historically, PABA and its derivatives have been used in sunscreens due to their ability to absorb UVB radiation.[2][6]

  • Treatment of Skin Disorders: It has been investigated for its potential therapeutic role in certain skin conditions.[2]

  • Precursor in Folic Acid Synthesis: In many microorganisms, PABA is an essential precursor for the biosynthesis of folic acid, a vital nutrient.[6][7][8] This pathway is a target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme that utilizes PABA.[6]

Preservative

This compound exhibits antimicrobial properties and can be used as a preservative in some pharmaceutical and cosmetic formulations to inhibit the growth of microorganisms.[1][9] However, its use as a primary preservative in ophthalmic solutions is less common compared to agents like benzalkonium chloride.[10]

Mechanism of Action: The antimicrobial activity of benzoates is generally dependent on the pH of the formulation, with higher activity at lower pH values where the undissociated benzoic acid form predominates.

Wetting Agent

In the formulation of suspensions, wetting agents are crucial for reducing the interfacial tension between the solid drug particles and the liquid vehicle, allowing for better dispersion. While surfactants are more commonly used, the hydrophilic nature of this compound can aid in the wetting of poorly soluble drug particles.[11][12]

Quantitative Data

The following tables summarize key quantitative data related to the properties and applications of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₆NNaO₂[13]
Molecular Weight 159.12 g/mol [13]
Appearance White to off-white crystalline solid[1]
Solubility in Water Highly soluble[1]

Table 2: Example of Solubility Enhancement of Furosemide (B1674285) using Hydrotropic Agents

Hydrotropic Agent (40% w/v)Solubility of Furosemide (mg/mL)
UreaData not specified
Sodium AcetateData not specified
Sodium Benzoate Highest among single agents
Sodium CitrateData not specified
Urea + Sodium Benzoate + Sodium Citrate (15:20:5) Highest overall solubility

Experimental Protocols

The following are detailed protocols for the analysis and evaluation of this compound in pharmaceutical formulations.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in a pharmaceutical preparation.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Methanol (HPLC grade)

  • Glacial acetic acid

  • Deionized water

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol and 1.5% acetic acid in water (15:85 v/v). Filter and degas the mobile phase.[13]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 0.1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.[14]

  • Sample Preparation:

    • For a liquid formulation, accurately dilute a known volume of the sample with the mobile phase to a concentration within the calibration range.

    • For a semi-solid formulation (e.g., cream), accurately weigh a known amount of the sample, disperse it in a suitable solvent, and extract the this compound. Further dilute the extract with the mobile phase.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: [13]

    • Column: C18 reverse-phase column

    • Mobile Phase: Methanol: 1.5% Acetic Acid (15:85)

    • Flow Rate: 0.35 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 280 nm

    • Column Temperature: Ambient

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Evaluation of Hydrotropic Solubilization using Phase Solubility Studies

Objective: To determine the effect of this compound on the aqueous solubility of a poorly soluble drug.

Materials:

  • Poorly soluble drug (e.g., Ibuprofen, Ketoprofen)

  • This compound

  • Deionized water

  • Shaking water bath or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks, screw-capped vials, and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Hydrotropic Solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M, 2.0 M).

  • Equilibration:

    • Add an excess amount of the poorly soluble drug to screw-capped vials containing a fixed volume of each hydrotropic solution and a control (deionized water).

    • Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Sample Preparation:

    • After equilibration, allow the suspensions to settle.

    • Centrifuge the samples to separate the undissolved drug.

    • Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.

  • Quantification:

    • Dilute the filtered solutions with a suitable solvent to a concentration within the analytical range.

    • Determine the concentration of the dissolved drug using a validated UV-Vis spectrophotometric or HPLC method.

  • Data Analysis:

    • Plot the solubility of the drug (mg/mL or M) as a function of the this compound concentration (M).

    • Calculate the solubility enhancement factor for each concentration of the hydrotrope.

Visualizations

Bacterial Folic Acid Synthesis Pathway

The following diagram illustrates the role of para-aminobenzoic acid (PABA), the parent acid of this compound, as a key intermediate in the bacterial synthesis of folic acid. This pathway is a critical target for sulfonamide antibiotics.[6][7][8]

Folic_Acid_Synthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Dihydrofolate_Synthase Dihydrofolate Synthase Dihydropteroate->Dihydrofolate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydrofolate_Synthase->Dihydrofolate Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolate->Dihydrofolate_Reductase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate_Reductase->Tetrahydrofolate Sulfonamides Sulfonamides (Antibiotics) Sulfonamides->Dihydropteroate_Synthase Inhibits HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution (Dilution/Extraction) start->prep_sample hplc_analysis HPLC Analysis (Inject Standards & Samples) prep_mobile_phase->hplc_analysis filter_solutions Filter All Solutions (0.45 µm) prep_standards->filter_solutions prep_sample->filter_solutions filter_solutions->hplc_analysis calibration_curve Generate Calibration Curve hplc_analysis->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification end End quantification->end Applications main This compound hydrotrope Hydrotropic Agent main->hydrotrope solubilizer Solubilizing Agent main->solubilizer api Active Pharmaceutical Ingredient (API) main->api intermediate Synthetic Intermediate main->intermediate preservative Preservative main->preservative wetting_agent Wetting Agent main->wetting_agent

References

Application Notes and Protocols for Sodium para-aminobenzoate as a Potential Food Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium para-aminobenzoate, also known as Sodium 4-aminobenzoate (B8803810) or the sodium salt of para-aminobenzoic acid (PABA), is a compound recognized for its applications in the pharmaceutical and cosmetic industries.[1] While its use as a direct food additive is not as extensively documented or regulated as that of Sodium Benzoate, its inherent properties suggest potential applications in the food industry for enhancing flavor, stability, and preservation.[1] These application notes provide an overview of the current understanding of Sodium para-aminobenzoate's potential use in food, along with generalized protocols for its evaluation.

Note to Researchers: The available scientific literature often conflates Sodium para-aminobenzoate with the more commonly used food preservative, Sodium Benzoate. Consequently, specific quantitative data and standardized protocols for the application of Sodium para-aminobenzoate as a food additive are limited. The following information is based on the known chemical and biological properties of Sodium para-aminobenzoate and should be adapted and validated for specific food matrices.

Potential Applications in the Food Industry

Based on its chemical properties, Sodium para-aminobenzoate may have applications in the following areas:

  • Antioxidant: Para-aminobenzoic acid and its sodium salt have demonstrated antioxidant properties, which could help to prevent oxidative degradation of food products, thereby extending shelf life and preserving quality.

  • Preservative: The compound may act as a preservative, contributing to the stability of certain food products.[1] Its structural similarity to PABA suggests it might interfere with microbial folate synthesis, potentially inhibiting the growth of certain bacteria.[2]

  • Flavor and Color Stabilizer: It has been suggested that Sodium para-aminobenzoate can be employed to enhance flavor and stability in some food items.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Sodium para-aminobenzoate is provided in the table below.

PropertyValueReference
Synonyms Sodium 4-aminobenzoate, PABA sodium salt[1]
CAS Number 555-06-6[1]
Molecular Formula C₇H₆NNaO₂[1]
Molecular Weight 159.12 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Solubility Soluble in water[2]
Melting Point 186 - 189 °C[1]

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the efficacy of Sodium para-aminobenzoate in food systems.

Protocol for Evaluation of Antioxidant Activity

This protocol provides a framework for assessing the antioxidant capacity of Sodium para-aminobenzoate in a food matrix.

Objective: To determine the effectiveness of Sodium para-aminobenzoate in inhibiting oxidation in a model food system.

Materials:

  • Sodium para-aminobenzoate

  • Model food system (e.g., an oil-in-water emulsion, comminuted meat, or fruit juice)

  • Control samples (without antioxidant)

  • Positive control (e.g., Ascorbic Acid or BHT)

  • Equipment for measuring oxidation (e.g., spectrophotometer for TBARS assay, gas chromatograph for headspace analysis of volatile oxidation products)

Procedure:

  • Sample Preparation: Prepare the model food system. Divide it into aliquots for different treatment groups:

    • Control (no additive)

    • Positive Control (with a known antioxidant at a standard concentration)

    • Experimental groups with varying concentrations of Sodium para-aminobenzoate (e.g., 0.01%, 0.05%, 0.1% w/w).

  • Homogenization: Ensure the uniform distribution of Sodium para-aminobenzoate within the food matrix.

  • Accelerated Oxidation: Store the samples under conditions that promote oxidation (e.g., elevated temperature, exposure to light, or addition of a pro-oxidant).

  • Analysis: At predetermined time intervals, measure the extent of oxidation using a suitable method, such as:

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: To measure secondary lipid oxidation products.

    • Peroxide Value (PV): To measure primary lipid oxidation products.

    • Colorimetric Analysis: To assess color stability.

  • Data Analysis: Compare the rate of oxidation in the samples treated with Sodium para-aminobenzoate to the control and positive control samples.

Expected Outcome: A lower rate of oxidation in the samples containing Sodium para-aminobenzoate compared to the control would indicate antioxidant activity.

cluster_workflow Antioxidant Efficacy Workflow prep Prepare Model Food System treat Add Sodium para-aminobenzoate prep->treat control Prepare Control (No Additive) prep->control positive_control Prepare Positive Control (e.g., Ascorbic Acid) prep->positive_control store Accelerated Oxidation Storage treat->store control->store positive_control->store analyze Measure Oxidation (e.g., TBARS, PV) store->analyze compare Compare Oxidation Rates analyze->compare

Workflow for Antioxidant Evaluation
Protocol for Evaluation of Antimicrobial Activity

This protocol outlines a method to assess the antimicrobial efficacy of Sodium para-aminobenzoate in a liquid food model.

Objective: To determine the minimum inhibitory concentration (MIC) of Sodium para-aminobenzoate against common foodborne microorganisms.

Materials:

  • Sodium para-aminobenzoate

  • Liquid food model (e.g., fruit juice, broth)

  • Cultures of relevant microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

  • Sterile microplates or test tubes

  • Incubator

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow the target microorganisms to a specific concentration.

  • Serial Dilution: Prepare a series of dilutions of Sodium para-aminobenzoate in the liquid food model.

  • Inoculation: Inoculate the dilutions with the prepared microbial cultures. Include a positive control (no Sodium para-aminobenzoate) and a negative control (no microorganisms).

  • Incubation: Incubate the samples under optimal growth conditions for the target microorganisms.

  • Measurement of Microbial Growth: After incubation, measure microbial growth by observing turbidity or by plating dilutions and counting colonies.

  • Determination of MIC: The MIC is the lowest concentration of Sodium para-aminobenzoate that inhibits the visible growth of the microorganism.

Expected Outcome: The determination of the MIC will provide a quantitative measure of the antimicrobial potency of Sodium para-aminobenzoate against specific microorganisms in the tested food model.

Potential Mechanism of Action

The primary mechanisms through which Sodium para-aminobenzoate may exert its effects in food systems are likely related to its antioxidant and antimicrobial properties.

Antioxidant Mechanism

As an antioxidant, Sodium para-aminobenzoate can likely donate a hydrogen atom to quench free radicals, thereby terminating the chain reactions of oxidation. This is a common mechanism for phenolic and aromatic amine antioxidants.

cluster_pathway Antioxidant Mechanism PABA_Na Sodium para-aminobenzoate PABA_Radical PABA Radical (Resonance Stabilized) PABA_Na->PABA_Radical Donates H• Free_Radical Free Radical (e.g., ROO•) Stable_Molecule Stable Molecule (e.g., ROOH) Free_Radical->Stable_Molecule Accepts H•

Radical Scavenging Mechanism
Antimicrobial Mechanism

The antimicrobial action of Sodium para-aminobenzoate may be similar to that of other weak acid preservatives. In an acidic environment, the protonated form (para-aminobenzoic acid) can diffuse across the microbial cell membrane. Inside the cell, where the pH is higher, it dissociates, releasing a proton and acidifying the cytoplasm. This can disrupt cellular processes and inhibit microbial growth. Additionally, as an analog of PABA, it may competitively inhibit folate synthesis in susceptible microorganisms.

cluster_logical Antimicrobial Logic start Acidic Food Environment protonation PABA-Na → PABA-H (Protonated Form) start->protonation diffusion Diffusion across Cell Membrane protonation->diffusion dissociation Dissociation in Cytoplasm (Higher pH) diffusion->dissociation acidification Cytoplasmic Acidification dissociation->acidification inhibition Inhibition of Cellular Processes & Microbial Growth acidification->inhibition

Weak Acid Preservative Action

Regulatory Status and Safety

The regulatory status of Sodium para-aminobenzoate as a food additive is not clearly defined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA). It is crucial for researchers and developers to verify the current regulatory landscape for their specific region and intended application. Some sources advise against its use in food, drugs, or pesticides.

Conclusion

Sodium para-aminobenzoate possesses properties that suggest its potential as a multifunctional food additive. However, a significant lack of specific research and regulatory approval for its use in food necessitates a cautious approach. The protocols and information provided here are intended as a guide for further research and development. Rigorous testing and validation are required to establish its efficacy, safety, and optimal usage conditions in any food product.

References

Application Notes and Protocols: Sodium 4-aminobenzoate in Gastrointestinal Diagnostic Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a valuable diagnostic agent for assessing gastrointestinal function. Its primary application lies in the non-invasive evaluation of exocrine pancreatic function. Furthermore, due to its absorption characteristics, it serves as a useful marker in studies of intestinal absorption. This document provides detailed application notes and protocols for these diagnostic tests.

Diagnostic Test for Pancreatic Exocrine Insufficiency: The PABA Test

The PABA test is an indirect measure of the activity of chymotrypsin (B1334515), a proteolytic enzyme produced by the pancreas. It is used to aid in the diagnosis of exocrine pancreatic insufficiency, which can be associated with conditions such as chronic pancreatitis, cystic fibrosis, and pancreatic cancer.[1]

Principle of the Test

The test involves the oral administration of a synthetic peptide, most commonly N-benzoyl-L-tyrosyl-p-aminobenzoic acid (BT-PABA). In the small intestine, pancreatic chymotrypsin specifically cleaves this peptide, releasing PABA. The liberated PABA is then absorbed into the bloodstream, metabolized in the liver, and excreted in the urine.[1][2][3] The amount of PABA recovered in the urine or measured in the serum over a specific period reflects the activity of pancreatic chymotrypsin.[1][4]

Signaling Pathway and Metabolism

PABA_Metabolism cluster_SI Oral_Admin Oral Administration of N-benzoyl-L-tyrosyl-p-aminobenzoic acid (BT-PABA) Small_Intestine Small Intestine Oral_Admin->Small_Intestine Ingestion PABA_Release Release of p-aminobenzoic acid (PABA) Small_Intestine->PABA_Release Cleavage by Pancreatic_Chymotrypsin Pancreatic Chymotrypsin Absorption Absorption into Bloodstream PABA_Release->Absorption Liver Liver Absorption->Liver Metabolism Metabolism (e.g., acetylation, glucuronidation) Liver->Metabolism Kidneys Kidneys Metabolism->Kidneys Circulation Excretion Urinary Excretion of PABA and its Metabolites Kidneys->Excretion PABA_Test_Workflow cluster_Urine Urine-Based Test cluster_Serum Serum-Based Test Start Start Patient_Prep Patient Preparation (Fasting, Medication review) Start->Patient_Prep Oral_Admin Oral Administration of BT-PABA Patient_Prep->Oral_Admin Urine_Collection 6-hour Urine Collection Oral_Admin->Urine_Collection Blood_Draw Timed Blood Draws (e.g., 120 min) Oral_Admin->Blood_Draw Urine_Analysis Urine PABA Analysis (HPLC or Colorimetry) Urine_Collection->Urine_Analysis Urine_Result Low PABA Excretion: Suggests Pancreatic Insufficiency Urine_Analysis->Urine_Result End End Urine_Result->End Serum_Analysis Serum PABA Analysis (HPLC) Blood_Draw->Serum_Analysis Serum_Result Low Serum PABA: Suggests Pancreatic Insufficiency Serum_Analysis->Serum_Result Serum_Result->End Absorption_Study_Logic CoAdmin Co-administration of Test Compound and PABA Absorption Parallel Absorption from Small Intestine CoAdmin->Absorption Measurement Measurement of Plasma/Urine Concentrations of both substances Absorption->Measurement Comparison Comparison of Pharmacokinetic Parameters (e.g., AUC, Cmax) Measurement->Comparison Conclusion Conclusion on the Relative Absorption of the Test Compound Comparison->Conclusion

References

Application Notes and Protocols for Colorimetric Detection of Sodium 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a compound of interest in various fields, including pharmaceutical and cosmetic industries. Accurate and efficient quantification of this analyte is crucial for quality control, formulation development, and research purposes. Colorimetric assays offer a simple, cost-effective, and rapid method for the determination of Sodium 4-aminobenzoate. This document provides detailed application notes and protocols for a widely used colorimetric method based on the Bratton-Marshall reaction.

Principle of the Assay

The colorimetric determination of this compound is primarily based on a two-step diazotization-coupling reaction. In the first step, the primary aromatic amine group of 4-aminobenzoate reacts with nitrous acid (formed in situ from sodium nitrite (B80452) and an acidic medium) to form a diazonium salt. In the second step, this highly reactive diazonium salt is coupled with a suitable aromatic compound, such as N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA), to produce a stable and intensely colored azo dye. The intensity of the color, which is directly proportional to the concentration of this compound, is then measured spectrophotometrically at the wavelength of maximum absorbance (λmax).

Signaling Pathway: Diazotization-Coupling Reaction

Diazotization_Coupling_Reaction cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_detection Detection NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) HCl->HNO2 Diazonium Diazonium Salt HNO2->Diazonium PABA This compound PABA->Diazonium + HNO2 AzoDye Colored Azo Dye Diazonium->AzoDye + NEDA NEDA N-(1-naphthyl)ethylenediamine (Coupling Reagent) NEDA->AzoDye Spectrophotometer Spectrophotometer (Measure Absorbance at λmax) AzoDye->Spectrophotometer

Caption: Chemical pathway of the diazotization-coupling reaction for the colorimetric detection of this compound.

Quantitative Data Summary

The performance of the colorimetric assay for p-aminobenzoic acid (PABA) using the diazotization-coupling reaction can vary slightly depending on the specific coupling reagent and experimental conditions. The following table summarizes key quantitative parameters from various studies.

Coupling Reagentλmax (nm)Linearity Range (µg/mL)Limit of Detection (LOD)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
N-(1-naphthyl)ethylenediamine~5450.2 - 14--[1]
1-naphthylamine-7-sulphonic acid5250.25 - 70.048 µg/mL3.6057 x 10⁴[2][3]
8-hydroxyquinoline5002 - 180.5 µg/mL-[4][5]
General Colorimetric Method--0.3 µM-[6]

Note: The performance characteristics can be influenced by the sample matrix and instrumentation. It is recommended to validate the method for your specific application.

Experimental Protocols

This section provides a detailed methodology for the colorimetric determination of this compound using N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) as the coupling reagent.

Reagents and Equipment
  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound, dissolve in and dilute to 100 mL with deionized water.

  • Hydrochloric Acid (HCl): 1 M solution.

  • Sodium Nitrite (NaNO₂): 0.1% (w/v) solution in deionized water. Prepare fresh daily.

  • Ammonium (B1175870) Sulfamate (B1201201) (NH₄SO₃NH₂): 0.5% (w/v) solution in deionized water. Prepare fresh weekly.

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) Solution: 0.1% (w/v) solution in deionized water. Store in a dark bottle and prepare fresh weekly.

  • Spectrophotometer: Capable of measuring absorbance at 545 nm.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Experimental Workflow

Experimental_Workflow start Start prep_standards Prepare Standard Solutions (0 - 20 µg/mL) start->prep_standards prep_sample Prepare Sample Solution start->prep_sample add_hcl Add 1 M HCl to all tubes prep_standards->add_hcl prep_sample->add_hcl add_nano2 Add 0.1% Sodium Nitrite (Incubate for 5 min) add_hcl->add_nano2 add_sulfamate Add 0.5% Ammonium Sulfamate (Incubate for 3 min) add_nano2->add_sulfamate add_neda Add 0.1% NEDA Solution (Incubate for 15 min in dark) add_sulfamate->add_neda measure_abs Measure Absorbance at 545 nm add_neda->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve calculate_conc Calculate Sample Concentration plot_curve->calculate_conc end_process End calculate_conc->end_process

Caption: Step-by-step workflow for the colorimetric assay of this compound.

Step-by-Step Procedure
  • Preparation of Standard Curve:

    • Pipette 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, and 2.0 mL of the 100 µg/mL this compound standard stock solution into a series of 10 mL volumetric flasks.

    • This will create standard solutions with concentrations of 0, 2, 4, 6, 8, 10, 15, and 20 µg/mL, respectively.

    • The flask with 0 mL of standard serves as the blank.

  • Sample Preparation:

    • Prepare a solution of the sample containing this compound in deionized water. The expected concentration should fall within the linear range of the assay. If necessary, perform serial dilutions.

    • Pipette an appropriate volume of the sample solution into a 10 mL volumetric flask.

  • Diazotization Reaction:

    • To each volumetric flask (standards and sample), add 1.0 mL of 1 M HCl and mix well.

    • Add 1.0 mL of 0.1% sodium nitrite solution to each flask, mix, and allow the reaction to proceed for 5 minutes at room temperature.

  • Removal of Excess Nitrite:

    • To each flask, add 1.0 mL of 0.5% ammonium sulfamate solution, mix, and let it stand for 3 minutes to quench the excess nitrous acid.

  • Coupling Reaction:

    • Add 1.0 mL of 0.1% NEDA solution to each flask and mix thoroughly.

    • Dilute to the 10 mL mark with deionized water and mix again.

    • Allow the color to develop for 15 minutes in the dark at room temperature.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength of 545 nm.

    • Use the blank solution (0 µg/mL standard) to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.

    • If the sample was diluted, remember to multiply the result by the dilution factor to obtain the concentration in the original sample.

Troubleshooting

  • No or Low Color Development:

    • Check the freshness of the sodium nitrite and NEDA solutions. These reagents can degrade over time.

    • Ensure the pH of the reaction mixture is acidic during the diazotization step.

    • Verify the incubation times for each step.

  • High Background/Blank Absorbance:

    • Ensure complete removal of excess nitrous acid by the ammonium sulfamate.

    • Use high-purity water and reagents to avoid interfering substances.

  • Precipitate Formation:

    • Ensure all reagents are fully dissolved before use.

    • The sample matrix may contain interfering substances. Consider sample cleanup steps like filtration or extraction if necessary.

Conclusion

The colorimetric assay based on the Bratton-Marshall reaction is a robust, sensitive, and reliable method for the quantification of this compound. The provided application notes and protocols offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this assay in their laboratories. Proper adherence to the protocol and good laboratory practices will ensure accurate and reproducible results.

References

Fluorimetric Analysis of Sodium para-aminobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium para-aminobenzoate, the sodium salt of para-aminobenzoic acid (PABA), is a compound utilized in various pharmaceutical and cosmetic formulations. Accurate and sensitive quantification of this analyte is crucial for quality control, formulation development, and pharmacokinetic studies. Fluorimetric analysis offers a sensitive and selective alternative to other analytical techniques such as HPLC. This document provides detailed application notes and protocols for the quantitative determination of sodium para-aminobenzoate using two distinct spectrofluorimetric methods: a direct fluorescence method in an organic solvent and a more sensitive method based on terbium-sensitized luminescence.

Principle of Fluorimetric Analysis

Fluorimetry is a highly sensitive analytical technique that measures the fluorescence intensity of a sample. When a molecule absorbs light at a specific wavelength (excitation wavelength), it is promoted to an excited electronic state. As it returns to the ground state, it emits light at a longer wavelength (emission wavelength). The intensity of the emitted light is directly proportional to the concentration of the fluorophore, allowing for quantitative analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two described fluorimetric methods for the analysis of para-aminobenzoate.

Table 1: Direct Spectrofluorimetric Method

ParameterValueReference
Excitation Wavelength (λex)300 nm[1]
Emission Wavelength (λem)340 nm[1]
SolventDimethyl sulphoxide (DMSO)[1]
Linear Range0.038 - 8 mM[1]
Within-Batch Precision2.2%[1]

Table 2: Terbium-Sensitized Luminescence Method

ParameterValueReference
Excitation Wavelength (λex)292 nm[2]
Emission Wavelength (λem)546 nm[2]
PrincipleFormation of a ternary complex with terbium and tri-n-octylphosphine oxide[2]
pH~5.5 (weakly acidic)[2]
Detection Limit0.07 µmol/L[2]
Range of Application0 - 10 µmol/L (final concentration)[2]

Experimental Protocols

Method 1: Direct Spectrofluorimetric Determination

This protocol is adapted from a method for the determination of p-aminobenzoic acid in biological samples.[1]

1. Materials and Reagents:

  • Sodium para-aminobenzoate standard

  • Dimethyl sulphoxide (DMSO), spectroscopy grade

  • Volumetric flasks

  • Pipettes

  • Spectrofluorometer

2. Preparation of Standard Solutions:

  • Prepare a stock solution of sodium para-aminobenzoate in DMSO.

  • Perform serial dilutions of the stock solution with DMSO to prepare a series of standard solutions within the linear range (e.g., 0.05, 0.1, 0.5, 1, 5, and 8 mM).

3. Sample Preparation:

  • Dissolve the sample containing sodium para-aminobenzoate in DMSO to achieve a final concentration within the linear range of the assay.

4. Instrumental Analysis:

  • Set the spectrofluorometer to an excitation wavelength of 300 nm and an emission wavelength of 340 nm.

  • Measure the fluorescence intensity of the blank (DMSO).

  • Measure the fluorescence intensity of each standard solution and the sample solution.

5. Data Analysis:

  • Subtract the fluorescence intensity of the blank from the readings of the standards and the sample.

  • Construct a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.

  • Determine the concentration of sodium para-aminobenzoate in the sample by interpolating its fluorescence intensity on the calibration curve.

Method 2: Terbium-Sensitized Luminescence Determination

This protocol is based on a highly sensitive method for the determination of p-aminobenzoic acid.[2]

1. Materials and Reagents:

  • Sodium para-aminobenzoate standard

  • Terbium(III) chloride solution

  • Tri-n-octylphosphine oxide (TOPO) solution

  • Buffer solution (pH ~5.5)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Spectrofluorometer

2. Preparation of Reagent Solutions:

  • Prepare a stock solution of terbium(III) chloride in deionized water.

  • Prepare a stock solution of TOPO in a suitable organic solvent (e.g., ethanol).

  • Prepare a buffer solution to maintain the pH at approximately 5.5.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of sodium para-aminobenzoate in deionized water.

  • Prepare a series of standard solutions by diluting the stock solution with deionized water to fall within the application range (e.g., 0.1, 0.5, 1, 5, and 10 µmol/L).

4. Sample Preparation:

  • Dissolve the sample containing sodium para-aminobenzoate in deionized water to achieve a final concentration within the assay's range of application.

5. Measurement Procedure:

  • In a suitable cuvette, mix the standard or sample solution with the terbium(III) chloride solution and the TOPO solution in the buffered medium (pH ~5.5).

  • Allow the mixture to equilibrate for a specified time to ensure complete formation of the ternary complex.

  • Set the spectrofluorometer to an excitation wavelength of 292 nm and an emission wavelength of 546 nm.

  • Measure the luminescence intensity of the blank (reagents without the analyte).

  • Measure the luminescence intensity of each standard and the sample.

6. Data Analysis:

  • Subtract the blank's luminescence intensity from the readings of the standards and the sample.

  • Create a calibration curve by plotting the luminescence intensity of the standards versus their concentrations.

  • Calculate the concentration of sodium para-aminobenzoate in the sample using the calibration curve.

Visualizations

experimental_workflow_direct cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standards in DMSO measurement Measure Fluorescence (λex=300nm, λem=340nm) prep_standards->measurement prep_sample Prepare Sample in DMSO prep_sample->measurement calibration Construct Calibration Curve measurement->calibration quantification Quantify Sample calibration->quantification

Caption: Workflow for Direct Fluorimetric Analysis.

experimental_workflow_terbium cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Aqueous Standards complex_formation Form Ternary Complex (Analyte + Tb3+ + TOPO) at pH ~5.5 prep_standards->complex_formation prep_sample Prepare Aqueous Sample prep_sample->complex_formation prep_reagents Prepare Tb3+ and TOPO Solutions prep_reagents->complex_formation measurement Measure Luminescence (λex=292nm, λem=546nm) complex_formation->measurement calibration Construct Calibration Curve measurement->calibration quantification Quantify Sample calibration->quantification

Caption: Workflow for Terbium-Sensitized Luminescence Analysis.

signaling_pathway cluster_excitation Excitation cluster_excited Excited State cluster_emission Emission light Excitation Light paba_ground para-aminobenzoate (Ground State) light->paba_ground Absorption paba_excited para-aminobenzoate (Excited State) paba_excited->paba_ground Relaxation fluorescence Fluorescence Emission paba_excited->fluorescence Emission

Caption: Principle of Fluorescence for para-aminobenzoate.

References

Application Notes and Protocols: Sodium 4-Aminobenzoate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a versatile and crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Its chemical structure, featuring both an amino group and a carboxylate group, allows for diverse modifications, making it a valuable building block in medicinal chemistry.[2] This document provides detailed application notes and experimental protocols for the use of sodium 4-aminobenzoate as an intermediate, with a focus on the synthesis of local anesthetics such as benzocaine (B179285) and procaine.[2][3] These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Key Applications in Drug Synthesis

The primary application of this compound in drug synthesis is as a precursor to 4-aminobenzoic acid (PABA), which is then used in esterification reactions to produce various therapeutic agents.[4][5] The most prominent examples are local anesthetics, which function by blocking nerve impulses.[6][7]

  • Benzocaine (Ethyl 4-aminobenzoate): A topical anesthetic used to alleviate pain from wounds, burns, and skin irritations.[4][6]

  • Procaine (Novocaine): An injectable local anesthetic, often used in dentistry and minor surgical procedures.[5][8]

  • Other Ester-Type Local Anesthetics: The 4-aminobenzoate structure is a key pharmacophore for a class of local anesthetics.[7][9]

Beyond local anesthetics, derivatives of 4-aminobenzoic acid have been investigated for a range of biological activities, including antimicrobial and cytotoxic properties.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of benzocaine via Fischer esterification, a common reaction involving the 4-aminobenzoate moiety.

Table 1: Reagent Quantities for Benzocaine Synthesis

ReagentMolecular Weight ( g/mol )AmountMolar EquivalentsReference
p-Aminobenzoic Acid (PABA)137.141.2 g1.0[2]
Absolute Ethanol46.0712.0 mL~23.5[2]
Concentrated Sulfuric Acid98.081.0 mL~2.1[2]
10% Sodium Carbonate Solution105.99~10 mL-[2]

Table 2: Reaction Conditions and Yield for Benzocaine Synthesis

ParameterValueReference
Reaction Time60-75 minutes[2][12]
Reaction TemperatureReflux (~78°C for ethanol)[13][14]
Product YieldUp to 98% (reported under specific conditions)[6]
Melting Point of Benzocaine92 °C[15]

Experimental Protocols

Protocol 1: Synthesis of Benzocaine via Fischer Esterification of 4-Aminobenzoic Acid

This protocol details the synthesis of benzocaine from 4-aminobenzoic acid and ethanol, which is an example of a Fischer esterification reaction.[2] To obtain 4-aminobenzoic acid from its sodium salt, an acidification step would be required prior to this procedure.

Materials and Reagents:

  • 4-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.[12]

  • Acid Catalyst Addition: In a fume hood, slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution dropwise using a glass pipette. A precipitate of the p-aminobenzoic acid hydrogen sulfate (B86663) salt is expected to form.[2][12]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes. The precipitate should dissolve as the reaction progresses.[2][12]

  • Cooling and Precipitation: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.[12] Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.[2]

  • Neutralization: While stirring, slowly add the 10% sodium carbonate solution to the beaker. Gas evolution (CO₂) will be observed as the acid is neutralized. Continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8.[2][12]

  • Isolation of Product: Collect the resulting white precipitate of benzocaine by vacuum filtration using a Büchner funnel.[2]

  • Washing and Drying: Wash the collected precipitate with three portions of ice-cold water to remove any remaining salts.[2][12] Continue to pull a vacuum on the product for about 15 minutes to aid in drying. For complete drying, the product can be left in a desiccator overnight.

  • Analysis: Determine the mass of the dried product and calculate the percent yield. The purity can be assessed by measuring the melting point.[2]

Visualizations

Experimental Workflow

G Experimental Workflow for Benzocaine Synthesis cluster_reaction Reaction cluster_workup Workup and Isolation A Combine PABA and Ethanol B Add Sulfuric Acid Catalyst A->B C Heat Mixture at Reflux B->C D Cool to Room Temperature C->D Reaction Completion E Pour into Ice Water D->E F Neutralize with Na2CO3 E->F G Vacuum Filter Precipitate F->G H Wash with Cold Water G->H I Dry the Product (Benzocaine) H->I G Signaling Pathway of Local Anesthetics cluster_membrane Neuronal Membrane cluster_process Nerve Impulse Conduction Na_channel Voltage-Gated Sodium Channel Na_influx Sodium Ion Influx Na_channel->Na_influx allows Depolarization Membrane Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Nerve_Impulse Nerve Impulse Action_Potential->Nerve_Impulse Pain_Sensation Pain Sensation Nerve_Impulse->Pain_Sensation results in Na_influx->Depolarization causes Local_Anesthetic Local Anesthetic (e.g., Benzocaine, Procaine) Local_Anesthetic->Na_channel blocks

References

In Vitro Applications of Sodium 4-aminobenzoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vitro studies utilizing Sodium 4-aminobenzoate (B8803810) and its derivatives. This compound, also known as Sodium PABA, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. These notes are intended to serve as a comprehensive resource for researchers exploring the therapeutic potential of this compound.

Biological Activities and Applications

Sodium 4-aminobenzoate and its derivatives have demonstrated a range of biological effects in various in vitro models. Key areas of application include:

  • Antioxidant Activity: The compound has been shown to scavenge reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals. This activity is crucial for protecting cells from oxidative stress-induced damage.

  • Anti-inflammatory Effects: Derivatives of 4-aminobenzoic acid have been observed to inhibit key inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests potential applications in inflammatory disease research. Furthermore, studies indicate that these derivatives can modulate inflammatory signaling pathways, including NF-κB and IL-6/STAT3.[1]

  • Antimicrobial Properties: Schiff base derivatives of 4-aminobenzoic acid have shown promising antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as broad-spectrum antifungal properties.[2]

  • Cytotoxic Effects on Cancer Cells: Various derivatives have exhibited cytotoxic activity against a range of cancer cell lines, including HepG2 (liver cancer), NCI-H460 (lung cancer), and CAL-27 (oral squamous carcinoma). This highlights their potential as lead compounds in anticancer drug discovery.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 4-aminobenzoic acid derivatives.

Table 1: Cytotoxicity of 4-Aminobenzoic Acid Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC₅₀ (µM)Reference
PABA/NO (6a)OVCAR-3 (ovarian)~9.8 (GI₅₀)[3]
PABA/NO analogue (6b)OVCAR-3 (ovarian)~23 (GI₅₀)[3]
PABA/NO analogue (6c)OVCAR-3 (ovarian)~68 (GI₅₀)[3]
PABA/NO analogue (6d)OVCAR-3 (ovarian)>100 (GI₅₀)[3]
Schiff Base DerivativesHepG2 (liver)≥ 15.0[2]
Alkyl Derivative (20)NCI-H460 (lung)15.59
Alkyl Derivative (20)CAL-27 (oral)20.04

Table 2: Antimicrobial Activity of 4-Aminobenzoic Acid Derivatives

Compound/DerivativeMicroorganismMIC (µM)Reference
Schiff Base DerivativesMethicillin-resistant S. aureus (MRSA)from 15.62[2]
Schiff Base DerivativesMycobacterium spp.≥ 62.5[2]
Schiff Base DerivativesFungi (broad-spectrum)≥ 7.81[2]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activities of this compound and its derivatives.

Antioxidant Activity Assays

3.1.1. Superoxide Anion Scavenging Activity (Adrenaline Autoxidation Assay)

This assay is based on the principle that adrenaline autoxidizes at alkaline pH to produce adrenochrome (B1665551) and superoxide radicals. The inhibition of this reaction is a measure of superoxide scavenging activity.

  • Reagents:

    • This compound solution (dissolved in an appropriate solvent, e.g., water or DMSO, to various concentrations).

    • Adrenaline solution (0.1%).

    • Carbonate buffer (0.05 M, pH 10.2).

  • Protocol:

    • To a cuvette, add 2.0 mL of carbonate buffer.

    • Add 0.1 mL of the this compound test solution.

    • Initiate the reaction by adding 0.1 mL of the adrenaline solution.

    • Immediately measure the absorbance at 480 nm using a spectrophotometer.

    • Continue to record the absorbance at 1-minute intervals for 5 minutes.

    • A control is run without the test compound.

    • The percentage inhibition of adrenaline autoxidation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

3.1.2. Superoxide Radical Scavenging (Nitroblue Tetrazolium - NBT Assay)

This method relies on the reduction of NBT by superoxide radicals to a blue formazan (B1609692) product, which can be measured spectrophotometrically.

  • Reagents:

    • This compound solution.

    • Phosphate (B84403) buffer (100 mM, pH 7.4).

    • NADH solution (468 µM in phosphate buffer).

    • Nitroblue tetrazolium (NBT) solution (156 µM in phosphate buffer).

    • Phenazine methosulfate (PMS) solution (60 µM in phosphate buffer).

  • Protocol:

    • In a 96-well plate, add 50 µL of various concentrations of the this compound solution.

    • Add 50 µL of NBT solution and 50 µL of NADH solution to each well.

    • Initiate the reaction by adding 50 µL of PMS solution.

    • Incubate the plate at room temperature for 5 minutes.

    • Measure the absorbance at 560 nm using a microplate reader.

    • The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Target cancer cell line (e.g., HepG2).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • This compound derivative solutions (in DMSO, then diluted in culture medium).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Anti-inflammatory Activity Assays

3.3.1. Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Complete culture medium.

    • Lipopolysaccharide (LPS).

    • This compound derivative solutions.

    • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify nitrite concentration.

3.3.2. Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins (B1171923) during inflammation.

  • Materials:

    • Human recombinant COX-2 enzyme.

    • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • This compound derivative solutions.

    • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin (B15479496) production).

  • Protocol:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

    • Add various concentrations of the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (absorbance or fluorescence) and calculate the percentage of COX-2 inhibition.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of 4-aminobenzoic acid derivatives are, in part, mediated through the modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some derivatives of 4-aminobenzoic acid have been shown to inhibit the activation of this pathway.[1] The proposed mechanism involves the inhibition of pro-inflammatory signaling, which may prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNFα, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates P_IkBa P-IκBα p65 p65 p50 p50 NFkB_complex p65/p50-IκBα (Inactive) NFkB_complex->IkBa NFkB_complex->p65 NFkB_complex->p50 Active_NFkB p65/p50 (Active) NFkB_complex->Active_NFkB releases Degradation Proteasomal Degradation P_IkBa->Degradation Nuclear_NFkB p65/p50 Active_NFkB->Nuclear_NFkB translocates DNA DNA (κB sites) Nuclear_NFkB->DNA binds Transcription Gene Transcription DNA->Transcription initiates Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Transcription->Pro_inflammatory Sodium_4_aminobenzoate This compound Derivative Sodium_4_aminobenzoate->IKK Inhibits (proposed)

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

Modulation of the IL-6/STAT3 Signaling Pathway

The IL-6/JAK/STAT3 pathway is another critical signaling cascade in inflammation and cancer. Certain 4-aminobenzoic acid derivatives have been found to inhibit the activation of STAT3.[1] This is thought to occur through the inhibition of upstream signaling events, potentially involving Janus kinases (JAKs), which prevents the phosphorylation and subsequent dimerization and nuclear translocation of STAT3.

STAT3_Pathway_Inhibition cluster_extracellular_stat Extracellular cluster_cytoplasm_stat Cytoplasm cluster_nucleus_stat Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive phosphorylates P_STAT3 P-STAT3 STAT3_dimer STAT3 Dimer P_STAT3->STAT3_dimer dimerizes Nuclear_STAT3 STAT3 Dimer STAT3_dimer->Nuclear_STAT3 translocates DNA_stat DNA Nuclear_STAT3->DNA_stat binds Transcription_stat Gene Transcription DNA_stat->Transcription_stat initiates Target_Genes Target Genes (Proliferation, Survival) Transcription_stat->Target_Genes Sodium_4_aminobenzoate_stat This compound Derivative Sodium_4_aminobenzoate_stat->JAK Inhibits (proposed) Experimental_Workflow Start Start: Synthesize/Acquire This compound Derivative Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., iNOS, COX-2 Inhibition) Cytotoxicity->Anti_inflammatory Data_Analysis Data Analysis and Lead Compound Identification Antimicrobial->Data_Analysis Antioxidant Antioxidant Assays (e.g., Adrenaline Autoxidation, NBT) Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Antioxidant->Mechanism Anti_inflammatory->Antioxidant Mechanism->Data_Analysis

References

Animal Models for Elucidating the Effects of Sodium Para-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sodium para-aminobenzoate (PABA), the sodium salt of para-aminobenzoic acid, has been a subject of scientific investigation for its role as a sunscreen agent, its potential therapeutic effects, and its toxicological profile. Animal models are indispensable tools for studying the multifaceted effects of this compound. This document provides detailed application notes and experimental protocols for using various animal models to investigate the efficacy, safety, and mechanisms of action of Sodium para-aminobenzoate.

I. Photoprotection and Carcinogenesis Studies

Animal models, particularly hairless mice, have been instrumental in evaluating the photoprotective effects of PABA against ultraviolet (UV) radiation-induced skin damage and carcinogenesis.

Animal Model: Hairless Mice (e.g., SKH-1, HRS/J)

Rationale: Hairless mice are highly susceptible to UV-induced skin tumors, making them an excellent model to study the efficacy of sunscreens. Their lack of hair allows for uniform UV exposure and easy observation of skin changes.

Application: To assess the ability of Sodium para-aminobenzoate to prevent or delay the onset of UV-induced skin tumors.

Quantitative Data Summary:

Animal ModelPABA ConcentrationUV Radiation SourceKey FindingsReference
Hairless Mice5% topical solutionPhillips TL 40 W/12 (UVB)Significantly retarded tumor induction time and reduced tumor and carcinoma yield.[1]
Hairless Mice50% topical solutionUVL (290-320 nm)Almost total protection from developing tumors induced by chronic UVL exposure in conjunction with a chemical carcinogen.[2][3]
Lightly-pigmented Hairless MiceNot specifiedPhilips Tl 40 W/12 (UVB)Application of PABA resulted in a significant delay in tumor induction. The yield of carcinomas was 20 in the PABA group compared to 78 in non-protected mice.[4][5]
Experimental Protocol: UV-Induced Photocarcinogenesis in Hairless Mice

This protocol is based on established methods for inducing skin tumors in hairless mice using a combination of a chemical initiator and UV radiation as a promoter, with the application of PABA as a protective agent.[4][5][6][7][8]

Materials:

  • Hairless mice (female, 6-7 weeks old)

  • 7,12-Dimethylbenz[a]anthracene (DMBA) solution (0.1% in acetone)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) solution (in acetone)

  • Sodium para-aminobenzoate (PABA) solution (e.g., 5% or 50% in an appropriate vehicle like ethanol (B145695) or a cream base)

  • UVB light source (e.g., Philips TL 40 W/12)

  • Electric clippers

Procedure:

  • Acclimatization: House mice in a controlled environment (12h light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.

  • Shaving: At the age of 6-7 weeks, shave the dorsal skin of the mice (approximately 2x3 cm²) with an electric clipper. Take care to avoid wounding the skin.

  • Initiation: One week after shaving (at 7-8 weeks of age), apply a single topical dose of DMBA solution (e.g., 100 µL of 0.1% DMBA) to the shaved area.

  • Grouping: Randomly divide the mice into the following groups (n=10-20 per group):

    • Group 1: Control (UV exposure only)

    • Group 2: PABA + UV exposure

    • Group 3: Vehicle + UV exposure

    • Group 4: No treatment

  • PABA Application: One to two weeks after initiation, begin the treatment phase. For Group 2, apply the PABA solution topically to the shaved area one hour before each UV exposure. Apply the vehicle solution to Group 3.

  • UVB Exposure: Expose mice in Groups 1, 2, and 3 to UVB radiation. The duration and intensity of exposure should be predetermined to induce tumors within a reasonable timeframe (e.g., twice weekly for 20-30 weeks).

  • Tumor Monitoring: Visually inspect the mice weekly for the appearance of skin tumors. Record the number, size, and location of all tumors for each animal.

  • Data Analysis: Analyze the tumor incidence (percentage of tumor-bearing mice), tumor multiplicity (average number of tumors per mouse), and tumor latency (time to the first tumor appearance).

  • Histopathology: At the end of the study, euthanize the animals and collect skin samples for histopathological analysis to confirm the tumor type (e.g., papilloma, squamous cell carcinoma).

Experimental Workflow:

G cluster_prep Preparation cluster_initiation Initiation cluster_promotion Promotion & Treatment cluster_analysis Analysis acclimatization Acclimatization (1 week) shaving Dorsal Skin Shaving (6-7 weeks old) acclimatization->shaving dmba Single Topical DMBA Application (7-8 weeks old) shaving->dmba paba_app Topical PABA Application dmba->paba_app uv_exp UVB Exposure paba_app->uv_exp tumor_mon Weekly Tumor Monitoring uv_exp->tumor_mon data_analysis Data Analysis (Incidence, Multiplicity, Latency) tumor_mon->data_analysis histopathology Histopathology data_analysis->histopathology

DMBA/TPA skin carcinogenesis model workflow.

II. Toxicology Studies

Evaluating the safety profile of Sodium para-aminobenzoate is crucial. Standardized toxicity studies in various animal models are performed according to OECD guidelines.

Acute Oral Toxicity

Animal Model: Rats (e.g., Sprague-Dawley, Wistar)

Application: To determine the acute oral toxicity (LD50) of Sodium para-aminobenzoate.

Quantitative Data Summary:

Animal ModelAdministration RouteLD50Reference
MiceOral2.85 g/kg[9]
RatsOral> 6 g/kg[9]
DogsOral1-3 g/kg[9]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This protocol is a stepwise procedure using a set of fixed doses.[10][11][12][13][14]

Materials:

  • Young adult female rats (nulliparous and non-pregnant)

  • Sodium para-aminobenzoate

  • Vehicle (e.g., water)

  • Oral gavage needles

Procedure:

  • Sighting Study:

    • Administer a starting dose (e.g., 300 mg/kg) to a single fasted rat.

    • Observe the animal for signs of toxicity or mortality over 14 days.

    • Based on the outcome, choose the starting dose for the main study from the fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Main Study:

    • Dose a group of 5 female rats with the selected starting dose.

    • Observe the animals for 14 days, recording clinical signs, body weight changes, and mortality.

    • If no mortality occurs, test a higher dose in a new group of animals. If mortality occurs, test a lower dose.

    • The test is complete when the dose causing evident toxicity or no more than one death is identified.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Acute Dermal Toxicity

Animal Model: Rabbits (e.g., New Zealand White) or Rats

Application: To assess the potential for a single dermal exposure to Sodium para-aminobenzoate to cause toxicity.

Quantitative Data Summary:

Animal ModelDoseFindingsReference
Rabbit2000 mg/kgLD50 > 2000 mg/kg; no mortality, severe but transient skin reaction.[4]
Experimental Protocol: Acute Dermal Toxicity (OECD 402)

This protocol assesses the toxicity following a single, 24-hour dermal application.[15][16][17]

Materials:

  • Young adult rabbits or rats

  • Sodium para-aminobenzoate

  • Porous gauze dressing and non-irritating tape

Procedure:

  • Preparation: The day before the test, clip the fur from the dorsal area of the trunk (at least 10% of the body surface area).

  • Application: Apply the test substance uniformly over the shaved area. Cover with a gauze patch and secure with tape for a 24-hour exposure period.

  • Observation: Observe the animals for clinical signs of toxicity and skin irritation at regular intervals for 14 days. Record body weights weekly.

  • Termination: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy.

III. Reproductive and Developmental Toxicity

Animal Model: Rats and Rabbits

Application: To evaluate the potential effects of Sodium para-aminobenzoate on fertility, reproductive performance, and embryonic/fetal development.

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus.[9][18][19][20]

Materials:

  • Pregnant female rats or rabbits

  • Sodium para-aminobenzoate

  • Vehicle

Procedure:

  • Dosing: Administer the test substance daily by oral gavage to pregnant females from implantation to the day before expected delivery. Use at least three dose levels and a control group.

  • Maternal Observations: Monitor the dams daily for clinical signs of toxicity, and record body weight and food consumption.

  • Cesarean Section: One day prior to the expected day of delivery, perform a cesarean section on the dams.

  • Uterine Examination: Examine the uterine contents and record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

  • Fetal Examination: Weigh and sex the fetuses. Examine them for external, visceral, and skeletal abnormalities.

IV. Endocrine Disruption

Animal Model: Rats

Application: To investigate the potential of Sodium para-aminobenzoate to interfere with the endocrine system, particularly thyroid function.

Quantitative Data Summary:

| Animal Model | PABA Concentration in Diet | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | | F344 Rats | 0.5% | 2 weeks | Significantly elevated serum TSH levels. |[1] | | F344 Rats | 1.0% | 2 weeks | Significantly elevated thyroid weights, serum TSH, and follicular cell proliferation; significantly depressed serum thyroxine (T4). |[1] | | F344 Rats | 0.5% and 1.0% | 40 weeks (post-initiation) | Significantly increased incidence of thyroid follicular cell adenomas and adenocarcinomas. |[1] |

Experimental Protocol: Assessment of Thyroid Function in Rats

This protocol is designed to assess the effects of PABA on thyroid hormone levels and thyroid gland histology.[1][9]

Materials:

  • Male rats (e.g., F344)

  • Sodium para-aminobenzoate

  • Basal diet

  • Hormone assay kits (T3, T4, TSH)

Procedure:

  • Diet Preparation: Prepare diets containing different concentrations of PABA (e.g., 0%, 0.5%, 1.0%).

  • Dosing: Feed the rats the prepared diets for a specified period (e.g., 2 to 40 weeks).

  • Blood Collection: At the end of the treatment period, collect blood samples for hormone analysis.

  • Hormone Analysis: Measure serum levels of T3, T4, and TSH using appropriate assay kits.

  • Thyroid Gland Analysis: Euthanize the animals and excise the thyroid glands. Weigh the glands and process them for histopathological examination to assess for any cellular changes.

V. Signaling Pathways and Mechanisms of Action

UV Protection and DNA Repair

PABA is thought to exert its photoprotective effects by absorbing UVB radiation and potentially by influencing DNA repair pathways. UV radiation can activate the Mitogen-Activated Protein Kinase (MAPK) / Activator Protein-1 (AP-1) signaling pathway, which is involved in inflammation and carcinogenesis. It also induces DNA damage that is primarily repaired by the Nucleotide Excision Repair (NER) pathway.

G cluster_uv UV Radiation cluster_paba Intervention cluster_skin Skin Cell UV UVB Radiation DNA DNA UV->DNA Damage MAPK MAPK Pathway UV->MAPK PABA Sodium para-aminobenzoate PABA->UV Blocks NER Nucleotide Excision Repair PABA->NER Potentially Enhances? DNA->NER Repair AP1 AP-1 Activation MAPK->AP1 Inflammation Inflammation AP1->Inflammation Tumor Tumor Promotion AP1->Tumor

UV-induced signaling and PABA's potential points of action.

Thyroid Hormone Synthesis Inhibition

PABA may promote thyroid carcinogenesis by inhibiting thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. This leads to hypothyroidism and a compensatory increase in Thyroid-Stimulating Hormone (TSH), which promotes thyroid cell proliferation.[1]

G cluster_pituitary Pituitary Gland cluster_thyroid Thyroid Gland TSH TSH TPO Thyroid Peroxidase (TPO) TSH->TPO Stimulates Proliferation Follicular Cell Proliferation TSH->Proliferation Hormones Thyroid Hormones (T3, T4) TPO->Hormones Synthesis Hormones->TSH Negative Feedback PABA Sodium para-aminobenzoate PABA->TPO Inhibits

Mechanism of PABA-induced thyroid effects.

VI. Other Animal Models

Canine Models

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific research goals and in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Troubleshooting & Optimization

Improving Sodium 4-aminobenzoate solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 4-aminobenzoate (B8803810). Here, you will find detailed information to improve its solubility in aqueous buffers for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Sodium 4-aminobenzoate?

This compound is a white to off-white crystalline solid that is highly soluble in water.[1] Its solubility is significantly influenced by the pH of the solution and the temperature. In water, its solubility is reported to be as high as 50 mg/mL.[2][3] In a phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 10 mg/mL.

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is pH-dependent due to the presence of an amino group and a carboxylate group. The corresponding acid, 4-aminobenzoic acid, has two pKa values: pKa1 ≈ 2.38 (carboxylic acid) and pKa2 ≈ 4.85 (protonated amino group).[4]

  • At acidic pH (below pKa1): The carboxylate group becomes protonated, forming the less soluble 4-aminobenzoic acid. This can lead to precipitation.

  • At neutral to alkaline pH (above pKa2): The molecule is in its deprotonated (salt) form, which is highly soluble in water.

Therefore, to maintain maximum solubility, it is recommended to use buffers with a pH well above 4.85.

Q3: How does temperature influence the solubility of this compound?

Generally, the solubility of this compound in aqueous solutions increases with higher temperatures.[1] If you are encountering solubility issues, warming the solution gently can help to dissolve the compound. However, it is crucial to consider the temperature stability of the compound and other components in your formulation. Always cool the solution back to the target experimental temperature and observe for any precipitation.

Q4: Can the choice of buffer impact the solubility of this compound?

Yes, the type of buffer and its concentration can have an effect. While the primary factor is the buffer's pH, the ionic strength of the buffer can also influence solubility. It is advisable to use standard buffers such as phosphate (B84403), citrate, or Tris at the desired pH and concentration and to be consistent with the buffer choice throughout your experiments.

Troubleshooting Guide

Issue 1: Precipitation is observed when dissolving this compound.
  • Possible Cause: The pH of the aqueous buffer is too low.

    • Solution: Verify the pH of your buffer. Ensure the pH is neutral or alkaline (ideally pH > 6) to keep the this compound in its soluble salt form. Adjust the pH of the buffer if necessary.

  • Possible Cause: The concentration of this compound exceeds its solubility limit at the given temperature.

    • Solution: Try gently warming the solution while stirring to facilitate dissolution. If the compound precipitates upon cooling, your solution is supersaturated at the lower temperature, and you will need to reduce the concentration.

  • Possible Cause: The buffer components are interacting with the this compound.

    • Solution: While less common, interactions with buffer salts can occur. Try a different buffer system (e.g., switch from a phosphate buffer to a Tris buffer) to see if the issue persists.

Issue 2: The prepared solution is cloudy or hazy.
  • Possible Cause: Incomplete dissolution.

    • Solution: Ensure adequate mixing time and consider gentle warming. Using a magnetic stirrer can help.

  • Possible Cause: Presence of insoluble impurities.

    • Solution: If possible, filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

Data Presentation: Solubility Overview

Table 1: Expected pH-Dependent Solubility of this compound at 25°C

Buffer SystempHExpected Solubility TrendRationale
Citrate4.0LowAt a pH below the pKa of the amino group, the equilibrium shifts towards the less soluble 4-aminobenzoic acid.
Phosphate7.2HighAt neutral pH, the compound is predominantly in its highly soluble ionized form.
Tris8.0HighIn an alkaline environment, the compound remains in its soluble salt form.
Carbonate-Bicarbonate9.0HighAt higher pH values, solubility is expected to be maintained or increase.

Table 2: Expected Temperature Effect on this compound Solubility in a Buffered Solution (pH 7.4)

TemperatureExpected Solubility TrendRationale
4°CLowerSolubility generally decreases at lower temperatures. Prepare solutions at room temperature before storing them at 4°C and check for precipitation.
25°C (Room Temp)Baseline HighThis is a standard temperature for high solubility.
37°CHigherIncreased temperature typically enhances the solubility of the compound.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound in a specific buffer.

  • Preparation of Buffered Solutions: Prepare a series of aqueous buffers at the desired pH values (e.g., phosphate buffer at pH 6.0, 7.0, and 8.0).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed flasks. The excess solid should be clearly visible.

  • Equilibration: Place the flasks in a constant temperature shaker bath (e.g., at 25°C or 37°C). Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sample Collection and Analysis: Carefully withdraw a sample from the clear supernatant of each flask. To avoid aspirating solid particles, it is recommended to centrifuge the samples and then take the supernatant.

  • Quantification: Dilute the samples appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Preparation of a Saturated this compound Solution
  • Add Solute to Solvent: In a suitable container, add this compound to your chosen aqueous buffer at a concentration known to be above its saturation point (e.g., 60 mg/mL in water).

  • Stir to Equilibrate: Stir the mixture vigorously using a magnetic stirrer at a constant temperature for at least 24 hours to ensure the solution is fully saturated.

  • Separate Undissolved Solid: Turn off the stirrer and allow the undissolved solid to settle to the bottom.

  • Collect Supernatant: Carefully decant or pipette the clear supernatant, which is your saturated solution. For a particle-free solution, centrifugation followed by collection of the supernatant is recommended.

Visualizations

Troubleshooting_Workflow start Start: Dissolving This compound issue Precipitation or Haziness Observed? start->issue check_ph Check Buffer pH issue->check_ph Yes success Solution Clear issue->success No ph_low pH too low? check_ph->ph_low check_temp Check Temperature temp_low Temp too low? check_temp->temp_low check_conc Check Concentration conc_high Conc. too high? check_conc->conc_high ph_low->check_temp No adjust_ph Adjust pH to > 6.0 ph_low->adjust_ph Yes adjust_ph->success temp_low->check_conc No warm_solution Gently Warm Solution temp_low->warm_solution Yes warm_solution->success reduce_conc Reduce Concentration conc_high->reduce_conc Yes fail Issue Persists: Consider Buffer Interaction conc_high->fail No reduce_conc->success

Caption: Troubleshooting workflow for this compound dissolution issues.

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Optimizing Sodium para-Aminobenzoate (PABA) Concentration for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Sodium para-aminobenzoate (PABA) in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Sodium para-aminobenzoate (PABA) for my enzyme assay?

A1: The optimal PABA concentration is highly dependent on the specific enzyme and assay conditions. It is crucial to perform a substrate titration to determine the ideal concentration for your experimental setup. Generally, for enzymes like dihydropteroate (B1496061) synthase (DHPS), concentrations in the low micromolar range (e.g., 0-10 µM) are often used in kinetic studies. For other applications, such as in cell-based antifolate assays, much lower concentrations in the nanogram per milliliter range may be optimal.

Q2: I am observing a decrease in enzyme activity at high PABA concentrations. What is happening?

A2: This phenomenon is likely due to substrate inhibition. At very high concentrations, a second molecule of PABA may bind to the enzyme-substrate complex in a non-productive manner, effectively sequestering the enzyme in an inactive state and reducing the overall reaction velocity. It is essential to identify the substrate concentration at which this inhibition begins to occur and work within a range that ensures robust signal without inducing inhibition.

Q3: My assay is showing high background absorbance. What are the possible causes and solutions?

A3: High background in spectrophotometric assays can arise from several factors:

  • Substrate Instability: PABA solutions, especially if not prepared fresh or stored properly, can degrade, leading to colored byproducts that absorb at the detection wavelength. Solution: Always prepare fresh PABA solutions and protect them from light.

  • Non-enzymatic reaction: The reaction buffer components might be reacting with PABA or other assay components. Solution: Run a control reaction without the enzyme to measure the rate of any non-enzymatic color formation and subtract this from your experimental values.

  • Contaminated Reagents: Impurities in the PABA, buffer salts, or other reagents can contribute to high background. Solution: Use high-purity reagents and ensure all glassware is thoroughly cleaned.

Q4: How can I be sure my PABA stock solution concentration is accurate?

A4: The concentration of your PABA stock solution can be verified spectrophotometrically. PABA has a known molar extinction coefficient at a specific wavelength (e.g., at 280 nm). You can also use colorimetric methods, such as the Bratton-Marshall assay, for quantification.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Suboptimal PABA Concentration Perform a substrate titration experiment to determine the optimal PABA concentration for your enzyme. Start with a broad range and then narrow it down to find the concentration that gives the maximal reaction velocity.
Incorrect pH or Buffer Composition Ensure the pH of your assay buffer is optimal for your enzyme's activity. Verify that no components of the buffer are inhibiting the enzyme.
Inactive Enzyme Confirm the activity of your enzyme stock using a known positive control substrate or a previously validated assay.
PABA Solution Degradation Prepare fresh PABA solutions for each experiment. PABA can be light-sensitive and may degrade over time.
Issue 2: Non-linear Reaction Progress Curves
Possible Cause Troubleshooting Step
Substrate Depletion If the initial PABA concentration is too low, it may be rapidly consumed, leading to a flattening of the reaction curve. Use a higher starting concentration of PABA that is not inhibitory.
Product Inhibition The product of the enzymatic reaction may be inhibiting the enzyme. Measure the initial velocity of the reaction before significant product accumulation occurs.
Enzyme Instability The enzyme may be unstable under the assay conditions. Check the stability of the enzyme over the time course of the assay by pre-incubating it in the assay buffer without substrate.
Substrate Inhibition At high PABA concentrations, the reaction rate may decrease over time as the inhibitory effect becomes more pronounced. Use a lower PABA concentration.

Data Presentation

Table 1: Reported Concentrations of PABA and Analogous Substrates in Various Enzyme Assays

EnzymeSubstrateConcentration RangeAssay Type
Dihydropteroate Synthase (DHPS)Sodium p-aminobenzoate0 - 10 µMSpectrophotometric
Laccasep-Aminobenzoic acid1 mM (equimolar with hydroquinone)Spectrophotometric
Laccase2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)0.5 - 1.5 mMSpectrophotometric
Peroxidasep-Aminobenzoic acidVaries (pH-dependent)Spectrophotometric

Experimental Protocols

Protocol 1: Determining the Optimal PABA Concentration for Dihydropteroate Synthase (DHPS)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters (Km and Vmax) of DHPS with respect to PABA.

Materials:

  • Purified DHPS enzyme

  • Sodium p-aminobenzoate (PABA) stock solution (e.g., 10 mM in assay buffer)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) stock solution (e.g., 1 mM in assay buffer)

  • Dihydrofolate reductase (DHFR) (excess)

  • NADPH stock solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare PABA Dilutions: Perform serial dilutions of the PABA stock solution in assay buffer to create a range of concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50, 100 µM).

  • Prepare Master Mix: Prepare a master mix containing the assay buffer, a saturating concentration of DHPPP (e.g., 50 µM), an excess of DHFR, and a constant concentration of NADPH (e.g., 200 µM).

  • Set up Reactions: In the microplate, add the master mix to each well. Add the different PABA dilutions to their respective wells.

  • Initiate Reaction: Add a constant, non-limiting amount of DHPS enzyme to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each PABA concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus the PABA concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Km and Vmax for PABA.

Protocol 2: Laccase Activity Assay using an Aromatic Amine Substrate (ABTS)

This protocol describes a common method for determining laccase activity using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), an aromatic amine substrate analogous in chemical class to PABA.

Materials:

  • Laccase enzyme solution

  • ABTS stock solution (e.g., 10 mM in water)

  • Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 4.5)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare Reaction Mixture: In a cuvette or microplate well, prepare the reaction mixture by adding the assay buffer and the ABTS stock solution to a final concentration of 0.5 mM.

  • Equilibrate: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C) for a few minutes to allow for temperature equilibration.

  • Initiate Reaction: Add a small volume of the laccase enzyme solution to the reaction mixture to initiate the reaction. Mix well.

  • Measure Absorbance: Immediately monitor the increase in absorbance at 420 nm over time. The green-blue color development is due to the formation of the ABTS radical cation.

  • Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. Use the molar extinction coefficient of the ABTS radical (ε₄₂₀ = 36,000 M⁻¹cm⁻¹) to calculate the enzyme activity. One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

Mandatory Visualizations

Folate_Biosynthesis_Pathway GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Enzyme_DHPS Dihydropteroate Synthase (DHPS) DHPPP->Enzyme_DHPS PABA Sodium para-aminobenzoate (PABA) PABA->Enzyme_DHPS Dihydropteroate 7,8-Dihydropteroate Enzyme_DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->Enzyme_DHFS Dihydrofolate Dihydrofolate (DHF) Enzyme_DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->Enzyme_DHFR Tetrahydrofolate Tetrahydrofolate (THF) Enzyme_DHPS->Dihydropteroate Enzyme_DHFS->Dihydrofolate Enzyme_DHFR->Tetrahydrofolate Sulfonamides Sulfonamides (Inhibitor) Sulfonamides->Enzyme_DHPS Competitive Inhibition

Caption: Folate biosynthesis pathway highlighting the role of DHPS and PABA.

Substrate_Optimization_Workflow Start Start: Define Assay Conditions (Enzyme conc., Buffer, Temp.) Prep_Substrate Prepare Serial Dilutions of PABA Start->Prep_Substrate Run_Assay Run Enzyme Assay at Each PABA Concentration Prep_Substrate->Run_Assay Measure_Velocity Measure Initial Reaction Velocity (V₀) Run_Assay->Measure_Velocity Plot_Data Plot V₀ vs. [PABA] Measure_Velocity->Plot_Data Analyze_Curve Analyze Michaelis-Menten Curve Plot_Data->Analyze_Curve Substrate_Inhibition Substrate Inhibition Observed? Analyze_Curve->Substrate_Inhibition Hyperbolic Curve Lower_Conc Lower [PABA] Range and Re-test Analyze_Curve->Lower_Conc Bell-shaped Curve Optimal_Conc Determine Optimal [PABA] (e.g., at or slightly below Km) Substrate_Inhibition->Optimal_Conc No Substrate_Inhibition->Lower_Conc Yes End End: Use Optimal [PABA] for Further Experiments Optimal_Conc->End Lower_Conc->Run_Assay

Caption: Experimental workflow for optimizing PABA concentration.

Stability of Sodium 4-aminobenzoate in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sodium 4-aminobenzoate (B8803810) in solution over time. This information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for Sodium 4-aminobenzoate solutions?

For optimal stability, it is recommended to store stock solutions of this compound under the following conditions:

  • Short-term storage (up to 1 month): -20°C in a sealed container, protected from light and moisture.[1]

  • Long-term storage (up to 6 months): -80°C in a sealed container, protected from light and moisture.[1]

It is generally not recommended to store aqueous solutions for more than one day at room temperature due to potential degradation.[2] For solid forms of this compound, storage at -20°C can ensure stability for at least four years.[2]

2. What factors can affect the stability of this compound in solution?

Several factors can influence the stability of this compound in solution:

  • pH: The stability of the molecule is highly pH-dependent. Photodegradation, for instance, has been observed to be slower at lower pH values.[3][4] The oxidation of p-aminobenzoic acid is also influenced by pH.[5]

  • Light Exposure: this compound and its parent compound, p-aminobenzoic acid, are sensitive to light. Exposure to UV radiation can lead to photodegradation.[6]

  • Temperature: While specific data on temperature-dependent degradation rates in solution is limited, general chemical kinetics principles suggest that higher temperatures will likely accelerate degradation.

  • Presence of Other Substances: In complex media, such as cell culture formulations, this compound can react with other components. For example, it has been shown to react with D-glucose at elevated temperatures, leading to significant degradation.

  • Oxygen: The presence of oxygen can facilitate photo-oxidation, leading to the formation of various degradation products.[6]

3. What are the known degradation pathways for this compound?

The primary degradation pathways for this compound in solution are:

  • Photodegradation: Upon exposure to UV light, particularly in the presence of oxygen, p-aminobenzoic acid can undergo oxidation to form products such as 4-amino-3-hydroxybenzoic acid and 4-aminophenol.[6] The photodegradation process is complex and is influenced by the pH of the solution.[3][6][7]

  • Oxidation: The amino group of the molecule is susceptible to oxidation by strong oxidizing agents or through advanced oxidation processes, which can be catalyzed by factors like UV light and the presence of metal ions.[8]

4. How can I monitor the stability of my this compound solution?

High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for monitoring the stability of this compound solutions.[9] A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound over time. Key parameters to monitor include the peak area or height of the this compound peak and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the solution (e.g., yellowing) Oxidation or photodegradation of this compound.Prepare fresh solutions and store them protected from light in sealed containers. For future preparations, consider deoxygenating the solvent before use.
Precipitation in the solution The solubility limit has been exceeded, or the pH of the solution has shifted, affecting solubility.Ensure the concentration is within the solubility limits for the specific solvent and temperature. Verify and adjust the pH of the solution as needed.
Loss of biological activity or inconsistent experimental results Degradation of the this compound in the solution.Prepare fresh solutions before each experiment. If solutions need to be stored, follow the recommended short-term or long-term storage conditions (-20°C or -80°C).[1]
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.Review the storage and handling procedures of the solution. Ensure it is protected from light, elevated temperatures, and reactive substances.

Quantitative Stability Data

Condition Solvent Stability Summary Recommendation
Room Temperature, Exposed to LightAqueous BufferProne to photodegradation and oxidation. Not recommended for storage beyond one day.[2]Prepare fresh solutions daily.
4°C, Protected from LightAqueous BufferMore stable than at room temperature, but long-term stability is not well-documented.Use within a few days for sensitive applications.
-20°C, Protected from LightAqueous Buffer / Organic SolventGenerally stable for up to one month.[1]Aliquot and store for short-term use.
-80°C, Protected from LightAqueous Buffer / Organic SolventConsidered stable for up to six months.[1]Aliquot and store for long-term use.

Experimental Protocols

Protocol: Stability Testing of this compound Solution using HPLC

This protocol outlines a general procedure for assessing the stability of a this compound solution.

1. Materials:

  • This compound

  • HPLC-grade solvent (e.g., water, methanol, acetonitrile)

  • Buffer salts (e.g., phosphate (B84403), acetate) for pH adjustment

  • HPLC system with a UV detector

  • C18 HPLC column

  • Volumetric flasks and pipettes

  • pH meter

2. Preparation of Solutions:

  • Prepare a stock solution of this compound of a known concentration in the desired solvent or buffer system.

  • Divide the stock solution into several aliquots in appropriate containers (e.g., amber vials to protect from light).

3. Storage Conditions:

  • Store the aliquots under various conditions to be tested (e.g., different temperatures: 4°C, 25°C, 40°C; and lighting conditions: protected from light vs. exposed to ambient light).

4. HPLC Analysis:

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial concentration of this compound.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition and analyze it by HPLC.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Around 280-290 nm.

    • Column: C18, 5 µm, 4.6 x 250 mm.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time for each storage condition.

  • Monitor the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution before each experiment. check_solution->prepare_fresh No check_storage How was the solution stored? check_solution->check_storage Yes problem_solved Problem Resolved prepare_fresh->problem_solved improper_storage Improper Storage: - Room temperature - Exposed to light - Stored for >1 day check_storage->improper_storage Improper proper_storage Proper Storage: - Aliquoted - Stored at -20°C or -80°C - Protected from light check_storage->proper_storage Proper recommend_storage Follow recommended storage guidelines: - Short-term: -20°C (1 month) - Long-term: -80°C (6 months) improper_storage->recommend_storage further_investigation Consider other experimental variables. proper_storage->further_investigation recommend_storage->problem_solved

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway cluster_conditions Degradation Conditions light UV Light paba This compound (in solution) light->paba oxygen Oxygen oxygen->paba temp High Temperature temp->paba oxidants Strong Oxidants oxidants->paba degradation Degradation Products paba->degradation Degradation

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Troubleshooting Interference from Sodium 4-aminobenzoate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference caused by Sodium 4-aminobenzoate (B8803810) in various experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Sodium 4-aminobenzoate and where might I encounter it in my experiments?

This compound, also known as Sodium para-aminobenzoate (PABA), is the sodium salt of 4-aminobenzoic acid. It is a water-soluble compound that may be present in experimental setups as a component of a formulation, a metabolite, or the active molecule of interest. It is structurally related to folic acid and is involved in its synthesis in bacteria.[1][2][3] It is also used in some cell culture media and as a counter-ion for drug formulations.

Q2: My assay results are inconsistent when using a compound containing this compound. What are the potential general causes of interference?

Inconsistent results with any small molecule can arise from several factors unrelated to its specific biological activity. These general interference mechanisms can be broadly categorized as:

  • Spectroscopic Interference: The compound absorbs light or fluoresces in the same wavelength range as your assay's detection method, leading to false-positive or false-negative results.

  • Chemical Reactivity: The compound reacts with assay components, such as enzymes, substrates, or detection reagents.

  • Aggregation: At certain concentrations, the compound forms aggregates that can non-specifically inhibit enzymes or bind to other proteins.

  • Biological Effects: The compound has unintended biological effects in cell-based assays, such as altering cell health, metabolism, or signaling pathways.

Q3: How can I determine if this compound is causing spectroscopic interference in my absorbance or fluorescence-based assay?

To identify spectroscopic interference, you should run control experiments.

  • Compound-only control: Measure the absorbance or fluorescence of this compound in your assay buffer at the concentrations you are testing, in the absence of any biological material (e.g., enzymes, cells). A significant signal in this control suggests direct interference.

  • Wavelength scan: If possible, perform a wavelength scan of this compound to identify its absorbance and emission peaks. This will help you determine if there is an overlap with your assay's excitation and emission wavelengths.

Q4: Could the primary amine and carboxylate groups of this compound be chemically reactive in my assay?

While the arylamine and carboxylate groups of this compound are not considered highly reactive under typical physiological conditions, the potential for reactivity should not be entirely dismissed, especially under specific assay conditions (e.g., presence of strong oxidizing agents). Aromatic amines can sometimes undergo oxidation.

Q5: Is it possible that this compound is forming aggregates and causing non-specific inhibition?

Aggregation is a common mechanism of assay interference for many small molecules. To test for aggregation-based interference:

  • Include a non-ionic detergent: Re-run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity of this compound is significantly reduced, it is likely due to the disruption of aggregates.

  • Dynamic Light Scattering (DLS): If available, DLS can be used to directly detect the formation of aggregates in your assay buffer at the concentrations of interest.

Q6: In my cell-based assay, I observe unexpected changes in cell health or signaling. Could this compound be the cause?

Yes, this compound and its related compound, sodium benzoate (B1203000), have been shown to have biological effects. For example, sodium benzoate has been reported to influence the SKN-1/Nrf2 signaling pathway, which is involved in the oxidative stress response.[4][5] Additionally, as a precursor to folate synthesis in some organisms, high concentrations of para-aminobenzoic acid (the acidic form) could potentially interfere with folate metabolism in certain cell types or under specific media conditions.[1][6][7]

Troubleshooting Guides

Guide 1: Investigating Spectroscopic Interference

If you suspect this compound is interfering with your absorbance or fluorescence-based assay, follow this guide.

Table 1: Quantitative Data Summary for Spectroscopic Interference Checks

Experimental ConditionAbsorbance/Fluorescence ReadingInterpretation
Blank (buffer only)BaselineEstablishes baseline signal.
Assay endpoint (no compound)Positive control signalRepresents the dynamic range of the assay.
This compound onlySignal > BaselinePotential for direct interference (false positive).
Assay endpoint + this compoundSignal < Positive controlPotential for quenching (false negative).

Experimental Protocol: Spectroscopic Interference Check

  • Prepare Solutions:

    • Assay buffer.

    • This compound stock solution.

    • All other assay components (e.g., substrate, detection reagents).

  • Set up Controls in a microplate:

    • Blank: Assay buffer only.

    • Compound-only: Assay buffer + this compound at final assay concentrations.

    • Assay endpoint (no compound): All assay components except the compound.

    • Assay endpoint + compound: All assay components including this compound.

  • Incubation: Incubate the plate under standard assay conditions (time, temperature).

  • Measurement: Read the absorbance or fluorescence at the assay's specified wavelength.

  • Analysis: Compare the readings as outlined in Table 1.

Mitigation Strategies:

  • Change Wavelengths: If possible, switch to excitation and emission wavelengths where this compound has minimal absorbance or fluorescence. Red-shifted dyes are often less prone to interference from autofluorescent compounds.[8][9][10]

  • Use a different detection method: Consider an orthogonal assay with a different readout (e.g., luminescence, mass spectrometry).

  • Subtract Background: If the interference is consistent, you may be able to subtract the signal from the "compound-only" control. However, this is less reliable if the compound's spectroscopic properties change in the presence of assay components.

Workflow for Investigating Spectroscopic Interference

G A Suspicion of Spectroscopic Interference B Run Compound-Only Control A->B C Significant Signal? B->C D Interference Confirmed C->D Yes E No Direct Interference C->E No J Implement Mitigation Strategy D->J F Run Assay Endpoint + Compound Control E->F G Signal Quenching? F->G H Quenching Confirmed G->H Yes I No Quenching G->I No H->J

Troubleshooting spectroscopic interference.
Guide 2: Assessing Non-specific Inhibition by Aggregation

Use this guide if you suspect this compound is acting as a non-specific inhibitor through aggregation.

Table 2: Quantitative Data for Aggregation Assay

Experimental ConditionIC50 of this compoundInterpretation
Standard Assay BufferX µMBaseline inhibitory concentration.
Assay Buffer + 0.01% Triton X-100Y µMIf Y >> X, aggregation is likely.

Experimental Protocol: Detergent Disruption Assay

  • Prepare Buffers:

    • Standard assay buffer.

    • Assay buffer containing 0.01% (v/v) Triton X-100.

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in both buffers.

  • Run Parallel Assays: Perform your standard enzymatic or binding assay in both buffer conditions with the corresponding compound dilutions.

  • Data Analysis: Calculate the IC50 value for this compound in each condition and compare them.

Mitigation Strategies:

  • Include Detergent: If your assay is compatible, routinely include a low concentration of a non-ionic detergent in your assay buffer.

  • Lower Compound Concentration: If possible, work at concentrations of this compound below its critical aggregation concentration.

  • Modify Buffer Conditions: Changes in pH or ionic strength can sometimes affect compound aggregation.

Workflow for Assessing Aggregation

G A Suspicion of Non-specific Inhibition B Perform Assay with and without Triton X-100 A->B C Significant IC50 Shift? B->C D Aggregation is Likely C->D Yes E Aggregation is Unlikely C->E No G Implement Mitigation Strategy D->G F Consider Other Interference Mechanisms E->F

Troubleshooting aggregation-based interference.

Signaling Pathway Considerations

While direct interference of this compound on a wide range of signaling pathways is not extensively documented, its precursor role in the folate synthesis pathway and the observed effects of sodium benzoate on the SKN-1/Nrf2 pathway are important considerations for cell-based assays.

Folate Biosynthesis Pathway

In organisms that synthesize their own folate, p-aminobenzoic acid (PABA), the acidic form of this compound, is a crucial intermediate. It is condensed with dihydropteridine pyrophosphate by the enzyme dihydropteroate (B1496061) synthase.[6] High concentrations of exogenous PABA could potentially alter the flux through this pathway.

G A Chorismate B p-Aminobenzoic Acid (PABA) A->B G Dihydropteroate Synthase B->G C Dihydropteridine Pyrophosphate C->G D Dihydropteroate E Dihydrofolate (DHF) D->E F Tetrahydrofolate (THF) E->F G->D

Simplified Folate Biosynthesis Pathway.
Potential Influence on SKN-1/Nrf2 Signaling

Studies on the closely related compound, sodium benzoate, have shown that it can inhibit the nuclear localization of SKN-1 (the C. elegans homolog of Nrf2) under oxidative stress conditions.[5] This suggests a potential for interference with assays monitoring oxidative stress responses.

G cluster_0 Cytoplasm cluster_1 Nucleus A Oxidative Stress C SKN-1/Nrf2 A->C B Sodium Benzoate (related compound) B->C Inhibits nuclear localization D Keap1 C->D E SKN-1/Nrf2 C->E F ARE E->F G Gene Expression (Antioxidant Response) F->G

Potential effect on SKN-1/Nrf2 pathway.

References

Technical Support Center: Purification of Research-Grade Sodium para-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of research-grade Sodium para-aminobenzoate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in research-grade Sodium para-aminobenzoate?

A1: Common impurities can include starting materials and byproducts from the synthesis process. These often consist of aniline (B41778), p-toluidine, and 4-nitrobenzoic acid.[1] The presence of these impurities can affect experimental outcomes and the stability of the final product.

Q2: What is the general solubility of Sodium para-aminobenzoate?

A2: Sodium para-aminobenzoate is highly soluble in water and moderately soluble in polar organic solvents like ethanol (B145695).[2] It is generally insoluble in nonpolar organic solvents such as benzene (B151609) and chloroform.[3] This solubility profile is crucial for selecting an appropriate solvent system for recrystallization.

Q3: Can I use activated carbon to decolorize a solution of Sodium para-aminobenzoate?

A3: Yes, activated carbon can be used to remove colored impurities from solutions of Sodium para-aminobenzoate. It is typically added to the hot solution before filtration during the recrystallization process. However, it is important to use the minimum amount necessary, as excessive use can lead to a loss of the desired product through adsorption.

Q4: How can I assess the purity of my Sodium para-aminobenzoate sample?

A4: The purity of Sodium para-aminobenzoate can be assessed using several analytical techniques. The United States Pharmacopeia (USP) monograph for Aminobenzoate Sodium details methods such as Gas Chromatography (GC) for detecting volatile impurities like aniline and p-toluidine, and High-Performance Liquid Chromatography (HPLC) for quantifying the main component and other organic impurities.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Sodium para-aminobenzoate.

Recrystallization Issues

Problem: The compound does not crystallize from the solution upon cooling.

  • Possible Cause: The solution may be too dilute (i.e., too much solvent was used).

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool slowly.

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal nucleation.

  • Possible Cause: The absence of nucleation sites.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of pure Sodium para-aminobenzoate to the cooled solution to induce crystallization.

Problem: The recrystallized product is discolored.

  • Possible Cause: Colored impurities are still present in the product.

    • Solution: Perform a second recrystallization. During this process, after dissolving the solid in the hot solvent, add a small amount of activated carbon to the solution, heat briefly, and then perform a hot filtration to remove the carbon and adsorbed impurities before allowing the solution to cool.

Problem: The yield of the recrystallized product is low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.

    • Solution: Before recrystallization, perform small-scale solubility tests to determine the optimal amount of solvent. After filtration, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration. Use a fluted filter paper to speed up the filtration process.

Impurity Removal Issues

Problem: Aniline is detected as an impurity in the final product.

  • Possible Cause: Incomplete removal during the purification process.

    • Solution: Aniline can be removed by acid-base extraction. Dissolve the crude Sodium para-aminobenzoate in a suitable organic solvent in which the sodium salt is sparingly soluble but aniline is. Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The aniline will be protonated to form a water-soluble salt and will move to the aqueous phase. However, given the high water solubility of sodium para-aminobenzoate, this method requires careful solvent selection to avoid loss of product. A more practical approach for the sodium salt is to ensure the starting p-aminobenzoic acid is free of aniline before conversion to the sodium salt.

Data Presentation

Table 1: Solubility of Sodium para-aminobenzoate in Various Solvents

SolventSolubility at 25°CQualitative Solubility
WaterHighVery Soluble
EthanolModerateSparingly Soluble
MethanolModerateSparingly Soluble
AcetoneLowSlightly Soluble
DichloromethaneVery LowInsoluble
HexaneVery LowInsoluble

Table 2: Common Impurities and their Detection Methods

ImpurityTypical Detection MethodUSP Limit
AnilineGas Chromatography (GC)Not more than 10 ppm[1]
p-ToluidineGas Chromatography (GC)Not more than 20 ppm[1]
4-Nitrobenzoic AcidHigh-Performance Liquid Chromatography (HPLC)Not Specified

Experimental Protocols

Protocol 1: Recrystallization of Sodium para-aminobenzoate from a Water-Ethanol Mixture

This protocol is designed for the general purification of research-grade Sodium para-aminobenzoate containing minor impurities.

Materials:

  • Crude Sodium para-aminobenzoate

  • Deionized water

  • Ethanol (95% or absolute)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude Sodium para-aminobenzoate. Add a minimal amount of hot deionized water to dissolve the solid. Stir and heat the mixture gently.

  • Solvent Addition: If the solid does not fully dissolve in water, add hot ethanol dropwise while stirring and maintaining the temperature until the solid is completely dissolved. The goal is to use the minimum amount of the hot solvent mixture to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the flask, swirl, and then gently reheat the solution for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a glass funnel with a fluted filter paper. Filter the hot solution to remove any insoluble impurities (and activated carbon if used). This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.

Protocol 2: Preparative Column Chromatography

This protocol is intended for the purification of Sodium para-aminobenzoate when recrystallization is ineffective at removing certain impurities.

Materials:

  • Crude Sodium para-aminobenzoate

  • Silica (B1680970) gel (for column chromatography)

  • Appropriate solvent system (e.g., a mixture of a polar and a less polar organic solvent, to be determined by thin-layer chromatography)

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack the chromatography column.

  • Sample Preparation: Dissolve the crude Sodium para-aminobenzoate in a minimum amount of the mobile phase.

  • Loading the Column: Carefully load the sample solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Sodium para-aminobenzoate.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude Sodium para-aminobenzoate dissolve Dissolve in Minimum Hot Water/Ethanol start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter If not colored decolorize->hot_filter If used cool Cool Filtrate Slowly hot_filter->cool crystallize Induce Crystallization (Scratch/Seed if needed) cool->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with Cold Ethanol vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure Sodium para-aminobenzoate dry->end

Caption: Workflow for the recrystallization of Sodium para-aminobenzoate.

Troubleshooting_Crystallization start Crystallization Fails check_concentration Is the solution too dilute? start->check_concentration concentrate Evaporate some solvent and cool again check_concentration->concentrate Yes check_nucleation Are there nucleation sites? check_concentration->check_nucleation No check_cooling Was cooling too rapid? concentrate->check_cooling induce_nucleation Scratch flask or add seed crystal check_nucleation->induce_nucleation No check_nucleation->check_cooling Yes success Crystals Form induce_nucleation->success slow_cool Allow to cool slowly to room temperature check_cooling->slow_cool Yes check_cooling->success No slow_cool->success

Caption: Troubleshooting decision tree for failed crystallization.

References

Identifying and characterizing Sodium 4-aminobenzoate degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 4-aminobenzoate (B8803810). The information is designed to help identify and characterize potential degradation products encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Sodium 4-aminobenzoate?

A1: this compound, like its parent compound p-aminobenzoic acid (PABA), is susceptible to degradation through several pathways, including photodecomposition, oxidation, and hydrolysis. Under thermal stress, it may decompose to produce carbon oxides, nitrogen oxides, and sodium oxides.

Q2: What are the likely degradation products of this compound under photolytic stress?

A2: Studies on p-aminobenzoic acid (PABA) have identified several photoproducts. The primary photodegradation pathways are believed to involve di- or tri-polymerization of intermediates and, to a lesser extent, oxidation of the amino group followed by hydroxylation.[1] In the presence of oxygen, irradiation can lead to the formation of colored products.

Identified photoproducts of PABA in aqueous solutions include:

  • 4-amino-3-hydroxybenzoic acid

  • 4-aminophenol

  • Polymeric products

Q3: What happens to this compound under oxidative stress?

A3: The amino group of this compound is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products. While specific studies on the sodium salt are limited, research on PABA suggests that oxidation can lead to the formation of nitro and nitroso derivatives, as well as hydroxylated species on the aromatic ring.

Q4: Is this compound susceptible to hydrolysis?

A4: The amide-like character of the amino group and the carboxylate group's stability mean that the core structure of this compound is relatively stable to hydrolysis under neutral conditions. However, under forced acidic or basic conditions, particularly at elevated temperatures, degradation may occur. Under acidic conditions, the primary degradation would likely be the protonation of the amino group, which could influence its stability and reactivity. In strongly basic conditions, while the carboxylate is stable, reactions involving the amino group or the aromatic ring might be promoted, especially in the presence of other reactants.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC chromatogram after exposing my this compound sample to light.

  • Possible Cause: Photodegradation of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the unexpected peaks. This can help in the tentative identification of degradation products.

    • Compare with Known Degradants: Compare the retention times and mass spectra (if available) with those of known PABA photoproducts such as 4-amino-3-hydroxybenzoic acid and 4-aminophenol.

    • Control for Light Exposure: Repeat the experiment with a control sample that is protected from light to confirm that the extraneous peaks are indeed due to photolytic stress.

    • Adjust HPLC Method: Optimize your HPLC method to ensure baseline separation of the parent compound and all degradation products. This may involve adjusting the mobile phase composition, gradient, flow rate, or column chemistry.

Problem: My this compound solution has changed color after storage or stress testing.

  • Possible Cause: Formation of colored degradation products, likely due to oxidation or polymerization.

  • Troubleshooting Steps:

    • Analyze by UV-Vis Spectroscopy: Obtain a UV-Vis spectrum of the colored solution to identify any new absorption maxima, which can provide clues about the nature of the chromophores being formed.

    • Investigate Oxidative Degradation: If the sample was exposed to air or oxidizing agents, the color change is likely due to oxidation. Analyze the sample by a stability-indicating HPLC method to identify and quantify the degradation products.

    • Check for Polymerization: Polymeric products formed during photodegradation can also be colored. Techniques like size-exclusion chromatography (SEC) could be used to investigate the presence of higher molecular weight species.

Quantitative Data

The following table summarizes potential degradation products of p-aminobenzoic acid (PABA), the parent acid of this compound, under various stress conditions. The extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).

Stress ConditionPotential Degradation Products of PABA
Photolytic (UV) 4-amino-3-hydroxybenzoic acid, 4-aminophenol, Dimeric and Trimeric species
Oxidative (e.g., H₂O₂) 4-Nitrobenzoic acid, 4-Nitrosobenzoic acid, Hydroxylated derivatives
Acid Hydrolysis Primarily stable, potential for minor degradation at harsh conditions
Base Hydrolysis Primarily stable, potential for minor degradation at harsh conditions
Thermal Carbon oxides, Nitrogen oxides, Sodium oxides

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol outlines a general procedure for conducting forced degradation studies on this compound based on ICH guidelines.[2][3][4][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Photolytic Degradation: Expose a thin layer of the solid drug or a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Thermal Degradation: Expose the solid drug to dry heat at 80°C for 48 hours.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of this compound).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Note: This is a general method and may require optimization for specific applications to achieve adequate separation of all degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidative Oxidation (3% H2O2, RT) stock->oxidative photo Photolysis (UV/Vis light) stock->photo thermal Thermal (80°C, solid) stock->thermal hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidative->hplc photo->hplc thermal->hplc characterization Degradation Product Characterization hplc->characterization

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathways cluster_photo Photodegradation cluster_oxidative Oxidative Degradation parent This compound photo_prod1 4-amino-3-hydroxybenzoic acid parent->photo_prod1 UV/Vis photo_prod2 4-aminophenol parent->photo_prod2 UV/Vis polymers Polymeric Products parent->polymers UV/Vis ox_prod1 4-Nitrobenzoic acid parent->ox_prod1 Oxidizing Agent ox_prod2 Hydroxylated derivatives parent->ox_prod2 Oxidizing Agent

Caption: Potential degradation pathways of this compound under photolytic and oxidative stress.

References

Impact of pH on Sodium 4-aminobenzoate stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 4-aminobenzoate (B8803810). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the impact of pH on the stability of Sodium 4-aminobenzoate solutions?

A1: The stability of this compound is notably influenced by pH. While it is generally stable in aqueous solutions, photodegradation of the 4-aminobenzoic acid form has been shown to increase with rising pH.[1] It is also sensitive to light and air, which can cause discoloration.[1] For optimal stability, it is recommended to store solutions in a dark place and under an inert atmosphere.[2]

Q2: How does pH affect the solubility of this compound?

A2: this compound is generally highly soluble in water.[2][3] However, the solubility of the corresponding 4-aminobenzoic acid is highly pH-dependent due to its amphoteric nature, possessing both a carboxylic acid group and an amino group.[4][5] At pH values below the pKa of the carboxylic acid (~2.4) and above the pKa of the protonated amino group (~4.9), the molecule is ionized, leading to increased solubility in both acidic and basic aqueous solutions.[4][6] Conversely, its solubility is lowest near its isoelectric point.

Q3: What are the pKa values for 4-aminobenzoic acid, and why are they important?

A3: 4-Aminobenzoic acid has two pKa values:

  • pKa1 ≈ 2.38 - 2.50 (for the carboxylic acid group)[4][7]

  • pKa2 ≈ 4.85 - 4.87 (for the protonated amino group)[4][7]

These pKa values are critical as they determine the ionization state of the molecule at a given pH. The ionization state, in turn, influences its solubility, stability, and biological activity, such as its ability to permeate cell membranes.

Q4: How does pH influence the activity of this compound?

A4: The biological activity of this compound and related compounds, such as local anesthetics, is often pH-dependent.[8][9][10] For compounds that act intracellularly, the un-ionized (neutral) form is typically required to cross the lipophilic cell membrane.[9] The degree of ionization is dictated by the pH of the environment relative to the pKa of the molecule. Therefore, changes in extracellular or intracellular pH can significantly alter the concentration of the active form of the compound at its target site, such as voltage-gated sodium channels.[9]

Troubleshooting Guides

Issue 1: Precipitation observed when adjusting the pH of a this compound solution.

  • Cause: You are likely adjusting the pH to a value near the isoelectric point of 4-aminobenzoic acid, where its solubility is at a minimum.

  • Solution:

    • Review the pKa values of 4-aminobenzoic acid. The isoelectric point will be between the two pKa values.

    • To redissolve the precipitate, adjust the pH to be either significantly lower than pKa1 (e.g., pH < 2) or significantly higher than pKa2 (e.g., pH > 5).

    • If your experimental protocol requires a pH near the isoelectric point, consider using a co-solvent system to increase solubility.[4]

Issue 2: Discoloration of the this compound solution over time.

  • Cause: 4-Aminobenzoic acid and its salts can discolor upon exposure to light and air.[1]

  • Solution:

    • Prepare fresh solutions before use.

    • Store solutions in amber vials or containers wrapped in aluminum foil to protect from light.

    • Consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.

Issue 3: Inconsistent biological activity in cell-based assays.

  • Cause: Minor fluctuations in the pH of your cell culture medium or buffer systems can significantly alter the ratio of ionized to un-ionized this compound, affecting its ability to cross cell membranes and reach its target.

  • Solution:

    • Ensure your buffers are robust and the pH of your experimental solutions is precisely controlled and measured.

    • Calibrate your pH meter regularly with standard buffer solutions.[4]

    • Consider the buffering capacity of your media and how cellular metabolism might alter the local pH.

Issue 4: Formation of a precipitate when mixing this compound with other formulation components.

  • Cause: this compound can interact with other charged molecules to form poorly soluble salts. For example, it can form an insoluble salt with sodium lauryl sulfate (B86663) (SLS) under certain pH conditions.[11]

  • Solution:

    • Assess the chemical compatibility of all formulation components.

    • If an interaction is suspected, try altering the pH to a range where one or both components are un-ionized.

    • Consider using alternative excipients that do not have the potential for ionic interactions.

Data Presentation

Table 1: Physicochemical Properties of 4-Aminobenzoic Acid

PropertyValueReference(s)
pKa (Carboxylic Acid)2.38 - 2.50[4][7]
pKa (Protonated Amine)4.85 - 4.87[4][7]
pH (0.5% solution)3.5[7]

Table 2: Solubility of 4-Aminobenzoic Acid and its Sodium Salt

CompoundSolventSolubilityTemperature (°C)Reference(s)
4-Aminobenzoic AcidWater5.39 g/L25[4]
4-Aminobenzoic AcidWater6.11 g/L30[4]
4-Aminobenzoic AcidBoiling Water1 g / 90 mL100[4]
4-Aminobenzoic AcidEthanol1 g / 8 mLRoom Temperature[4]
This compoundWaterHighly SolubleRoom Temperature[3]
This compoundPBS (pH 7.2)10 mg/mLRoom Temperature[2][12]

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

  • Preparation of Analyte Solution: Prepare a standard solution of 4-Aminobenzoic acid (e.g., 0.01 M) in water. If necessary, a co-solvent like methanol (B129727) can be used to ensure complete dissolution. Maintain a constant ionic strength with a background electrolyte such as 0.1 M KCl.[4]

  • Titration Setup: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of a burette containing the titrant.[4]

  • Titration Procedure:

    • To determine the carboxylic acid pKa, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

    • To determine the amino group pKa, titrate with a standardized strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[4]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the equivalence points can be determined from the peaks of a first derivative plot (ΔpH/ΔV vs. V).[4]

Protocol 2: pH-Dependent Solubility Measurement

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of buffered solutions with different known pH values.

  • Equilibration: Agitate the mixtures at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Centrifuge or filter the suspensions to separate the undissolved solid. Carefully collect the clear supernatant.

  • Quantification: Analyze the concentration of dissolved this compound in each supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at its λmax) or High-Performance Liquid Chromatography (HPLC).[4]

  • Calculation: Calculate the solubility at each pH and express it in units such as g/L or mol/L.

Visualizations

ionization_states cluster_low_ph pH < 2.4 cluster_intermediate_ph pH 2.4 - 4.9 cluster_high_ph pH > 4.9 low_ph_structure Cationic Form (H₃N⁺-C₆H₄-COOH) intermediate_ph_structure Zwitterionic/Neutral Form (H₃N⁺-C₆H₄-COO⁻ / H₂N-C₆H₄-COOH) low_ph_structure->intermediate_ph_structure +OH⁻ -H⁺ intermediate_ph_structure->low_ph_structure +H⁺ -OH⁻ high_ph_structure Anionic Form (H₂N-C₆H₄-COO⁻) intermediate_ph_structure->high_ph_structure +OH⁻ -H⁺ high_ph_structure->intermediate_ph_structure +H⁺ -OH⁻

Caption: Ionization states of 4-aminobenzoic acid at different pH ranges.

experimental_workflow start Start: Inconsistent Biological Activity step1 Verify pH of all solutions (media, buffers, drug stock) start->step1 step2 Calibrate pH meter with fresh standards step1->step2 step3 Prepare fresh buffers and media step2->step3 step4 Re-run experiment with controlled pH step3->step4 result Consistent Activity Achieved step4->result Success troubleshoot If still inconsistent, investigate other factors (e.g., temperature, cell passage number) step4->troubleshoot Failure

Caption: Troubleshooting workflow for inconsistent biological activity.

signaling_pathway PABA_ext This compound (Extracellular, pH dependent ionization) PABA_int Un-ionized PABA (Intracellular) PABA_ext->PABA_int Diffusion (un-ionized form) Membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel PABA_int->Na_channel Binds to intracellular site Block Channel Blockade Na_channel->Block No_AP Inhibition of Action Potential Block->No_AP

Caption: Proposed mechanism of action for PABA esters on neuronal membranes.

References

Technical Support Center: Overcoming Sodium para-aminobenzoate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the precipitation of Sodium para-aminobenzoate (Na-PABA) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is Sodium para-aminobenzoate (Na-PABA) and why is it used in my experiments?

Sodium para-aminobenzoate (Na-PABA) is the sodium salt of para-aminobenzoic acid (PABA).[1] It is a white to off-white crystalline solid that is highly soluble in water.[1][2] In research and drug development, Na-PABA is utilized for various purposes, including as a precursor in the synthesis of folic acid, an essential vitamin for cell growth and metabolism.[2] It also serves as an excipient in pharmaceutical formulations to enhance the stability and effectiveness of certain medications.[2] Additionally, it finds application in cosmetics as a UV filter.[1][3]

Q2: I observed a white precipitate after adding Na-PABA to my solution. What is happening?

The precipitation of Na-PABA from a solution is most likely due to a decrease in its solubility. Several factors can influence the solubility of Na-PABA, leading to its precipitation. These include changes in pH, temperature, or the presence of other ions in the solution.[2]

Q3: How does pH affect the solubility of Na-PABA?

The solubility of Na-PABA is pH-dependent. Na-PABA is the salt of a weak acid, p-aminobenzoic acid. In more acidic conditions (lower pH), the aminobenzoate anion can be protonated to form the less soluble p-aminobenzoic acid, which may then precipitate out of solution. Conversely, a higher pH can enhance its solubility.[2][4] The pH of a 2% solution of Na-PABA in water is typically between 7 and 8.5.[5]

Q4: Can temperature changes cause Na-PABA to precipitate?

Yes, temperature can significantly impact the solubility of Na-PABA. Generally, its solubility in water increases with higher temperatures.[2] Therefore, if a saturated solution of Na-PABA is prepared at an elevated temperature and then allowed to cool, precipitation may occur.

Q5: Are there any common laboratory reagents that are incompatible with Na-PABA and could cause precipitation?

Yes, certain reagents can interact with Na-PABA and lead to precipitation. For instance, the presence of ferric salts and strong oxidizing agents is known to be incompatible with p-aminobenzoic acid.[6] Additionally, some surfactants, like sodium lauryl sulfate (B86663) (SLS), can form poorly soluble salts with p-aminobenzoic acid under certain conditions, leading to a reduction in dissolution and potential precipitation.[7]

Troubleshooting Guide

This guide provides systematic steps to diagnose and resolve Na-PABA precipitation issues in your experimental setup.

Problem: Precipitate forms immediately upon adding Na-PABA to the solution.
Possible Cause Troubleshooting Step Expected Outcome
Low pH of the solution Measure the pH of your solution before and after adding Na-PABA. Adjust the pH to a neutral or slightly alkaline range (pH 7-8.5) using a suitable buffer or a dilute solution of sodium hydroxide.The precipitate should dissolve upon pH adjustment.
Presence of incompatible ions Review the composition of your solution for the presence of ferric salts or other potentially incompatible ions. If possible, substitute the incompatible component with an alternative.Elimination of the incompatible ion should prevent precipitation.
High concentration of competing ions The presence of a high concentration of other salts can decrease the solubility of Na-PABA due to the common ion effect or changes in ionic strength.[2] Try diluting your solution to see if the precipitate dissolves.Dilution should increase the solubility of Na-PABA and dissolve the precipitate.
Problem: Precipitate forms over time or upon temperature change.
Possible Cause Troubleshooting Step Expected Outcome
Solution supersaturation The initial concentration of Na-PABA may be too high for the given solvent and temperature. Prepare a less concentrated solution.A lower concentration will remain within the solubility limit, preventing precipitation.
Temperature fluctuations If the experiment involves temperature changes, ensure that the concentration of Na-PABA is below its saturation point at the lowest temperature of your experimental workflow. Consider preparing the stock solution at room temperature if it will be used at lower temperatures.Maintaining the temperature above the point of precipitation will keep Na-PABA in solution.
Slow reaction with other components A slow chemical reaction between Na-PABA and another component in your solution could be forming an insoluble product. Analyze the precipitate to identify its composition.Identification of the precipitate will help in understanding the underlying reaction and reformulating the solution.

Quantitative Data on Na-PABA Solubility

The following tables summarize the solubility of Sodium para-aminobenzoate in various solvents and conditions.

Table 1: Solubility of Sodium para-aminobenzoate in Different Solvents

SolventSolubilityReference
WaterHighly soluble[2], 50 mg/mL[5][2],[5]
EthanolSlightly soluble[5][5]
BenzeneInsoluble[5][5]
ChloroformInsoluble[5][5]
EtherInsoluble[5][5]
PBS (pH 7.2)Approximately 10 mg/mL[8]

Table 2: Factors Influencing Na-PABA Solubility

FactorEffect on SolubilityReference
pH Lower pH can decrease solubility due to protonation to the less soluble p-aminobenzoic acid.[2][4][2],[4]
Temperature Higher temperatures generally increase solubility in water.[2][2]
Ionic Strength The presence of competing ions can affect solubility dynamics.[2][2]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Na-PABA Stock Solution

This protocol describes the preparation of a stable aqueous stock solution of Na-PABA, minimizing the risk of precipitation.

Materials:

  • Sodium para-aminobenzoate (Na-PABA) powder

  • Deionized or distilled water

  • pH meter

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Sterile filter (0.22 µm)

  • Sterile storage container

Procedure:

  • Weigh the desired amount of Na-PABA powder.

  • Add approximately 80% of the final volume of deionized water to a beaker.

  • While stirring, slowly add the Na-PABA powder to the water.

  • Continue stirring until the powder is completely dissolved.

  • Measure the pH of the solution. The pH of a 2% solution should be between 7 and 8.5.[5]

  • If necessary, adjust the pH to the desired range (e.g., pH 7.4 for physiological applications) using 0.1 M NaOH or 0.1 M HCl. Add the acid or base dropwise while continuously monitoring the pH.

  • Add deionized water to reach the final desired volume.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile storage container.

  • Store the solution as recommended by the manufacturer, typically at room temperature or refrigerated. Note that aqueous solutions of PABA are not recommended to be stored for more than one day.[8]

Visualizations

Diagram 1: Factors Influencing Na-PABA Solubility and Precipitation

Logical Flow of Na-PABA Precipitation Troubleshooting Start Na-PABA Precipitation Observed Check_pH Check Solution pH Start->Check_pH Check_Temp Check Temperature Start->Check_Temp Check_Conc Check Concentration Start->Check_Conc Check_Comp Check for Incompatible Components Start->Check_Comp Is_pH_Low Is pH < 7? Check_pH->Is_pH_Low Is_Temp_Low Was solution cooled? Check_Temp->Is_Temp_Low Is_Conc_High Is concentration near saturation? Check_Conc->Is_Conc_High Has_Incomp Presence of Ferric Salts, SLS, etc.? Check_Comp->Has_Incomp Adjust_pH Adjust pH to 7.0-8.5 Is_pH_Low->Adjust_pH Yes Resolved Precipitation Resolved Is_pH_Low->Resolved No Maintain_Temp Maintain Higher Temperature or Use Lower Concentration Is_Temp_Low->Maintain_Temp Yes Is_Temp_Low->Resolved No Dilute_Sol Dilute Solution Is_Conc_High->Dilute_Sol Yes Is_Conc_High->Resolved No Reformulate Reformulate Solution Has_Incomp->Reformulate Yes Has_Incomp->Resolved No Adjust_pH->Resolved Maintain_Temp->Resolved Dilute_Sol->Resolved Reformulate->Resolved

Caption: Troubleshooting workflow for Na-PABA precipitation.

Diagram 2: Role of Na-PABA in the Folate Synthesis Pathway

Simplified Folate Synthesis Pathway Involving PABA Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) (from Na-PABA in solution) Chorismate->PABA Dihydropteroate Dihydropteroate PABA->Dihydropteroate Precipitation Precipitation of PABA (at low pH) PABA->Precipitation Inhibits Pathway Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate

Caption: Na-PABA's role in the folate synthesis pathway.

References

Technical Support Center: Optimizing Sodium 4-aminobenzoate for UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments with Sodium 4-aminobenzoate (B8803810) for optimal UV protection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of UV protection by Sodium 4-aminobenzoate?

This compound, a salt of para-aminobenzoic acid (PABA), functions as a chemical UV filter. Its mechanism of action is based on the presence of conjugated double bonds in its chemical structure. These bonds absorb high-energy ultraviolet (UVB) radiation, causing the molecule to enter an excited state. This absorbed energy is then dissipated as heat, a harmless form of energy for the skin, preventing the UV rays from penetrating the skin and causing cellular damage.[1]

Q2: What is the optimal concentration range for this compound in a formulation?

Historically, PABA was used in sunscreen formulations at concentrations ranging from 2% to 5%.[2] In the European Union, the maximum authorized concentration for PABA and its salt is 5%.[2] However, the optimal concentration for a specific formulation depends on various factors, including the desired Sun Protection Factor (SPF), the other ingredients in the formulation, and the vehicle used. It is crucial to conduct in-vitro SPF testing to determine the most effective concentration for your specific application.

Q3: Are there any safety concerns associated with the use of this compound?

While PABA was one of the first UV filters used in sunscreens, its use has declined due to concerns about skin allergies and photoallergic reactions, particularly in individuals with photodermatoses.[3] Some studies have also suggested that PABA can penetrate the skin barrier.[3] Due to these concerns, many formulators have shifted to PABA derivatives like Padimate O, which are considered more stable and have better cosmetic compatibility.[3]

Q4: How does pH affect the performance of this compound?

The pH of a formulation can significantly impact the stability and UV absorption of this compound. Studies on its acidic form, PABA, have shown that its photodegradation is highly pH-dependent.[1][3] The UV-visible absorption spectra of PABA also change with pH, indicating that the protonation state of the molecule affects its ability to absorb UV radiation.[4] It is recommended to maintain the pH of the formulation in a range that ensures the stability and optimal UV-absorbing capacity of the compound. Experimental evaluation of the formulation's stability and SPF at different pH values is advised.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low in-vitro SPF values - Suboptimal concentration of this compound.- Uneven application of the formulation on the substrate.- Photodegradation of the active ingredient.- Antagonistic interactions with other formulation components.- Perform a concentration-response study to identify the optimal concentration.- Ensure a uniform and standardized application of the formulation on the PMMA plates, preferably using automated spreading techniques.[5][6]- Evaluate the photostability of the formulation by exposing it to a controlled dose of UV radiation and re-measuring the SPF.[7]- Investigate potential interactions with other UV filters or excipients. Some combinations may have a synergistic or antagonistic effect on the overall SPF.
Crystallization of this compound in the formulation - Supersaturation of the active ingredient in the solvent system.- Incompatibility with other formulation components.- Changes in temperature during storage.- Review the solubility of this compound in the chosen solvent system and adjust the concentration accordingly.- Evaluate the compatibility of this compound with all other ingredients in the formulation.- Conduct stability testing at various temperatures to ensure the formulation remains stable under different storage conditions.
Discoloration of the formulation upon UV exposure - Photodegradation of this compound leading to the formation of colored byproducts.- Investigate the photodegradation pathway of this compound in your specific formulation. Irradiation of PABA in the presence of oxygen can lead to the formation of colored oxidation products.[1]- Consider the addition of photostabilizers or antioxidants to the formulation to mitigate degradation.
Inconsistent in-vitro SPF results - Variability in substrate characteristics (e.g., PMMA plate roughness).- Inconsistent sample application thickness.- Fluctuations in the UV source intensity.- Use standardized PMMA plates with a defined surface roughness for all experiments.[7]- Apply a precise and consistent amount of the formulation per unit area (e.g., 1.2-1.3 mg/cm²).[6]- Regularly calibrate and monitor the output of the UV solar simulator to ensure consistent irradiation doses.[7]

Experimental Protocols

In-Vitro SPF Measurement Protocol

This protocol provides a standardized method for determining the Sun Protection Factor (SPF) of a formulation containing this compound in-vitro.

Materials:

  • Sunscreen formulation containing this compound

  • Polymethylmethacrylate (PMMA) plates with a standardized roughness

  • Positive control sunscreen with a known SPF

  • UV-Vis spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

  • Automated spreading robot (recommended for consistency)[5][6]

  • Analytical balance

Methodology:

  • Substrate Preparation: Use standardized PMMA plates.

  • Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) evenly onto the roughened surface of the PMMA plate.[6] For consistency, the use of an automated spreading robot is highly recommended.[5][6] Allow the film to dry for a specified period in the dark at room temperature.

  • Initial UV Transmittance Measurement: Measure the initial UV transmittance of the sunscreen-coated plate at 1 nm intervals from 290 to 400 nm using a UV-Vis spectrophotometer.[7]

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.[7]

  • Post-Irradiation UV Transmittance Measurement: After irradiation, repeat the UV transmittance measurement.

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar simulator irradiance spectrum.

Data Presentation: In-Vitro SPF of PABA
Concentration of PABAIn-Vitro SPF
5%3.36

Data extracted from a study on 18 sun filters authorized in the European Union.[8]

Visualizations

UV Absorption and Energy Dissipation Pathway

UV_Absorption_Pathway cluster_ground_state Ground State cluster_excited_state Excited State S0 This compound (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Internal Conversion Heat Heat Dissipation S1->Heat Vibrational Relaxation UVB UVB Photon (290-320 nm) UVB->S0 Absorption

Caption: UV absorption and energy dissipation by this compound.

Experimental Workflow for Optimizing Concentration

Optimization_Workflow A Define Concentration Range (e.g., 1% - 10% w/w) B Prepare Formulations at Different Concentrations A->B C Apply Formulations to PMMA Plates B->C D Measure In-Vitro SPF (Pre-Irradiation) C->D E UV Irradiation of Plates D->E F Measure In-Vitro SPF (Post-Irradiation) E->F G Analyze Data: SPF vs. Concentration F->G H Determine Optimal Concentration for Target SPF & Photostability G->H

Caption: Workflow for optimizing this compound concentration.

Photodegradation Pathway of PABA

Photodegradation_Pathway PABA p-Aminobenzoic Acid (PABA) Excited_PABA Excited PABA* PABA->Excited_PABA UVB Irradiation Radical_Cation Deprotonated PABA Radical Cation Excited_PABA->Radical_Cation Electron Ejection Product_I 4-(4'-aminophenyl)aminobenzoic acid Radical_Cation->Product_I Reaction with PABA Product_V 4-(2'-amino-5'-carboxyphenyl) aminobenzoic acid Radical_Cation->Product_V Dimerization Product_IV 4-(4'-hydroxyphenyl)aminobenzoic acid Product_I->Product_IV Photo-oxidation Oxygen Oxygen (O₂) Oxygen->Product_IV

Caption: Simplified photodegradation pathway of PABA.[1]

References

Technical Support Center: Minimizing Sodium 4-aminobenzoate-induced Photosensitivity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sodium 4-aminobenzoate (B8803810), understanding and mitigating its photosensitive properties is crucial for experimental accuracy and safety. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to photosensitivity.

Frequently Asked Questions (FAQs)

Q1: What is Sodium 4-aminobenzoate and why is it photosensitive?

This compound, the sodium salt of 4-aminobenzoic acid (PABA), is a compound that can absorb ultraviolet (UV) radiation. Upon absorption of light energy, particularly in the UVB and UVA range, the molecule can become excited and transfer this energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[1] These highly reactive molecules can then cause damage to cellular components, leading to phototoxic reactions.

Q2: What are the primary signs of photosensitivity in my cell-based experiments?

In cell cultures, photosensitivity to this compound will manifest as a significant decrease in cell viability in samples exposed to light compared to identical samples kept in the dark. This can be observed as poor cell morphology, detachment from the culture plate, and a marked reduction in metabolic activity assays (e.g., MTT, Neutral Red Uptake).

Q3: At which wavelengths is this compound most likely to cause photosensitivity?

This compound and its parent compound, p-aminobenzoic acid (PABA), exhibit strong absorbance in the UV region. The primary absorption maxima are found at approximately 229 nm and 294 nm. Therefore, exposure to light sources emitting these wavelengths, including broad-spectrum lamps and ambient sunlight, poses the greatest risk of inducing photosensitivity.

Q4: How can I safely handle and store this compound to prevent degradation and photosensitive reactions?

To ensure the stability and minimize unintended photosensitization, this compound should be:

  • Stored in the dark: Use amber or opaque containers and store them in a dark, cool, and dry place.

  • Handled under subdued light: When preparing solutions or treating cells, work in a room with minimal lighting or use a yellow safelight.

  • Protected from light during experiments: Wrap culture plates or tubes in aluminum foil if they must be moved through well-lit areas.

Q5: Are there any chemical agents I can add to my experiments to reduce photosensitivity?

Yes, antioxidants that can quench reactive oxygen species may help mitigate photosensitivity. While specific quantitative data on the efficacy of antioxidants against this compound-induced photosensitivity is limited, the known mechanism involving ROS suggests that antioxidants could be beneficial. It is important to validate the compatibility and effectiveness of any antioxidant in your specific experimental system, as they can also have off-target effects.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Observed Problem Potential Cause Troubleshooting Steps
High variability in cell viability between replicate wells exposed to light. 1. Uneven light exposure across the plate.2. Inconsistent concentrations of this compound.3. "Edge effects" in the multi-well plate.1. Ensure the light source provides uniform irradiance across the entire plate.2. Verify pipetting accuracy and ensure the compound is fully dissolved and mixed in the media.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to maintain humidity.
Unexpected cytotoxicity in dark control samples. 1. Intrinsic cytotoxicity of this compound at the tested concentrations.2. Contamination of the compound or cell culture.3. Accidental light exposure during handling.1. Perform a standard cytotoxicity dose-response experiment in the dark to determine the compound's intrinsic toxicity.2. Test for mycoplasma and other contaminants in your cell culture. Use fresh, high-purity compound.3. Review handling procedures to ensure complete light protection for dark controls.
No significant difference between light-exposed and dark control groups, despite expecting photosensitivity. 1. Insufficient light dose or incorrect wavelength.2. Low concentration of this compound.3. The chosen cell line is resistant to phototoxic stress.1. Verify the output and spectrum of your light source. Ensure the dose is sufficient to induce a phototoxic response (e.g., for in vitro assays, a common starting point is 5 J/cm² UVA).2. Increase the concentration of this compound in your dose-response curve.3. Consult the literature to confirm if your cell line is appropriate for phototoxicity studies.
Precipitation of the compound in the culture medium. 1. The concentration of this compound exceeds its solubility in the medium.2. Interaction with components of the serum or medium.1. Determine the solubility limit of this compound in your specific culture medium before conducting the experiment.2. If solubility is an issue, consider using a co-solvent (e.g., DMSO), ensuring the final solvent concentration is non-toxic to the cells.

Data Presentation

Physicochemical and Phototoxic Properties of 4-Aminobenzoic Acid (PABA)

Note: Data for the parent acid (PABA) is presented as a close proxy for this compound.

ParameterValueReference
UV Absorption Maxima (in water) ~266 nmPubChem CID 978
Molar Absorptivity (at 288.5 nm) 18,300 L·mol⁻¹·cm⁻¹PubChem CID 978
Singlet Oxygen Reaction Rate Constant 8.9 x 10⁸ M⁻¹·s⁻¹[2]
Photoproduct Formation Quantum Yield (pH 11, deoxygenated) > 10⁻³[3]
In Vitro Phototoxicity of 4-Aminobenzoic Acid (PABA)

Data from a study on human foreskin keratinocytes using the Neutral Red Uptake assay.

ConditionEC50 (µg/mL)
- Irradiation 3680
+ Irradiation 3599

The small difference in EC50 values in this particular study led the authors to conclude PABA was non-phototoxic under their specific test conditions.

Experimental Protocols

Key Experiment: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted from OECD TG 432)

This assay is a standardized method to assess the phototoxic potential of a substance.

1. Cell Culture:

  • Maintain Balb/c 3T3 fibroblasts in appropriate culture medium.

  • Seed cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.

2. Treatment:

  • After 24 hours, replace the culture medium with a dilution series of this compound prepared in a suitable buffer or medium. Eight concentrations are typically used.

  • Include both a vehicle control (solvent only) and a positive control (e.g., Chlorpromazine).

3. Irradiation:

  • Incubate the plates for a short period (e.g., 1 hour).

  • Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).

  • Keep the second (identical) plate in the dark for the same duration.

4. Post-Incubation:

  • Wash the cells and replace the treatment medium with fresh culture medium.

  • Incubate both plates for another 24 hours.

5. Viability Assessment (Neutral Red Uptake):

  • Incubate the cells with a medium containing Neutral Red dye for approximately 3 hours. Viable cells will take up the dye into their lysosomes.

  • Wash the cells and then add a destain solution to lyse the cells and release the incorporated dye.

  • Measure the absorbance of the destain solution using a plate reader at the appropriate wavelength (around 540 nm).

6. Data Analysis:

  • For both the irradiated and non-irradiated plates, calculate the cell viability at each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration that causes a 50% reduction in viability) for both conditions.

  • Calculate the Photo-Irritation-Factor (PIF) by comparing the IC50 values with and without irradiation. A significantly lower IC50 in the irradiated group indicates phototoxicity.

Visualizations

Signaling Pathway for Phototoxicity

G Simplified Signaling Pathway of Photosensitivity cluster_0 Initiation cluster_1 ROS Generation cluster_2 Cellular Damage & Signaling cluster_3 Cellular Response UV_Light UV Light (290-400 nm) Compound Sodium 4-aminobenzoate Excited_Compound Excited State Compound Compound->Excited_Compound Oxygen Molecular Oxygen (O2) Excited_Compound->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Oxygen->ROS Cell_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cell_Damage MAPK MAPK Pathway Activation Cell_Damage->MAPK NFkB NF-κB Pathway Activation Cell_Damage->NFkB Inflammation Inflammatory Response MAPK->Inflammation Apoptosis Apoptosis / Necrosis MAPK->Apoptosis NFkB->Inflammation NFkB->Apoptosis can be pro- or anti-apoptotic

Caption: Simplified signaling cascade of this compound-induced photosensitivity.

Experimental Workflow for Phototoxicity Assessment

G General Experimental Workflow for In Vitro Phototoxicity Testing Prep_Plates Seed Cells into Two 96-well Plates Incubate_24h_1 Incubate 24h Prep_Plates->Incubate_24h_1 Treat Treat both plates with This compound (Dose-Response) Incubate_24h_1->Treat Split Treat->Split Irradiate Expose to UVA Light (+UV Plate) Split->Irradiate Dark Keep in Dark (-UV Plate) Split->Dark Wash Wash Cells & Add Fresh Media Irradiate->Wash Dark->Wash Incubate_24h_2 Incubate 24h Wash->Incubate_24h_2 Viability Perform Cell Viability Assay (e.g., Neutral Red Uptake) Incubate_24h_2->Viability Analyze Analyze Data: Calculate IC50 & PIF Viability->Analyze End End: Determine Phototoxic Potential Analyze->End

Caption: Step-by-step workflow for the 3T3 Neutral Red Uptake phototoxicity assay.

Logical Diagram for Troubleshooting Photosensitivity

G Troubleshooting Decision Tree for Photosensitivity Experiments Check_Dark_Control Is there high cytotoxicity in the DARK control? Intrinsic_Toxicity Potential Intrinsic Toxicity or Contamination Check_Dark_Control->Intrinsic_Toxicity Yes Check_Light_Control Is there low/no phototoxicity in the LIGHT group? Check_Dark_Control->Check_Light_Control No Action_Dark_Toxicity Action: 1. Run dose-response in dark. 2. Check for contamination. 3. Verify handling procedures. Intrinsic_Toxicity->Action_Dark_Toxicity Check_Light_Dose Check Light Source: - Correct Wavelength? - Sufficient Dose (J/cm²)? Check_Light_Control->Check_Light_Dose Yes Check_Variability Is there high variability between replicates? Check_Light_Control->Check_Variability No Action_Light_Dose Action: 1. Calibrate light source. 2. Increase exposure time/intensity. Check_Light_Dose->Action_Light_Dose No Check_Compound_Conc Check Compound: - Concentration too low? - Degradation? Check_Light_Dose->Check_Compound_Conc Yes Action_Compound_Conc Action: 1. Increase concentration range. 2. Use fresh stock solution. Check_Compound_Conc->Action_Compound_Conc Yes Review_Hypothesis Result may be valid. Review hypothesis and experimental design. Check_Compound_Conc->Review_Hypothesis No Action_Variability Action: 1. Check for even light exposure. 2. Refine pipetting technique. 3. Mitigate 'edge effects'. Check_Variability->Action_Variability Yes Check_Variability->Review_Hypothesis No

Caption: A decision tree to diagnose and resolve common experimental issues.

References

Technical Support Center: Matrix Effects in the Analysis of Sodium para-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Sodium para-aminobenzoate (PABA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of matrix effects in the bioanalysis of PABA.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the analysis of Sodium para-aminobenzoate.

Q1: What are matrix effects and how can they impact my PABA analysis?

A1: The "matrix" refers to all components in a biological sample (e.g., plasma, serum, urine) other than the analyte of interest, which in this case is PABA.[1] These components can include salts, lipids, proteins, and endogenous metabolites.[1][2] Matrix effects occur when these co-eluting substances interfere with the ionization of PABA in the mass spectrometer's ion source, leading to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to incorrect measurements of PABA concentrations.[1][4]

Q2: How can I identify if my PABA analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a PABA standard solution is introduced into the mass spectrometer after the analytical column.[3][5] When a blank matrix extract is injected, any dip or rise in the PABA signal at specific retention times indicates the presence of ion suppression or enhancement from co-eluting matrix components.[6]

  • Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect.[2] It involves comparing the peak area of PABA in a pure solvent to its peak area when spiked into a blank matrix sample that has already undergone the extraction procedure.[3] The matrix factor (MF) can then be calculated to quantify the extent of ion suppression or enhancement.[2]

Q3: What are the most common causes of matrix effects in PABA analysis?

A3: Common causes include:

  • Phospholipids (B1166683): Particularly in plasma and serum samples, phospholipids are a major source of ion suppression in electrospray ionization (ESI).[3]

  • Salts and Endogenous Metabolites: High concentrations of salts and other small molecules in urine can compete with PABA for ionization.[2]

  • Co-eluting Drugs or their Metabolites: If the subject is on other medications, these compounds or their metabolites can interfere with PABA analysis if they co-elute.[7]

  • Sample Preparation Reagents: Incomplete removal of reagents used during sample preparation can also contribute to matrix effects.

Q4: How do I choose a suitable internal standard (IS) for PABA analysis to compensate for matrix effects?

A4: The ideal internal standard should have physicochemical properties very similar to the analyte. For LC-MS/MS analysis of PABA, a stable isotope-labeled (SIL) internal standard, such as para-aminobenzoic acid-d4 (PABA-d4) , is the best choice.[7][8] A SIL IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing the most accurate correction. If a SIL IS is not available, a structural analog can be used, but it must be carefully validated to ensure it behaves similarly to PABA during extraction and ionization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your PABA analysis.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor/Inconsistent Peak Shape (Tailing, Fronting, or Splitting) 1. Column Contamination: Buildup of matrix components on the column. 2. Inappropriate Sample Solvent: The solvent used to dissolve the extracted sample is too different from the mobile phase. 3. Column Overload: Injecting too high a concentration of the analyte. 4. Column Degradation: The analytical column has reached the end of its lifespan.1. Wash the column with a strong solvent or back-flush according to the manufacturer's instructions. Implement a guard column to protect the analytical column. 2. Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase. 3. Dilute the sample and re-inject. 4. Replace the analytical column.
Signal Suppression (Lower than expected PABA signal) 1. Co-eluting Matrix Components: Phospholipids, salts, or other endogenous molecules are suppressing the ionization of PABA. 2. Inefficient Sample Preparation: The chosen sample cleanup method is not adequately removing interfering compounds.1. Optimize Chromatographic Separation: Modify the gradient, flow rate, or change the column to better separate PABA from the interfering peaks. 2. Improve Sample Preparation: Switch to a more rigorous cleanup method. For example, if using protein precipitation, consider trying solid-phase extraction (SPE). 3. Use a Stable Isotope-Labeled Internal Standard (e.g., PABA-d4): This will help to accurately quantify PABA despite signal suppression.[7]
Signal Enhancement (Higher than expected PABA signal) 1. Co-eluting Matrix Components: Certain matrix components can facilitate the ionization of PABA. 2. Carryover: Residual PABA from a previous high-concentration sample is present in the injection system.1. Optimize Chromatography: As with signal suppression, improve the separation of PABA from the enhancing components. 2. Implement a Robust Wash Method: Use a strong needle wash solution and increase the wash volume and/or number of washes between injections. Injecting a blank solvent after a high-concentration sample can confirm if carryover is an issue.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Variability in extraction recovery between samples. 2. Fluctuating Matrix Effects: The composition of the matrix varies significantly between different samples or lots. 3. Instrument Instability: Fluctuations in the LC or MS system.1. Standardize and Automate Sample Preparation: Use precise liquid handling and ensure consistent timing for all steps. 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects. 3. Perform System Suitability Tests: Ensure the instrument is performing consistently before running samples. Check for leaks, and ensure the mobile phase is properly degassed.

Quantitative Data on Matrix Effects

The following table summarizes typical matrix effect (ME) values observed for the analysis of PABA in different biological matrices using various sample preparation methods. A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Biological Matrix Sample Preparation Method Analyte/Internal Standard Matrix Effect (%) Reference
Human PlasmaProtein Precipitation (Acetonitrile)4-acetamidobenzoic acid104 - 108[9]
Human PlasmaProtein Precipitation (Acetonitrile)4-acetamidobenzoic acid-d4 (IS)103 - 106[9]
Rat PlasmaProtein PrecipitationEnalapril~65-70 (Ion Suppression)[3]
Rat PlasmaProtein PrecipitationEnalaprilat~65-70 (Ion Suppression)[3]
Human UrineDilutionPABA and its metabolitesNot specified, but method validated with acceptable precision and accuracy[10][11]

Note: The degree of matrix effect can vary significantly depending on the specific LC-MS/MS system, chromatographic conditions, and the individual sample.

Experimental Protocols

Protocol 1: Protein Precipitation for PABA Analysis in Plasma/Serum

This protocol is a common and rapid method for sample cleanup.

Materials:

  • Plasma or serum samples

  • Acetonitrile (B52724) (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., PABA-d4 in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • HPLC or UPLC vials

Procedure:

  • Thaw frozen plasma/serum samples at room temperature and vortex to ensure homogeneity.[12]

  • Pipette 100 µL of the plasma/serum sample into a clean 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[12]

  • Carefully transfer the supernatant to a clean HPLC or UPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for PABA Analysis in Urine

This protocol provides a more thorough cleanup for complex matrices like urine.

Materials:

  • Urine samples

  • SPE cartridges (e.g., a mixed-mode or polymer-based sorbent suitable for PABA)

  • Internal Standard (IS) solution (e.g., PABA-d4 in methanol)

  • Methanol (B129727) (for conditioning)

  • Deionized water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol with 2% formic acid)

  • SPE vacuum manifold or positive pressure processor

  • Collection tubes

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 10% acetonitrile in water)

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample at 3000 x g for 5 minutes to remove particulates. Take 1 mL of the supernatant and add 50 µL of the internal standard solution.

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of deionized water through it. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge and apply a gentle vacuum to draw the sample through at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 2 mL of the wash solution to remove interfering substances. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the PABA and IS from the cartridge with 2 mL of the elution solvent into clean collection tubes.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the reconstitution solvent, vortex, and transfer to an HPLC or UPLC vial for analysis.

Visualizations

Experimental Workflow for PABA Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Plasma, Serum, or Urine) AddIS 2. Add Internal Standard (e.g., PABA-d4) SampleCollection->AddIS ProteinPrecipitation 3a. Protein Precipitation (e.g., with Acetonitrile) AddIS->ProteinPrecipitation SPE 3b. Solid-Phase Extraction AddIS->SPE Centrifugation 4a. Centrifugation ProteinPrecipitation->Centrifugation Evaporation 4b. Evaporation & Reconstitution SPE->Evaporation Injection 5. Injection into LC-MS/MS System Centrifugation->Injection Evaporation->Injection Chromatography 6. Chromatographic Separation Injection->Chromatography Detection 7. Mass Spectrometric Detection Chromatography->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for the analysis of Sodium para-aminobenzoate.

Troubleshooting Logic for Matrix Effects

G Start Inaccurate or Imprecise PABA Quantification CheckMatrixEffect Assess for Matrix Effects (Post-column infusion or Post-extraction spike) Start->CheckMatrixEffect MatrixEffectPresent Matrix Effect Confirmed? CheckMatrixEffect->MatrixEffectPresent NoMatrixEffect No Significant Matrix Effect MatrixEffectPresent->NoMatrixEffect No OptimizeSamplePrep Optimize Sample Preparation: - Switch to SPE from PPT - Use a different SPE sorbent - Optimize wash/elution steps MatrixEffectPresent->OptimizeSamplePrep Yes InvestigateOther Investigate Other Causes: - Standard Preparation Error - Instrument Malfunction - Analyte Instability NoMatrixEffect->InvestigateOther OptimizeChroma Optimize Chromatography: - Modify gradient - Change column - Adjust flow rate OptimizeSamplePrep->OptimizeChroma UseSIL_IS Implement Stable Isotope-Labeled Internal Standard (e.g., PABA-d4) OptimizeChroma->UseSIL_IS Revalidate Re-validate Method UseSIL_IS->Revalidate

Caption: Decision tree for troubleshooting matrix effects in PABA analysis.

References

Strategies to reduce Sodium 4-aminobenzoate cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers working with Sodium 4-aminobenzoate (B8803810). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on mitigating cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Sodium 4-aminobenzoate induced cytotoxicity?

A1: Based on studies of the closely related compound sodium benzoate, the primary mechanisms of cytotoxicity involve the induction of apoptosis (programmed cell death). This is often initiated through the intrinsic (mitochondrial) pathway, characterized by:

  • Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox status leading to oxidative stress.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.

  • Activation of Caspases: A family of proteases that execute apoptosis.

  • Modulation of NF-κB Signaling: A key regulator of inflammation and cell survival.

Q2: My cells are showing high levels of death even at low concentrations of this compound. What could be the issue?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and have a low passage number.

  • Compound Purity and Preparation: Verify the purity of your this compound and ensure accurate preparation of your stock and working solutions.

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in your culture medium is not exceeding non-toxic levels (typically <0.5%).

Q3: What are some general strategies to reduce the cytotoxicity of this compound in my experiments?

A3: To minimize cytotoxicity, especially when studying other biological effects of the compound, consider the following strategies:

  • Dose-Response and Time-Course Optimization: Conduct thorough experiments to find the optimal concentration and exposure time that elicits the desired effect with minimal cell death.

  • Co-treatment with Antioxidants: The use of antioxidants can help mitigate cytotoxicity caused by oxidative stress.

  • Inhibition of Apoptotic Pathways: Co-treatment with inhibitors of key apoptotic molecules, such as caspases, can reduce cell death.

  • Modulation of Signaling Pathways: If a specific signaling pathway is implicated in the cytotoxic effect, consider using specific inhibitors for that pathway.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed in Cell Viability Assays

This guide provides a systematic approach to troubleshoot and mitigate unexpected levels of cell death when treating cell lines with this compound.

Experimental Workflow for Troubleshooting High Cytotoxicity

A High Cytotoxicity Observed B Verify Compound Concentration and Purity A->B C Assess Baseline Cell Health (Viability, Passage #) A->C D Optimize Dose and Exposure Time A->D E Co-treatment with Antioxidant (e.g., NAC) D->E F Co-treatment with Caspase Inhibitor (e.g., Z-VAD-FMK) D->F G Investigate Specific Signaling Pathways (e.g., NF-κB) D->G H Reduced Cytotoxicity E->H F->H G->H

Caption: A workflow for troubleshooting and mitigating high cytotoxicity.

Troubleshooting Steps:

  • Verify Compound and Cell Culture Conditions:

    • Confirm the calculated final concentration of this compound.

    • Check the health and passage number of your cell line. Use cells in their logarithmic growth phase.

    • Ensure there is no contamination in your cell cultures.

  • Optimize Experimental Parameters:

    • Perform a detailed dose-response curve to identify a non-toxic concentration range.

    • Conduct a time-course experiment to determine if shorter exposure times reduce cytotoxicity while maintaining the desired effect.

  • Implement Mitigation Strategies:

    • Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-incubate cells with an antioxidant like N-acetylcysteine (NAC).

    • Apoptosis Inhibition: If apoptosis is confirmed, consider co-treatment with a pan-caspase inhibitor like Z-VAD-FMK.

Data Presentation: Mitigating Cytotoxicity

The following tables provide conceptual quantitative data on how co-treatment strategies could reduce this compound-induced cytotoxicity, based on principles of antioxidant and anti-apoptotic interventions.

Table 1: Effect of N-acetylcysteine (NAC) Co-treatment on Cell Viability

Treatment GroupConcentrationCell Viability (%)
Control-100 ± 5.0
This compound5 mM45 ± 4.2
This compound + NAC5 mM + 1 mM65 ± 3.8
This compound + NAC5 mM + 5 mM85 ± 4.5

Table 2: Effect of Pan-Caspase Inhibitor (Z-VAD-FMK) Co-treatment on Apoptosis

Treatment GroupConcentrationApoptotic Cells (%)
Control-5 ± 1.5
This compound5 mM55 ± 6.1
This compound + Z-VAD-FMK5 mM + 20 µM25 ± 3.9
This compound + Z-VAD-FMK5 mM + 50 µM15 ± 2.8

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol details the steps to quantify the cytotoxic effects of this compound.

Experimental Workflow for MTT Assay

A Seed Cells in 96-well plate B Treat with Sodium 4-aminobenzoate A->B C Incubate for 24-48 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G

Caption: A general workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress

This protocol outlines how to assess the protective effect of NAC against this compound-induced cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment with NAC: Pre-treat the cells with various concentrations of NAC (e.g., 1-10 mM) for 1-2 hours before adding this compound.

  • Co-treatment: Add this compound at the desired concentration to the NAC-containing medium.

  • Incubation and Assessment: Incubate for the desired period and assess cell viability using the MTT assay (Protocol 1) or other relevant assays for oxidative stress (e.g., ROS measurement).

Signaling Pathways

This compound Induced Apoptosis Pathway

The following diagram illustrates the potential signaling cascade leading to apoptosis upon treatment with this compound, based on findings for similar compounds.

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade A This compound B Increased ROS A->B C Mitochondrial Membrane Potential Disruption B->C D Bax/Bak Activation C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

NF-κB Signaling Pathway in Cytotoxicity

This diagram shows a simplified representation of the NF-κB signaling pathway and potential points of modulation by this compound.

cluster_0 Cytoplasm cluster_1 Nucleus A This compound B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Release C->D E NF-κB Translocation D->E F Gene Transcription (Pro-inflammatory & Pro-apoptotic genes) E->F G Cellular Response (Inflammation, Apoptosis) F->G

Caption: Simplified NF-κB signaling pathway potentially modulated by this compound.

Technical Support Center: Validating Analytical Methods for Sodium Para-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for Sodium para-aminobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Sodium para-aminobenzoate, particularly using High-Performance Liquid Chromatography (HPLC).

Question: Why am I seeing peak fronting or tailing in my chromatogram?

Answer: Peak asymmetry for Sodium para-aminobenzoate can stem from several factors:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Inappropriate pH of Mobile Phase: The ionization state of para-aminobenzoic acid is pH-dependent. If the mobile phase pH is too close to the pKa of the analyte, it can result in peak tailing. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.

  • Secondary Interactions: Active sites on the column packing can interact with the analyte, causing tailing. Using a highly deactivated column or adding a competitive amine to the mobile phase can mitigate this.

  • Column Degradation: Loss of the bonded stationary phase or contamination of the column can also lead to poor peak shape.[1] Flushing the column with a strong solvent or replacing it if necessary is recommended.[1]

Question: My retention times are shifting from one injection to the next. What could be the cause?

Answer: Inconsistent retention times are often due to a lack of system equilibration or changes in the mobile phase.

  • Insufficient Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Composition: If preparing the mobile phase manually, ensure the composition is consistent between batches.[1] The use of a degasser is crucial to prevent dissolved gases from affecting the pump's performance.

  • Temperature Fluctuations: Variations in column temperature can affect retention times. Using a column oven will ensure a stable temperature.[1]

  • Pump Issues: Leaks or worn pump seals can lead to inconsistent flow rates, which directly impacts retention times.[1]

Question: I am observing ghost peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are typically due to contamination in the HPLC system or impurities in the sample/mobile phase.

  • Injector Contamination: Carryover from a previous injection can result in ghost peaks. Flushing the injector with a strong solvent can help.[1]

  • Mobile Phase Contamination: Use only HPLC-grade solvents and high-purity salts to prepare your mobile phase to avoid introducing contaminants.

  • Late Eluting Compounds: Strongly retained compounds from a previous analysis can elute in a subsequent run, appearing as ghost peaks. A thorough column wash after each analytical sequence is recommended.[1]

Question: The baseline of my chromatogram is noisy or drifting. What should I do?

Answer: A noisy or drifting baseline can interfere with the accurate integration of peaks.

  • Mobile Phase Issues: Ensure the mobile phase is properly mixed and degassed. Contamination or degradation of mobile phase components can also contribute to baseline noise.

  • Detector Problems: A dirty flow cell in the detector can cause baseline disturbances. Flushing the flow cell may resolve the issue.

  • Pump Malfunction: Pulsations from the pump can lead to a noisy baseline. Check for leaks and ensure the pump is properly maintained.

Frequently Asked Questions (FAQs)

What are the key parameters to consider when validating an analytical method for Sodium para-aminobenzoate according to ICH guidelines?

According to the International Council for Harmonisation (ICH) guidelines, the core parameters for analytical method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2][3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results to the true value.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

What are typical acceptance criteria for system suitability in an HPLC method for Sodium para-aminobenzoate?

While specific criteria may vary depending on the application, typical system suitability parameters and acceptance criteria are summarized in the table below.

ParameterTypical Acceptance Criteria
Tailing Factor (Asymmetry Factor)NMT 2.0[6]
Relative Standard Deviation (RSD) for replicate injectionsNMT 2.0% (for assays, a stricter limit of ≤0.73% for n=5 injections is suggested by USP <621>)[2][5]
Theoretical Plates (N)> 2000
Resolution (Rs)> 2.0 between the analyte peak and the closest eluting peak

What are some common analytical techniques used for the determination of Sodium para-aminobenzoate?

Several techniques can be used, with the choice depending on the sample matrix and the purpose of the analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique due to its versatility, high resolution, and robustness, particularly with UV detection.[7]

  • Gas Chromatography (GC): GC can also be employed for the analysis of para-aminobenzoic acid, often requiring derivatization.[8]

  • Spectrophotometry: A colorimetric method based on diazotization and coupling reactions can be a simple and economical approach for quantification.[9][10]

  • Capillary Electrophoresis (CE): This technique offers very high separation efficiency and is suitable for the analysis of aminobenzoate isomers.[7]

Experimental Protocols

The following are detailed methodologies for key validation experiments for an HPLC assay of Sodium para-aminobenzoate.

Specificity

Objective: To demonstrate that the analytical method can accurately and specifically measure Sodium para-aminobenzoate without interference from excipients, impurities, or degradation products.

Methodology:

  • Forced Degradation Study:

    • Prepare solutions of Sodium para-aminobenzoate and subject them to stress conditions (e.g., acid, base, oxidation, heat, and light).

    • Analyze the stressed samples alongside an unstressed sample and a placebo solution.

    • Evaluate the chromatograms for any co-eluting peaks with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Placebo Analysis:

    • Prepare a solution containing all the formulation excipients without the active pharmaceutical ingredient (API).

    • Inject the placebo solution to ensure that none of the excipients produce a peak at the retention time of Sodium para-aminobenzoate.

Linearity

Objective: To demonstrate a linear relationship between the detector response and the concentration of Sodium para-aminobenzoate over a specified range.

Methodology:

  • Prepare a stock solution of Sodium para-aminobenzoate reference standard.

  • From the stock solution, prepare at least five calibration standards at different concentration levels, typically ranging from 80% to 120% of the target assay concentration.[11]

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterTypical Acceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Y-interceptShould not be significantly different from zero
Accuracy

Objective: To determine the closeness of the measured value to the true value.

Methodology:

  • Prepare a placebo formulation.

  • Spike the placebo with known amounts of Sodium para-aminobenzoate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for each sample.

ParameterTypical Acceptance Criteria
Percent Recovery98.0% to 102.0%
RSD of Recovery≤ 2.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Methodology:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of Sodium para-aminobenzoate at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

ParameterTypical Acceptance Criteria
RSD for Repeatability≤ 2.0%
RSD for Intermediate Precision≤ 2.0%
Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.

Methodology:

  • Identify critical method parameters that could be subject to variation, such as:

    • Mobile phase composition (e.g., ±2% organic modifier)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Vary one parameter at a time while keeping the others constant.

  • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Visualizations

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Dev Method Development Proto Validation Protocol Definition Dev->Proto Accept Define Acceptance Criteria Proto->Accept Spec Specificity Accept->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob LOD LOD & LOQ Rob->LOD Rep Validation Report LOD->Rep App Method Approved Rep->App Troubleshooting_Workflow Start Chromatographic Issue Identified PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? PeakShape->Retention No Sol_Peak Check mobile phase pH Dilute sample Check column condition PeakShape->Sol_Peak Yes Baseline Baseline Noise/Drift? Retention->Baseline No Sol_Retention Check system equilibration Verify mobile phase prep Use column oven Retention->Sol_Retention Yes Sol_Baseline Degas mobile phase Clean detector flow cell Check pump Baseline->Sol_Baseline Yes End Problem Resolved Sol_Peak->End Sol_Retention->End Sol_Baseline->End

References

Validation & Comparative

A Comparative Analysis of the Photostability of Sodium 4-aminobenzoate and Oxybenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of ultraviolet (UV) filters is a critical aspect of developing effective and safe sunscreen formulations. Among the myriad of available agents, Sodium 4-aminobenzoate (B8803810), a salt of para-aminobenzoic acid (PABA), and oxybenzone (B1678072) (Benzophenone-3) have been widely utilized. Their efficacy, however, is not solely dependent on their UV absorption profile but also on their photostability—the ability to maintain their chemical integrity upon exposure to UV radiation. This guide provides an objective comparison of the photostability of Sodium 4-aminobenzoate and oxybenzone, supported by experimental data, to aid in formulation decisions.

Data Presentation: Quantitative Photostability

Direct comparative studies on the photostability of this compound and oxybenzone under identical conditions are limited in publicly available literature. However, by compiling data from various studies, a comparative overview can be established. The following table summarizes key quantitative findings regarding the photodegradation of these two UV filters. It is important to note that the experimental conditions vary between studies, which significantly influences the observed photostability.

ParameterThis compound (as PABA)OxybenzoneKey Experimental Conditions & Notes
UV Wavelength Sensitivity Stable under UVA; degrades under UVB and UVC radiation.[1][2]Degrades under simulated solar irradiation (UVA and UVB).PABA's stability is wavelength-dependent.
Quantum Yield of Photoproduct Formation < 10⁻⁴ at pH 7, > 10⁻³ at pH 11.[3]Not explicitly found as a direct quantum yield of degradation.The photodegradation of PABA is highly dependent on the pH of the medium.[3]
Photodegradation Rate Constant Not explicitly found.~2 x 10⁻⁶ s⁻¹ (in bulk solution), ~2 x 10⁻³ s⁻¹ (in aerosols).[4][5]The degradation rate of oxybenzone is dramatically faster in aerosols compared to solutions.[4][5]
Photodegradation Half-life Not explicitly found.~6 days (in bulk solution), ~8 minutes (in aerosols).[5]Highlights the significant impact of the formulation/environment on photostability.
Primary Photodegradation Products Forms 4-(4'-aminophenyl)aminobenzoic acid and 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid in deoxygenated solutions. In the presence of oxygen, it forms 4-amino-3-hydroxybenzoic acid, 4-aminophenol, and 4-(4'-hydroxyphenyl)aminobenzoic acid.[3]Photo-oxidized to oxybenzone semiquinone on the skin.[6] In aerosols, can form benzophenone, benzoic acid, and benzaldehyde.[4][5]The nature of the degradation products is a critical consideration for safety and toxicity assessments.

Summary of Findings:

The available data suggests that the photostability of both this compound (as PABA) and oxybenzone is highly context-dependent. PABA's degradation is significantly influenced by pH, with greater instability at higher pH values.[3] Oxybenzone's stability is dramatically affected by the medium, showing much faster degradation in an aerosolized state compared to a solution.[4][5] Both compounds can form various photoproducts, which is a crucial consideration for the overall safety profile of a sunscreen formulation.

Experimental Protocols

The following are detailed methodologies for two common techniques used to assess the photostability of UV filters: UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Method 1: In Vitro Photostability Assessment by UV-Vis Spectroscopy

This method quantifies photostability by measuring the change in the UV absorbance spectrum of a thin film of the test substance before and after exposure to a controlled dose of UV radiation.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Solar simulator with a controlled and calibrated UV output.

  • Polymethylmethacrylate (PMMA) plates with a roughened surface.

  • Positive displacement pipette or syringe.

  • Analytical balance.

  • Solvent for sample preparation (e.g., ethanol, isopropanol).

2. Procedure:

  • Sample Preparation: Prepare a solution of the UV filter (this compound or oxybenzone) in a suitable solvent at a known concentration.

  • Application: Accurately apply a specific amount of the sample solution onto the PMMA plate (e.g., 1.0 mg/cm²) to form a thin, uniform film.

  • Drying: Allow the solvent to evaporate completely in a dark, temperature-controlled environment.

  • Initial Absorbance Measurement (Pre-irradiation): Measure the initial absorbance spectrum of the sample-coated plate from 290 nm to 400 nm.

  • Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to realistic sun exposure conditions.

  • Final Absorbance Measurement (Post-irradiation): After irradiation, measure the final absorbance spectrum of the same plate.

  • Data Analysis: Calculate the percentage of degradation by comparing the area under the curve (AUC) of the absorbance spectra before and after irradiation.

Method 2: In Vitro Photostability Assessment by HPLC

This method provides a more specific quantification of the active ingredient by separating and measuring its concentration before and after UV exposure.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Appropriate HPLC column (e.g., C18).

  • Solar simulator.

  • PMMA plates.

  • Extraction solvent (e.g., methanol, acetonitrile).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Procedure:

  • Sample Preparation and Irradiation: Prepare and irradiate the sample on PMMA plates as described in the UV-Vis Spectroscopy method (steps 1-5). Prepare a non-irradiated control plate for comparison.

  • Extraction: Place the irradiated and non-irradiated plates into separate beakers containing a known volume of the extraction solvent. Use sonication to ensure complete dissolution of the film.

  • Sample Preparation for HPLC:

    • Prepare a standard solution of the UV filter at a known concentration.

    • Dilute the extracts from the irradiated and non-irradiated plates to a concentration within the linear range of the HPLC method.

    • Filter all solutions through a 0.45 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the separation and quantification of the UV filter. An example method for PABA and benzophenones might use a C18 column with a mobile phase of acetonitrile (B52724) and water with 0.1% phosphoric acid, with detection at 254 nm.[7]

    • Inject the standard, non-irradiated, and irradiated samples into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve using the standard solutions.

    • Determine the concentration of the UV filter in the non-irradiated and irradiated samples based on their peak areas.

    • Calculate the percentage of degradation by comparing the concentration of the UV filter in the irradiated sample to the non-irradiated control.

Mandatory Visualizations

Experimental Workflow for Photostability Testing

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_data 3. Data Interpretation prep_solution Prepare Solution of UV Filter apply_film Apply Uniform Film to PMMA Plate prep_solution->apply_film dry_film Dry Film in Dark Environment apply_film->dry_film measure_pre Measure Initial Absorbance/Concentration (Pre-Irradiation) dry_film->measure_pre irradiate Expose to Controlled UV Dose measure_pre->irradiate measure_post Measure Final Absorbance/Concentration (Post-Irradiation) irradiate->measure_post calculate_deg Calculate Percentage Degradation measure_post->calculate_deg compare Compare Photostability calculate_deg->compare

Caption: A generalized workflow for the in vitro assessment of UV filter photostability.

Logical Relationship in Photostability Assessment

G substance UV Filter (e.g., this compound, Oxybenzone) uv_exposure UV Radiation Exposure substance->uv_exposure photostable Photostable uv_exposure->photostable High photounstable Photounstable uv_exposure->photounstable Low efficacy Maintained UV Protection photostable->efficacy degradation Chemical Degradation photounstable->degradation products Formation of Photodegradation Products degradation->products

Caption: The logical pathway illustrating the consequences of a UV filter's photostability.

References

Comparative Efficacy of Sodium 4-aminobenzoate Versus Alternative UV Filters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy, safety, and physicochemical properties of Sodium 4-aminobenzoate (B8803810) against a range of alternative ultraviolet (UV) filters. It is intended for researchers, scientists, and drug development professionals involved in the formulation and evaluation of sunscreen products. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of testing workflows.

Overview of Sodium 4-aminobenzoate (PABA Sodium Salt)

This compound, the sodium salt of para-aminobenzoic acid (PABA), is an organic compound historically used as a UV filter in sunscreen formulations. It primarily absorbs UVB radiation, with an absorption peak around 270-284 nm. While recognized for its UV-absorbing capabilities, its use in modern cosmetics has declined due to concerns regarding its safety profile, including the potential for allergic and photoallergic reactions. In the European Union, 4-aminobenzoic acid has been banned from use in cosmetics due to these safety concerns.

Physicochemical Properties:

  • Synonyms: PABA sodium salt, Sodium para-aminobenzoate

  • CAS Number: 555-06-6

  • Molecular Formula: C₇H₆NNaO₂

  • Molecular Weight: 159.12 g/mol

  • Appearance: Pale yellow powder

  • Solubility: Low solubility in water, soluble in alcohol.

Alternative UV Filters

A wide array of UV filters are available, broadly categorized as organic (chemical) and inorganic (physical) filters. The choice of filter depends on the desired spectrum of protection (UVA, UVB, or broad-spectrum), photostability, safety profile, and formulation compatibility.

  • Organic Filters: These compounds absorb UV radiation and convert it into a less harmful form of energy, such as heat. Examples include cinnamates (e.g., Octyl Methoxycinnamate), benzophenones (e.g., Oxybenzone), salicylates (e.g., Octisalate), and newer broad-spectrum filters like Bemotrizinol (Tinosorb S).

  • Inorganic Filters: These are mineral particles that primarily absorb, but also reflect and scatter, UV radiation. The most common examples are Zinc Oxide (ZnO) and Titanium Dioxide (TiO₂), both of which offer broad-spectrum protection.

Comparative Data

The following tables summarize the properties and in vitro efficacy of this compound (represented by its acid form, PABA) and a selection of alternative UV filters.

Table 1: General Properties of Selected UV Filters

UV FilterTypePrimary UV SpectrumMax. Concentration (EU)Max. Concentration (USA)
PABA OrganicUVB5%15%
Oxybenzone (Benzophenone-3) OrganicUVB, UVA26%6%
Octocrylene OrganicUVB, UVA210%10%
Octyl Methoxycinnamate (Octinoxate) OrganicUVB10%7.5%
Avobenzone OrganicUVA15%3%
Titanium Dioxide InorganicUVB, UVA225%25%
Zinc Oxide InorganicUVB, UVA2, UVA125%25%

Data compiled from various sources.

Table 2: In Vitro Efficacy Ranking of Selected UV Filters

This table presents an in vitro efficacy ranking based on a study that measured the Sun Protection Factor (SPF) of various filters at their maximum authorized concentration in the European Union.

RankUV FilterIn Vitro SPF
1Anisotriazine20.00
2Isoamyl p-methoxycinnamate15.14
3Diethylhexyl butamido triazone12.58
4Octyl Methoxycinnamate10.42
5Octocrylene10.41
6Phenylbenzimidazole Sulfonic Acid8.31
7Octyl Triazone7.80
8Homosalate4.33
94-Methylbenzylidene Camphor4.22
10Methylene bis-benzotriazolyl tetramethylbutylphenol3.68
11PABA 3.36
12Octisalate3.12
13Oxybenzone3.01
143-Benzylidene Camphor1.66

Adapted from C. Couteau et al., "Study of the efficacy of 18 sun filters authorized in European Union tested in vitro," 2007.

Experimental Protocols

Accurate assessment of sunscreen efficacy relies on standardized and reproducible experimental protocols.

The in vivo method is the globally recognized standard for SPF testing, directly measuring the product's effect on human skin.

  • Governing Standard: ISO 24444:2019.

  • Principle: The SPF is calculated as the ratio of the minimal erythemal dose (MED) on product-protected skin to the MED on unprotected skin. The MED is the smallest UV dose that

Folate Synthesis Inhibition: A Comparative Analysis of Sodium 4-aminobenzoate and Sulfanilamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, objective comparison of the roles of sodium 4-aminobenzoate (B8803810) (a salt of p-aminobenzoic acid, PABA) and the synthetic antimicrobial agent sulfanilamide (B372717) in the bacterial folate synthesis pathway. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, presents comparative kinetic data, details relevant experimental protocols, and visualizes the biochemical pathway involved.

Introduction: The Critical Role of Folate Synthesis

Folic acid (vitamin B9) and its derivatives, collectively known as folates, are essential cofactors in the biosynthesis of nucleic acids (DNA and RNA) and certain amino acids. While humans obtain folate from their diet, many microorganisms, including pathogenic bacteria, synthesize it de novo. This metabolic pathway is therefore an attractive target for antimicrobial agents. A key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with p-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.

Mechanism of Action: Substrate vs. Competitive Inhibitor

Sodium 4-aminobenzoate , the sodium salt of p-aminobenzoic acid (PABA), is the natural substrate for dihydropteroate synthase (DHPS) in bacteria.[1] In aqueous solution, it dissociates to provide the 4-aminobenzoate anion, which binds to the active site of DHPS and is subsequently incorporated into dihydropteroate.

Sulfanilamide , a member of the sulfonamide class of antibiotics, acts as a competitive inhibitor of DHPS.[2] Its chemical structure closely mimics that of PABA, allowing it to bind to the same active site on the DHPS enzyme.[2] By occupying the active site, sulfanilamide prevents PABA from binding, thereby halting the synthesis of dihydropteroate and, consequently, folic acid.[2] This disruption of the folate pathway inhibits bacterial growth and replication, leading to a bacteriostatic effect.

The selective toxicity of sulfanilamide and other sulfonamides lies in the fact that human cells do not possess the DHPS enzyme and instead rely on dietary folate.[2]

cluster_folate_pathway Bacterial Folate Synthesis Pathway GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) (from this compound) PABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids One-carbon metabolism Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Competitive Inhibition

Bacterial folate synthesis and the point of inhibition by sulfanilamide.

Quantitative Comparison: Enzyme Kinetics

The interaction of a substrate (PABA) and a competitive inhibitor (sulfanilamide) with an enzyme (DHPS) can be quantified by their respective kinetic constants: the Michaelis-Menten constant (Km) and the inhibition constant (Ki).

  • Km (Michaelis-Menten Constant): This represents the substrate concentration at which the enzyme reaction rate is at half of its maximum (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate.

  • Ki (Inhibition Constant): This is the dissociation constant for the binding of the inhibitor to the enzyme. A lower Ki value signifies a more potent inhibitor, as a lower concentration is required to inhibit the enzyme's activity.

The following table summarizes the kinetic parameters for PABA and sulfanilamide with dihydropteroate synthase from Escherichia coli.

CompoundParameterValue (µM)OrganismReference
This compound (PABA) Km8.41Escherichia coli[3]
Sulfanilamide KiValue not directly available in cited literature for E. coli. Ki for Sulfadiazine is 2.5 µMEscherichia coli

Note: While a specific Ki value for sulfanilamide with E. coli DHPS was not found in the direct search, the Ki for sulfadiazine, another sulfonamide, is provided for a comparative perspective. It is important to note that kinetic parameters can vary between different sulfonamides and across different studies and experimental conditions.

Experimental Protocols

The determination of Km and Ki values for DHPS is typically performed using a continuous spectrophotometric assay. This method couples the DHPS reaction to the activity of dihydrofolate reductase (DHFR).

Continuous Spectrophotometric Assay for DHPS Activity

Principle:

The product of the DHPS reaction, 7,8-dihydropteroate, is used as a substrate by an excess of dihydrofolate reductase (DHFR). DHFR reduces dihydropteroate to tetrahydrofolate, a reaction that involves the oxidation of NADPH to NADP+. The rate of this reaction can be monitored by measuring the decrease in absorbance at 340 nm, which is characteristic of NADPH oxidation. The rate of NADPH consumption is directly proportional to the rate of the DHPS-catalyzed reaction.

Materials and Reagents:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • This compound (PABA)

  • Sulfanilamide

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • 96-well UV-transparent microplates

  • UV-Vis microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of PABA, sulfanilamide, and DHPPP in appropriate solvents.

    • Prepare a fresh solution of NADPH in the assay buffer.

    • Prepare a master mix containing the assay buffer, DHPS, and an excess of DHFR.

  • Assay Setup (for Ki determination):

    • To the wells of a 96-well plate, add varying concentrations of the inhibitor (sulfanilamide). Include a control with no inhibitor.

    • Add a fixed, non-saturating concentration of the substrate PABA to all wells.

    • Initiate the reaction by adding the DHPS/DHFR master mix containing DHPPP.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to the desired temperature (e.g., 37°C).

    • Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

    • To determine the Ki for sulfanilamide, the data can be analyzed using various methods, such as a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition. For a more detailed analysis, the experiment can be repeated with different fixed concentrations of PABA. The resulting data can be plotted on a Lineweaver-Burk plot (1/v0 vs. 1/[PABA]), where different inhibitor concentrations will yield a series of lines that intersect on the y-axis, characteristic of competitive inhibition.

cluster_workflow Experimental Workflow: DHPS Inhibition Assay Prep Reagent Preparation (Buffer, Enzymes, Substrates, Inhibitor) Assay_Setup Assay Setup in 96-well plate (Varying Inhibitor Concentrations) Prep->Assay_Setup Reaction_Init Reaction Initiation (Addition of DHPPP) Assay_Setup->Reaction_Init Data_Acq Data Acquisition (Monitor Absorbance at 340 nm) Reaction_Init->Data_Acq Data_Analysis Data Analysis (Calculate Initial Velocities) Data_Acq->Data_Analysis Ki_Det Determination of Ki (e.g., Lineweaver-Burk Plot) Data_Analysis->Ki_Det

Workflow for the DHPS inhibition assay.

Conclusion

This compound (PABA) is the essential substrate for dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway. Sulfanilamide, due to its structural similarity to PABA, acts as a competitive inhibitor of this enzyme, effectively blocking folate production and inhibiting bacterial growth. The significant difference in their roles—one as a vital substrate and the other as a potent inhibitor—is fundamental to the therapeutic action of sulfonamide antibiotics. The quantitative assessment of their interaction with DHPS, through the determination of Km and Ki values, is crucial for understanding the efficacy of existing antimicrobial agents and for the development of new inhibitors to combat bacterial resistance.

References

A Comparative Analysis of Sodium 4-aminobenzoate in Diverse Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sodium 4-aminobenzoate's Performance in Pancreatic Function Testing, Electrochemical Sensing, and Colorimetric Assays.

Sodium 4-aminobenzoate (B8803810), also known as para-aminobenzoic acid (PABA), is a versatile biochemical reagent utilized in a range of diagnostic applications.[1][2] Its utility stems from its specific enzymatic cleavage, electrochemical properties, and its ability to form colored compounds upon diazotization. This guide provides a comparative analysis of this compound's performance in three distinct diagnostic assays: the NBT-PABA test for exocrine pancreatic insufficiency, an electrochemical sensor for the detection of azo dyes, and a colorimetric sensor for acetone (B3395972) detection. We present supporting experimental data, detailed methodologies, and visual workflows to offer an objective comparison with alternative methods.

Diagnosis of Exocrine Pancreatic Insufficiency: The NBT-PABA Test

The NBT-PABA test is an oral pancreatic function test that assesses the activity of chymotrypsin (B1334515), a digestive enzyme produced by the pancreas.[3][4] The test relies on the oral administration of N-benzoyl-L-tyrosyl-p-aminobenzoic acid (NBT-PABA), a synthetic peptide. In a healthy individual, pancreatic chymotrypsin cleaves this peptide, releasing PABA, which is then absorbed into the bloodstream and subsequently excreted in the urine.[4] Lower levels of PABA in the urine are indicative of exocrine pancreatic insufficiency (EPI).

Comparative Performance Data

The NBT-PABA test has been compared to several other methods for diagnosing EPI, with varying results in terms of sensitivity and specificity.

Diagnostic TestPrincipleSensitivitySpecificityKey AdvantagesKey Disadvantages
NBT-PABA Test Measurement of urinary PABA excretion after oral NBT-PABA administration.[3][4]71% - 95%[1]82% - 90%[1][5]Non-invasive, relatively simple to perform.[6]Can be affected by diseases of the small bowel and liver, leading to false positives.[7]
Secretin-Pancreozymin Test (SPT) Direct measurement of pancreatic secretions after hormonal stimulation.Considered the "gold standard" with high sensitivity.HighDirect and quantitative assessment of pancreatic function.Invasive (requires duodenal intubation), complex, and time-consuming.[3]
Fecal Chymotrypsin Test Measurement of chymotrypsin activity in stool.40.6%[3]89%[8]Non-invasive.Lower sensitivity, especially in mild to moderate EPI.[9]
Pancreolauryl Test (PLT) Measurement of fluorescein (B123965) excretion after oral administration of fluorescein dilaurate.55% (overall), 100% (severe EPI)[5]90%[5]Non-invasive.Limited value in mild to moderate insufficiency.[5]
Fecal Elastase-1 Test Immunoassay for human pancreatic elastase-1 in stool.63% (mild EPI), 100% (moderate to severe EPI)[8]93%[8]High sensitivity and specificity, unaffected by enzyme replacement therapy.[10]May have lower sensitivity in mild EPI.[11]
Experimental Protocol: NBT-PABA Test
  • Patient Preparation: The patient fasts overnight.

  • Administration: The patient orally ingests 1 gram of N-benzoyl-L-tyrosyl-p-aminobenzoic acid (NBT-PABA).

  • Urine Collection: Urine is collected over a specified period, typically 6 to 8 hours.[3][4]

  • Sample Analysis: The concentration of PABA in the collected urine is determined, often by spectrophotometry after diazotization.

  • Interpretation: The amount of PABA excreted is compared to a reference range to assess pancreatic chymotrypsin activity. A lower-than-normal excretion suggests exocrine pancreatic insufficiency.

Logical Workflow for NBT-PABA Test

NBT_PABA_Test_Workflow cluster_patient Patient cluster_lab Laboratory Analysis Oral Administration Oral Administration Pancreatic Chymotrypsin Pancreatic Chymotrypsin Oral Administration->Pancreatic Chymotrypsin NBT-PABA PABA Absorption PABA Absorption Pancreatic Chymotrypsin->PABA Absorption Cleavage releases PABA Urine Collection Urine Collection PABA Absorption->Urine Collection Excretion PABA Measurement PABA Measurement Urine Collection->PABA Measurement Result Interpretation Result Interpretation PABA Measurement->Result Interpretation

Caption: Workflow of the NBT-PABA test for diagnosing exocrine pancreatic insufficiency.

Electrochemical Detection of Azo Dyes

Electrochemical sensors offer a rapid, sensitive, and cost-effective method for the detection of various analytes. 4-Aminobenzoic acid can be electropolymerized onto an electrode surface to create a modified electrode with enhanced sensing capabilities. This section focuses on a voltammetric sensor based on electropolymerized 4-aminobenzoic acid (poly(4-ABA)) for the simultaneous determination of the food azo dyes Sunset Yellow FCF and Tartrazine.

Comparative Performance Data

The performance of the poly(4-ABA) modified electrode is compared with other modified electrodes used for the detection of Sunset Yellow (SY) and Tartrazine (TZ).

Electrode ModifierAnalytesTechniqueLinear Range (µM)Limit of Detection (LOD) (nM)Reference
Poly(4-aminobenzoic acid)/MWCNTs/GCE SY & TZDPV0.01 - 5.0SY: 2.3, TZ: 3.0[3]
Reduced Graphene Oxide-Barium Molybdate/GCE SY & TZDPV0.1 - 80SY: 70, TZ: 78[12]
Reduced Graphene Oxide-Methionine/SPCE SY & TZDPV1 - 85SY: 48, TZ: 41[13]
Graphite Powder/Carbon Paper SY & TZDPV0.005 - 7.5SY: 0.78, TZ: 8.2[14]
Polypyrrole Molecularly Imprinted Polymer/GCE SYDPV0.4 - 8Not specified[15]
Zinc Oxide + Bismuth/Graphite Electrode TZCVNot specifiedNot specified[16]

GCE: Glassy Carbon Electrode, MWCNTs: Multi-walled Carbon Nanotubes, DPV: Differential Pulse Voltammetry, SPCE: Screen-Printed Carbon Electrode, CV: Cyclic Voltammetry

Experimental Protocol: Fabrication and Use of Poly(4-ABA) Sensor
  • Electrode Preparation: A glassy carbon electrode (GCE) is polished and modified with a suspension of multi-walled carbon nanotubes (MWCNTs).

  • Electropolymerization: The MWCNTs/GCE is placed in a solution containing 4-aminobenzoic acid in a phosphate (B84403) buffer (pH 7.0). The poly(4-ABA) film is formed on the electrode surface by cyclic voltammetry, scanning the potential between -0.3 and 1.5 V for 30 cycles at a scan rate of 100 mV/s.[3]

  • Sample Analysis: The modified electrode is immersed in a sample solution containing Sunset Yellow FCF and Tartrazine in a phosphate buffer (pH 4.8).

  • Voltammetric Measurement: Differential pulse voltammetry is used to measure the oxidation peak currents of the two dyes.

  • Quantification: The concentrations of Sunset Yellow FCF and Tartrazine are determined from the calibration curves of peak current versus concentration.

Experimental Workflow for Azo Dye Detection```dot

Azo_Dye_Detection_Workflow cluster_fabrication Sensor Fabrication cluster_analysis Sample Analysis GCE Polishing GCE Polishing MWCNT Modification MWCNT Modification GCE Polishing->MWCNT Modification Electropolymerization Electropolymerization MWCNT Modification->Electropolymerization with 4-ABA Sample Preparation Sample Preparation Electropolymerization->Sample Preparation DPV Measurement DPV Measurement Sample Preparation->DPV Measurement Data Analysis Data Analysis DPV Measurement->Data Analysis

Caption: Logical pathway for the colorimetric detection of acetone using diazotized 4-aminobenzoate.

References

A Comparative Analysis of the Cytotoxicity of Sodium 4-aminobenzoate and Paraben Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cytotoxic profiles of sodium 4-aminobenzoate (B8803810) (the sodium salt of para-aminobenzoic acid, PABA) and various paraben derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative in vitro toxicity of these commonly used preservatives. The information is compiled from multiple studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Data Presentation: Comparative Cytotoxicity

The cytotoxic potential of parabens is significantly influenced by the length of their alkyl chain, with longer chains generally correlating with increased toxicity.[1][2] In contrast, sodium 4-aminobenzoate is generally reported to have a low toxicity and favorable safety profile.[3] The following tables summarize the available quantitative data on the cytotoxicity of these compounds across various cell lines and assays.

Table 1: EC₅₀ Values of Paraben Derivatives

CompoundCell LineAssayEC₅₀ (µM)Reference
MethylparabenHuman iPSC-derived neuroectodermal cellsCytotoxicity Assay906[2]
EthylparabenHuman iPSC-derived neuroectodermal cellsCytotoxicity Assay698[2]
PropylparabenHuman iPSC-derived neuroectodermal cellsCytotoxicity Assay216[2]
ButylparabenHuman iPSC-derived neuroectodermal cellsCytotoxicity Assay63[2]

Table 2: IC₅₀ Values of Paraben Derivatives

CompoundCell LineAssayIC₅₀ (mM)Reference
MethylparabenHuman Dermal Fibroblasts (A431)MTT7.05[4]
MethylparabenHuman Dermal Fibroblasts (A431)NRU5.10[4]

Studies consistently demonstrate a clear structure-activity relationship for paraben cytotoxicity. The order of toxicity is generally reported as: Benzylparaben > Butylparaben > Propylparaben > Ethylparaben > Methylparaben > 4-hydroxybenzoic acid (the primary metabolite).[1][8] This increase in cytotoxicity with the length of the alkyl chain is a critical consideration in formulation and safety assessments.[1][2]

Experimental Protocols

A variety of in vitro methods are employed to assess the cytotoxicity of chemical compounds. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Methodology: MTT Cytotoxicity Assay

The protocol for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay involves the following steps:[4]

  • Cell Seeding: Cells (e.g., human dermal fibroblasts, HepG2) are plated in a 96-well plate at a predetermined density and allowed to adhere and grow, typically overnight in an incubator.

  • Compound Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., paraben derivatives). Control wells containing untreated cells are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the exposure period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan (B1609692).

  • Solubilization: A solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm. The intensity of the color is directly proportional to the number of metabolically active (viable) cells.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate adhere 2. Allow Cells to Adhere (Overnight) seed->adhere Incubate treat 3. Expose Cells to Test Compounds incubate_treat 4. Incubate for 24-72 hours treat->incubate_treat add_mtt 5. Add MTT Solution incubate_mtt 6. Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read 8. Measure Absorbance calculate 9. Calculate IC50 Value read->calculate

Fig. 1: Experimental workflow for the MTT cytotoxicity assay.

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic effects of paraben derivatives are mediated through multiple cellular mechanisms, primarily involving mitochondrial dysfunction and the induction of apoptosis (programmed cell death).[9] They can also act as endocrine-disrupting chemicals (EDCs) by interacting with hormone receptors.[10]

Key Cytotoxic Mechanisms:

  • Mitochondrial Dysfunction: Parabens can induce failure of the mitochondria. This involves an increase in the permeability of the mitochondrial membrane, leading to depolarization and the depletion of cellular ATP.[9]

  • Induction of Apoptosis: The disruption of mitochondrial integrity can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This initiates a cascade of enzymatic reactions involving caspases (e.g., Caspase-3), which are key executioners of apoptosis.[11] Ethylparaben, for instance, has been shown to cause cell cycle arrest and induce apoptosis by enhancing the activity of Caspase-3 in human placental cells.[11]

  • Endocrine Disruption: Parabens exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ), which can interfere with normal endocrine functions and potentially promote the proliferation of hormone-sensitive cancer cells.[10][12]

The diagram below illustrates the proposed signaling pathways through which parabens exert their cytotoxic effects.

Paraben_Cytotoxicity_Pathway cluster_mito Mitochondrial Pathway cluster_edc Endocrine Disruption Pathway paraben Paraben Derivative mito Mitochondrial Dysfunction paraben->mito Induces er Estrogen Receptors (ERα, ERβ) paraben->er Binds to membrane Increased Membrane Permeability mito->membrane atp ATP Depletion mito->atp cyto Cytochrome c Release membrane->cyto caspase Caspase-3 Activation cyto->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis hormone Hormonal Imbalance er->hormone gene Altered Gene Expression hormone->gene prolif Cell Proliferation gene->prolif

Fig. 2: Signaling pathways in paraben-induced cytotoxicity.

References

A Comparative Guide to the Quantification of Sodium 4-aminobenzoate: HPLC vs. Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and key intermediates is paramount. Sodium 4-aminobenzoate (B8803810), a compound with applications ranging from a biochemical reagent to a component in diagnostic tests, requires precise analytical methods for its determination.[1] This guide provides a comprehensive comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—for the quantification of Sodium 4-aminobenzoate, supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison

The choice between HPLC and spectrophotometry for the quantification of this compound hinges on the specific requirements of the analysis, such as the need for selectivity in complex matrices, desired sensitivity, and available instrumentation. While spectrophotometry offers a simpler and more economical approach, HPLC provides superior specificity and is less prone to interference.[2]

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry (Colorimetry)
Principle Separation based on differential partitioning between a mobile and stationary phase, followed by UV detection.Measurement of light absorbance of a colored complex formed by a chemical reaction.
Specificity High; capable of separating the analyte from impurities and metabolites.[2][3]Lower; susceptible to interference from other compounds that absorb at the same wavelength or react with the colorimetric reagent.[2]
Precision (CV%) Within-run: < 1%, Run-to-run: < 3% (typical)[2]Within-run: 0.2-0.7%, Run-to-run: 2.6-6.1%[2]
Recovery Generally high and consistent across various matrices. Reference ranges for urinary p-aminobenzoic acid (PABA) recovery are 70-103%.[4][5]Can be variable depending on the matrix. For multivitamin products, recovery was reported at 78.5%, while in cereals it was 96.1-100.8%.[2] Reference ranges for urinary PABA recovery are 84-120%.[4][5]
Limit of Detection Comparable to spectrophotometry, around 0.2-0.3 µM.[2]Comparable to HPLC, around 0.3 µM.[2]
Throughput Lower; requires chromatographic separation for each sample.Higher; can be adapted for high-throughput screening in microplates.
Cost & Complexity Higher initial instrument cost and more complex operation.[6]Lower instrument cost and simpler operation.[2]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC and spectrophotometry.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sodium 4-aminobenzoate dissolve Dissolve in Mobile Phase prep_start->dissolve prep_end Prepared Sample/ Standard Solution dissolve->prep_end inject Inject into HPLC System prep_end->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate data_end Final Concentration calculate->data_end

HPLC Experimental Workflow

Spectrophotometry_Workflow cluster_prep_spec Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement prep_start_spec Weigh Sodium 4-aminobenzoate dissolve_spec Dissolve in Solvent prep_start_spec->dissolve_spec prep_end_spec Prepared Sample/ Standard Solution dissolve_spec->prep_end_spec add_reagent Add Colorimetric Reagent (e.g., DDQ) prep_end_spec->add_reagent incubate Incubate for Color Development add_reagent->incubate reaction_end Colored Complex incubate->reaction_end measure Measure Absorbance at λmax reaction_end->measure calculate_spec Calculate Concentration measure->calculate_spec measurement_end Final Concentration calculate_spec->measurement_end

Spectrophotometry Workflow

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a reversed-phase HPLC method suitable for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 3.0-mm × 15-cm; 3.5-µm packing)[7]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)[7]

  • Glacial acetic acid[7]

  • Deionized water

  • This compound reference standard

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Methanol and 1.5% acetic acid in water (15:85, v/v).[7] The 1.5% acetic acid solution is prepared by mixing 10 mL of glacial acetic acid with 690 mL of water.[7] Filter the mobile phase through a 0.45-µm membrane filter and degas.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).[7]

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to a concentration within the calibration range.

3. Chromatographic Conditions:

  • Flow Rate: 0.35 mL/min[7]

  • Injection Volume: 5 µL[7]

  • Detection Wavelength: 280 nm[7][8]

  • Column Temperature: Ambient

4. System Suitability:

  • Inject the standard solution multiple times (e.g., n=5).

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.[7]

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Calculate the concentration of this compound in the samples by comparing their peak areas with the calibration curve.

UV-Vis Spectrophotometry Method

This protocol describes a colorimetric method based on the charge-transfer reaction of 4-aminobenzoic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[6]

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Methanol

  • Buffer solution (pH 8)

  • This compound reference standard

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • DDQ Solution: Prepare a solution of DDQ in methanol (e.g., 1.0 x 10⁻² mol/dm³).

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range (e.g., 5-90 µg/mL).

3. Procedure:

  • To a series of test tubes, add aliquots of the working standard solutions.

  • Add a fixed volume of the buffer solution (pH 8) to each tube.

  • Add a fixed volume of the DDQ solution to each tube.

  • Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) for complete color development.

  • After incubation, measure the absorbance of the resulting colored complex at the wavelength of maximum absorption (λmax), which is approximately 474 nm.

  • Prepare a reagent blank using the solvent instead of the standard solution and measure its absorbance.

4. Analysis:

  • Subtract the absorbance of the reagent blank from the absorbance of each standard and sample.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Conclusion

Both HPLC and spectrophotometry are viable methods for the quantification of this compound. The choice of method should be guided by the specific analytical needs. For applications requiring high specificity and the ability to analyze complex samples, such as in drug development and quality control, HPLC is the superior choice.[2] Its ability to separate the analyte from potential impurities ensures accurate and reliable results.

For routine analyses where simplicity, cost-effectiveness, and high throughput are the primary considerations, and the sample matrix is relatively clean, spectrophotometry can be a suitable alternative.[2] While it may be more susceptible to interferences, the colorimetric method can provide satisfactory precision and accuracy for certain applications.[2] Ultimately, proper method validation is crucial to ensure that the chosen technique is fit for its intended purpose.

References

A Comparative Analysis of In Vitro Antioxidant Capacity: Sodium 4-aminobenzoate vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antioxidant research, ascorbic acid (Vitamin C) is a well-established benchmark. This guide provides a comparative overview of the in vitro antioxidant capacity of Sodium 4-aminobenzoate (B8803810) against this standard. While direct quantitative comparisons in widely used antioxidant assays are not extensively documented in peer-reviewed literature, this report synthesizes available data and outlines the methodologies for key evaluative experiments.

Summary of In Vitro Antioxidant Performance

Sodium 4-aminobenzoate, the sodium salt of para-aminobenzoic acid (PABA), has been noted for its antioxidant properties. One of the primary methods used to evaluate its antioxidant potential is the adrenaline autoxidation assay. In this assay, this compound has been shown to inhibit the oxidation of adrenaline, a process that generates superoxide (B77818) radicals. This inhibitory action points to the compound's ability to scavenge reactive oxygen species.

Ascorbic acid is a potent antioxidant with well-characterized activity across a spectrum of in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. It consistently demonstrates low IC50 values in these tests, signifying high antioxidant efficacy.

CompoundAntioxidant AssayResult
This compound Adrenaline AutoxidationDemonstrated inhibition of adrenaline autoxidation, indicating superoxide radical scavenging activity. Specific IC50 values are not reported in the available literature.
DPPH, ABTS, FRAPNo quantitative data (e.g., IC50 values) for this compound in these specific assays were found in the reviewed scientific literature. Studies on PABA-functionalized dendrimers suggest that PABA itself has radical scavenging properties, but do not provide a specific IC50 value.[1][2]
Ascorbic Acid DPPH Radical Scavenging AssayA representative IC50 value is approximately 6.1 µg/mL.[3] This value can vary depending on specific experimental conditions.
Adrenaline AutoxidationKnown to inhibit the autoxidation of adrenaline.[4][5][6] However, specific IC50 values from this assay are not consistently reported.

Experimental Protocols

Detailed methodologies for the primary antioxidant assays mentioned are crucial for the accurate interpretation and replication of results.

Adrenaline Autoxidation Assay

This assay evaluates the ability of a compound to inhibit the autoxidation of adrenaline to adrenochrome (B1665551), a reaction that produces superoxide radicals.[7]

Principle: In an alkaline medium, adrenaline undergoes autoxidation, forming the colored product adrenochrome and generating superoxide anions. Antioxidants that can scavenge superoxide radicals will inhibit this process. The rate of adrenochrome formation can be monitored spectrophotometrically.

General Protocol:

  • Prepare a stock solution of adrenaline in a slightly acidic solution to prevent premature oxidation.

  • Prepare a buffer solution at an alkaline pH (e.g., carbonate buffer, pH 10.2).

  • In a cuvette, mix the alkaline buffer with the test compound (this compound or ascorbic acid) at various concentrations.

  • Initiate the reaction by adding the adrenaline stock solution.

  • Immediately monitor the change in absorbance at a specific wavelength (e.g., 480 nm) over time using a spectrophotometer.

  • The percentage inhibition of adrenaline autoxidation is calculated by comparing the rate of absorbance change in the presence of the antioxidant to a control reaction without the antioxidant.

  • The IC50 value, the concentration of the antioxidant that causes 50% inhibition, can be determined from a dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for determining antioxidant capacity.[3]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

General Protocol:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

  • Add a fixed volume of the DPPH solution to the test compound solutions.

  • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the maximum wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • The IC50 value is determined from a plot of scavenging activity against the concentration of the antioxidant.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the in vitro assessment of antioxidant capacity.

G cluster_prep Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Reaction Mixture (Compound/Standard + Reagent) Compound->Reaction Compound->Reaction Standard Standard (Ascorbic Acid) Standard->Reaction Standard->Reaction Reagents Assay Reagents (e.g., DPPH, Adrenaline) Reagents->Reaction Reagents->Reaction Incubation Incubation Reaction->Incubation Reaction->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Calculation->IC50 Comparison Compare with Standard IC50->Comparison IC50->Comparison

Caption: General workflow for in vitro antioxidant capacity assessment.

Signaling Pathway of Radical Scavenging

The fundamental principle behind the antioxidant activity observed in these assays involves the neutralization of reactive species. The following diagram illustrates this general concept.

G cluster_main RS Reactive Species (e.g., DPPH•, O2•-) NRS Non-Reactive Species RS->NRS neutralized by Antioxidant Antioxidant (e.g., this compound, Ascorbic Acid) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant donates electron/H+

Caption: General mechanism of radical scavenging by an antioxidant.

References

Sodium 4-Aminobenzoate vs. Aniline as Precursors for Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of azo dyes, a cornerstone of the chemical and pharmaceutical industries, relies heavily on the selection of appropriate aromatic amine precursors. Traditionally, aniline (B41778) has been a primary choice for the diazotization process. However, growing concerns over its toxicity and environmental impact have spurred the search for safer and more versatile alternatives. This guide provides a comprehensive comparison of sodium 4-aminobenzoate (B8803810), the sodium salt of p-aminobenzoic acid (PABA), and aniline as precursors for dye synthesis, supported by experimental data and detailed protocols.

At a Glance: Key Performance and Safety Differences

FeatureSodium 4-AminobenzoateAniline
Yield Generally good to excellent (46.5-95%)[1][2]Typically high (70-90%)[2]
Dye Properties Yields dyes with good light and wash fastness.[1] The carboxylic acid group can improve solubility and affinity for certain substrates.[3]Produces a wide range of vibrant colors. Fastness properties vary depending on the specific dye structure.
Solubility of Precursor Soluble in water.Slightly soluble in water, soluble in most organic solvents.[4]
Toxicity Lower acute toxicity. Irritant to skin and eyes.[5][6]High acute toxicity, toxic by inhalation, ingestion, and skin absorption.[4] Classified as a probable human carcinogen.[4]
Environmental Impact Considered more environmentally friendly. PABA is a naturally occurring substance.[7][8]Aniline and its derivatives are environmental pollutants.[9]
Handling Requires standard laboratory precautions (gloves, safety glasses).[10]Requires stringent safety measures, including use in a well-ventilated area or fume hood, and appropriate personal protective equipment.[4]

The Synthetic Pathway: Diazotization and Azo Coupling

The synthesis of azo dyes from both this compound and aniline follows a two-step process: diazotization followed by azo coupling.[1][3]

Step 1: Diazotization

In this step, the primary aromatic amine is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C).[3]

Step 2: Azo Coupling

The resulting diazonium salt is then reacted with a coupling agent, an electron-rich aromatic compound such as a phenol (B47542) or another aromatic amine, to form the azo dye.[3]

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (this compound or Aniline) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt SodiumNitrite Sodium Nitrite (NaNO2) SodiumNitrite->DiazoniumSalt Acid Strong Acid (e.g., HCl) Acid->DiazoniumSalt IceBath Ice Bath (0-5 °C) IceBath->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Electrophilic Aromatic Substitution CouplingAgent Coupling Agent (e.g., Phenol, Naphthol) CouplingAgent->AzoDye

Figure 1: Generalized workflow for the synthesis of azo dyes.

Experimental Protocols

The following are detailed protocols for the synthesis of an azo dye using this compound and aniline as precursors, with 2-naphthol (B1666908) as the coupling agent.

Protocol 1: Synthesis of an Azo Dye from this compound

Materials:

  • 4-Aminobenzoic acid (PABA): 1.37 g (0.01 mol)

  • Concentrated Hydrochloric Acid (HCl): 4 mL

  • Distilled Water

  • Sodium Nitrite (NaNO₂): 0.69 g (0.01 mol)

  • 2-Naphthol: 1.44 g (0.01 mol)

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Ice

Procedure:

Part A: Diazotization of 4-Aminobenzoic Acid [3]

  • In a 100 mL beaker, dissolve 1.37 g of 4-aminobenzoic acid in a mixture of 4 mL of concentrated HCl and 15 mL of distilled water. Stir until a clear solution is formed.

  • Cool the beaker in an ice-water bath to bring the temperature of the solution down to 0–5 °C.

  • In a separate small beaker, prepare a solution of 0.69 g of sodium nitrite in 10 mL of cold distilled water.

  • While maintaining the temperature of the PABA solution at 0–5 °C and stirring vigorously, add the sodium nitrite solution dropwise.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 5-10 minutes to ensure the diazotization reaction is complete. This resulting solution is the diazonium salt of PABA.

Part B: Preparation of the Coupling Agent Solution [3]

  • In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.

  • Cool this solution thoroughly in an ice-water bath to 0–5 °C.

Part C: Azo Coupling Reaction [3]

  • While keeping the 2-naphthol solution cold and stirring, slowly add the previously prepared cold diazonium salt solution. A brightly colored precipitate should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 10–15 minutes to ensure the coupling reaction is complete.

  • Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate on the filter paper with a small amount of cold distilled water.

  • Allow the product to air dry.

Protocol 2: Synthesis of an Azo Dye from Aniline

Materials:

  • Aniline: 0.93 g (0.01 mol)

  • Concentrated Hydrochloric Acid (HCl): 2.5 mL

  • Distilled Water

  • Sodium Nitrite (NaNO₂): 0.7 g (0.01 mol)

  • 2-Naphthol: 1.44 g (0.01 mol)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

Part A: Diazotization of Aniline

  • In a 100 mL beaker, add 0.93 g of aniline to a mixture of 2.5 mL of concentrated HCl and 5 mL of water. Stir until the aniline dissolves completely.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold water.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution while maintaining the temperature below 5 °C and stirring continuously.

Part B: Preparation of the Coupling Agent Solution

  • In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 25 mL of 10% NaOH solution.

  • Cool the solution in an ice bath to 0-5 °C.

Part C: Azo Coupling Reaction

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring. A colored precipitate will form.

  • Continue stirring for 10-15 minutes in the ice bath.

  • Filter the solid dye using vacuum filtration and wash with cold water.

  • Allow the product to air dry.

Performance Comparison

Yield

Dyes derived from p-aminobenzoic acid have been reported with yields ranging from 46.5% to 74.5% for a series of monoazo acid dyes.[10] Another study reported a 67% yield for a dis-azo dye derived from p-aminophenol and p-aminobenzoic acid.[1] Azo dyes synthesized from various aniline derivatives typically show yields in the range of 70-95%.[2]

Dye Properties

Solubility and Affinity: The presence of the carboxylic acid group in dyes derived from this compound can significantly influence their properties. This functional group can be used to modulate the dye's solubility and its ability to bind to different substrates.[3] This can be particularly advantageous for dyeing fabrics like nylon 6,6, where the carboxylic acid group can enhance the affinity of the dye for the fabric.[10]

Fastness Properties: Azo dyes based on 4-aminobenzoic acid have been shown to exhibit fairly good to good fastness to light and very good fastness to washing when applied to nylon 6.6 fabrics.[10] The wet fastness properties (wash and perspiration) of dyes derived from p-aminophenol were generally higher on PET than on nylon 6 substrates.[1] The light fastness of reactive dyes is primarily dependent on the chromophore, with azo chromophores generally having lower light fastness compared to metal complex and anthraquinone (B42736) chromophores.[11]

Safety and Environmental Impact

The choice of precursor has significant implications for the safety and environmental profile of the dye synthesis process.

Safety_Comparison cluster_aniline Aniline cluster_paba This compound Aniline_Toxicity High Acute Toxicity (Oral, Inhalation, Dermal) Aniline_Handling Requires Stringent Safety Measures Aniline_Toxicity->Aniline_Handling Aniline_Carcinogenicity Probable Human Carcinogen Aniline_Carcinogenicity->Aniline_Handling Aniline_Environmental Environmental Pollutant Aniline_Environmental->Aniline_Handling PABA_Toxicity Lower Acute Toxicity PABA_Handling Standard Laboratory Precautions PABA_Toxicity->PABA_Handling PABA_Irritation Skin and Eye Irritant PABA_Irritation->PABA_Handling PABA_Environmental More Environmentally Friendly PABA_Environmental->PABA_Handling

Figure 2: Safety profile comparison of Aniline and this compound.

Aniline: Aniline is classified as a toxic substance and is harmful if swallowed, inhaled, or absorbed through the skin.[4] It is also suspected of causing genetic defects and is classified as a probable human carcinogen.[4] Its use necessitates strict engineering controls and personal protective equipment to minimize exposure.[4] Furthermore, aniline and its degradation products can be persistent environmental pollutants.[9]

This compound: In contrast, this compound exhibits lower acute toxicity.[5][12] The primary hazards are skin and eye irritation.[6][10] P-aminobenzoic acid is a naturally occurring compound found in various organisms and is considered to be more environmentally benign.[7][13] Its lower toxicity profile makes it a safer alternative for laboratory and industrial applications.

Conclusion

This compound presents a compelling alternative to aniline as a precursor for azo dye synthesis. While aniline has a long history of use and is capable of producing a vast array of dyes, its significant toxicity and environmental concerns are major drawbacks. This compound, with its lower toxicity, better environmental profile, and the versatility afforded by its carboxylic acid group, offers a safer and often advantageous starting material for the development of new dyes. The ability to modulate solubility and substrate affinity through the carboxylic acid functionality opens up new possibilities for creating high-performance dyes for specialized applications. For researchers and industries looking to adopt greener and safer chemical processes, this compound is a highly recommended alternative to aniline.

References

A Researcher's Guide to Evaluating Sodium para-aminobenzoate (PABA-Na) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of cell culture conditions is paramount for robust and reproducible results. This guide provides a framework for evaluating the performance of Sodium para-aminobenzoate (PABA-Na) as a potential supplement in various cell culture media. While direct comparative data in the public domain is limited, this document offers detailed experimental protocols and hypothetical data to illustrate a systematic approach to assessing its efficacy against alternative supplements.

Sodium para-aminobenzoate (PABA), a component of the vitamin B complex, is involved in the synthesis of folic acid in some organisms.[1] Its sodium salt, PABA-Na, is valued for its antioxidant properties, which can be beneficial in mitigating oxidative stress in high-density cell cultures.[2] This guide will explore its potential applications across common cell lines used in research and biopharmaceutical production.

Performance of PABA-Na in Mammalian Cell Culture: A Comparative Overview

The addition of supplements to cell culture media can significantly impact cell growth, viability, and productivity.[3] The antioxidant properties of PABA-Na suggest its potential to enhance cell culture performance by reducing cellular damage from reactive oxygen species (ROS).[2]

Chinese Hamster Ovary (CHO) Cells

CHO cells are a cornerstone of the biopharmaceutical industry for producing recombinant proteins. High-density cultures can lead to increased oxidative stress, making antioxidants a valuable media component.

Hypothetical Performance Data of PABA-Na in CHO Cell Culture Media

Media TypeSupplementPeak Viable Cell Density (x 10^6 cells/mL)Viability (%)Product Titer (mg/L)
CD CHONone12.5921500
CD CHOPABA-Na (1 mM)14.2951850
SFM4CHONone11.8901400
SFM4CHOPABA-Na (1 mM)13.5941700

Comparison with an Alternative Antioxidant

Media TypeSupplementPeak Viable Cell Density (x 10^6 cells/mL)Viability (%)Product Titer (mg/L)
CD CHOPABA-Na (1 mM)14.2951850
CD CHOAscorbic Acid (1 mM)13.8941750
Hybridoma Cells

Hybridoma technology is crucial for the production of monoclonal antibodies. Media supplements can influence both cell growth and antibody secretion.

Hypothetical Performance Data of PABA-Na in Hybridoma Culture Media

Media TypeSupplementPeak Viable Cell Density (x 10^6 cells/mL)Viability (%)Antibody Titer (µg/mL)
RPMI-1640 + 10% FBSNone1.88850
RPMI-1640 + 10% FBSPABA-Na (0.5 mM)2.19265
Hybridoma-SFMNone1.58540
Hybridoma-SFMPABA-Na (0.5 mM)1.79055

Comparison with Hypoxanthine-Thymidine (HT) Supplement

Hypoxanthine-Thymidine (HT) is a standard supplement for hybridoma cells following HAT selection.[4]

Media TypeSupplementPeak Viable Cell Density (x 10^6 cells/mL)Viability (%)Antibody Titer (µg/mL)
RPMI-1640 + 10% FBSPABA-Na (0.5 mM)2.19265
RPMI-1640 + 10% FBSHT Supplement2.09160
Human Embryonic Kidney (HEK293) Cells

HEK293 cells are widely used for transient and stable expression of recombinant proteins and for virus production. Their metabolism can be sensitive to media composition.[5]

Hypothetical Performance Data of PABA-Na in HEK293 Cell Culture Media

Media TypeSupplementPeak Viable Cell Density (x 10^6 cells/mL)Viability (%)Recombinant Protein Yield (mg/L)
DMEM + 10% FBSNone2.59520
DMEM + 10% FBSPABA-Na (0.5 mM)2.89725
MEM + 10% FBSNone2.39418
MEM + 10% FBSPABA-Na (0.5 mM)2.69622

Performance of PABA-Na in Insect Cell Culture

Spodoptera frugiperda (Sf9) Cells

Sf9 cells are a popular system for producing recombinant proteins using the baculovirus expression vector system (BEVS). Optimizing media can enhance protein yields.

Hypothetical Performance Data of PABA-Na in Sf9 Cell Culture Media

Media TypeSupplementPeak Viable Cell Density (x 10^6 cells/mL)Viability (%)Recombinant Protein Yield (mg/L)
Sf-900 III SFMNone8.090100
Sf-900 III SFMPABA-Na (0.2 mM)9.294120
Insect-XPRESSNone7.58890
Insect-XPRESSPABA-Na (0.2 mM)8.892110

Experimental Protocols

A generalized protocol for evaluating a new cell culture supplement is provided below, with specific considerations for each cell line.

General Protocol for Supplement Evaluation
  • Cell Line Preparation : Thaw and expand the desired cell line in its recommended basal medium. Ensure cell viability is consistently above 90% before initiating the experiment.

  • Media Preparation : Prepare the basal media to be tested. Create a sterile, concentrated stock solution of Sodium para-aminobenzoate.

  • Supplementation : On the day of the experiment, supplement the basal media with the desired final concentration of PABA-Na. Include a non-supplemented control group.

  • Cell Seeding : Seed cells into appropriate culture vessels (e.g., T-flasks, shake flasks, or multi-well plates) at a predetermined seeding density.

  • Incubation : Culture the cells under their optimal conditions (temperature, CO2, humidity, and agitation for suspension cultures).

  • Monitoring : At regular intervals (e.g., every 24 hours), collect samples to determine viable cell density and viability using a hemocytometer and trypan blue exclusion, or an automated cell counter.

  • Product Quantification : At the end of the culture period (or at multiple time points), harvest the supernatant or cell lysate to quantify the product of interest.

  • Data Analysis : Plot growth curves and calculate key performance indicators such as peak viable cell density, specific growth rate, and product titer.

Cell Line-Specific Considerations
  • CHO Cells : For antibody-producing CHO lines, quantify the recombinant antibody concentration in the supernatant using ELISA or HPLC.

  • Hybridoma Cells : Measure monoclonal antibody production using an ELISA specific for the antibody isotype.

  • HEK293 Cells : For transient transfection experiments, add PABA-Na to the medium post-transfection. Quantify the expressed protein using appropriate methods (e.g., Western blot, ELISA, or functional assay).

  • Sf9 Cells : After initial cell expansion, infect the cultures with the recombinant baculovirus. Supplement the medium with PABA-Na at the time of infection. Harvest the cells or supernatant at the optimal time post-infection for protein quantification.

Visualizing Workflows and Pathways

To effectively plan and execute these comparative studies, it is helpful to visualize the experimental workflow and the potential underlying biological mechanisms.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Stock seeding Seed Cells into Culture Vessels prep_cells->seeding prep_media Prepare Basal and Supplemented Media prep_media->seeding incubation Incubate under Optimal Conditions seeding->incubation sampling Daily Sampling for Cell Counts incubation->sampling titer Quantify Product Titer incubation->titer vcd Determine Viable Cell Density & Viability sampling->vcd data_analysis Data Analysis and Comparison vcd->data_analysis titer->data_analysis

Experimental workflow for evaluating PABA-Na.

The antioxidant properties of PABA-Na may help mitigate cellular damage caused by reactive oxygen species (ROS), which are often generated during normal cellular metabolism and can be exacerbated in high-density cultures.

G cluster_stress Cellular Stress cluster_response Cellular Response cluster_intervention Intervention cluster_outcome Outcome stress High Cell Density / Metabolic Activity ros Increased Reactive Oxygen Species (ROS) stress->ros damage Oxidative Damage to Proteins, Lipids, DNA ros->damage apoptosis Induction of Apoptosis damage->apoptosis viability Improved Cell Viability and Growth paba Sodium para-aminobenzoate (PABA-Na) paba->ros Scavenges

Hypothetical pathway of PABA-Na action.

References

The Cross-Reactivity of Sodium 4-aminobenzoate in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium 4-aminobenzoate (B8803810), also known as para-aminobenzoic acid (PABA), is a compound that shares structural similarities with a variety of therapeutic drugs and other biologically active molecules. This structural resemblance creates a potential for cross-reactivity in immunoassays, where antibodies designed to detect a specific target molecule may also bind to Sodium 4-aminobenzoate. This guide provides an objective comparison of the cross-reactivity of this compound with other structurally related compounds, supported by experimental data and detailed methodologies, to aid researchers in developing and interpreting immunoassays.

Understanding the Structural Basis of Cross-Reactivity

Cross-reactivity in immunoassays occurs when an antibody binds to a non-target analyte that is structurally similar to the target analyte. The "para-amino" benzene (B151609) ring in this compound is a common feature in several classes of compounds, making it a potential cross-reactant in immunoassays for these substances. Key compound classes with a high potential for cross-reactivity include:

  • Sulfonamide Antibiotics: These drugs contain a p-aminobenzenesulfonamide moiety, which is structurally analogous to the p-aminobenzoic acid structure of this compound.

  • Ester-type Local Anesthetics: Compounds like procaine (B135) and benzocaine (B179285) are esters of para-aminobenzoic acid and are metabolized to PABA, making them highly likely to cross-react in immunoassays targeting PABA, and vice-versa.[1]

  • Hair Dyes: Para-phenylenediamine (PPD), a common component in hair dyes, shares the para-substituted aromatic amine structure and has been shown to cross-react with other para-amino compounds in allergic responses.[2]

  • Azo Dyes: Certain azo dyes used in textiles and food also contain the para-amino aromatic structure.[2]

Quantitative Analysis of Cross-Reactivity

The degree of cross-reactivity is typically determined by competitive immunoassays, such as ELISA or Fluorescence Polarization Immunoassay (FPIA). In these assays, the concentration of the cross-reacting compound required to displace 50% of the labeled target analyte from the antibody (IC50) is compared to the IC50 of the target analyte itself. The cross-reactivity is then expressed as a percentage.

While specific quantitative data for the cross-reactivity of this compound in a wide range of commercially available immunoassays is not extensively published, data from related assays provide valuable insights. For example, in a competitive enzyme immunoassay developed for the broad detection of sulfonamides, sulfanilamide (B372717), a compound structurally very similar to this compound, exhibited very low cross-reactivity.

Table 1: Cross-Reactivity of Structurally Related Compounds in a Multi-Sulfonamide ELISA [3]

CompoundStructureCross-Reactivity (%)
Sulfamethazine (Target) 100%
Sulfadiazine68%
Sulfamerazine108%
Sulfisoxazole99%
Sulfanilamide <1%
This compound Data not provided, but expected to be very low based on sulfanilamide data.

This data suggests that while the para-amino group is a shared feature, the nature of the acidic functional group (sulfonamide vs. carboxylic acid) plays a critical role in antibody recognition.

Experimental Protocols

Accurate assessment of cross-reactivity is crucial for the validation of any immunoassay. Below are detailed methodologies for two common types of competitive immunoassays used for this purpose.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is designed to determine the cross-reactivity of this compound and other analogs in an immunoassay for a target analyte (e.g., a sulfonamide antibiotic).

Materials:

  • Microtiter plates coated with the target analyte-protein conjugate

  • Standard solutions of the target analyte

  • Solutions of potential cross-reactants (e.g., this compound, procaine, PPD) at various concentrations

  • Monoclonal or polyclonal antibody specific to the target analyte

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Preparation of Standards and Samples: Prepare a series of dilutions for the target analyte (standard curve) and each potential cross-reactant in the assay buffer.

  • Competitive Binding: Add 50 µL of the standard or cross-reactant solution to the wells of the coated microtiter plate. Immediately add 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the target analyte concentration.

    • Determine the IC50 value for the target analyte and each cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Fluorescence Polarization Immunoassay (FPIA) Protocol

FPIA is a homogeneous immunoassay that measures the change in polarization of fluorescently labeled molecules upon binding to an antibody.

Materials:

  • Fluorescently labeled target analyte (tracer)

  • Antibody specific to the target analyte

  • Standard solutions of the target analyte

  • Solutions of potential cross-reactants

  • Assay buffer

  • Fluorescence polarization reader

Procedure:

  • Reagent Preparation: Prepare dilutions of the antibody, tracer, standards, and cross-reactants in the assay buffer.

  • Assay Reaction: In a suitable cuvette or microplate well, combine a fixed amount of the antibody and the tracer with either the standard or the cross-reactant solution.

  • Incubation: Incubate the mixture for a predetermined time at a constant temperature to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of the solution using a fluorescence polarization reader. The instrument measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.

  • Data Analysis:

    • Plot a standard curve of fluorescence polarization versus the concentration of the target analyte.

    • Determine the IC50 values for the target analyte and each cross-reactant from their respective inhibition curves.

    • Calculate the percent cross-reactivity using the same formula as in the ELISA protocol.

Visualizing Experimental Workflows and Logical Relationships

To better understand the processes involved in assessing cross-reactivity, the following diagrams illustrate the experimental workflow and the logical relationship of structural similarity to potential cross-reactivity.

experimental_workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis A Prepare Standards & Cross-Reactants C Competitive Binding Reaction A->C B Prepare Antibody & Tracer/Enzyme Conjugate B->C D Signal Generation C->D E Measure Signal (Absorbance/Polarization) D->E F Generate Standard Curves E->F G Calculate IC50 Values F->G H Determine % Cross-Reactivity G->H

Caption: Workflow for determining immunoassay cross-reactivity.

structural_relationships cluster_high_potential High Cross-Reactivity Potential cluster_moderate_potential Moderate to Low Cross-Reactivity Potential PABA This compound (PABA) Procaine Procaine PABA->Procaine Metabolic Precursor Benzocaine Benzocaine PABA->Benzocaine Structural Core Sulfonamides Sulfonamides PABA->Sulfonamides Shared p-amino aromatic ring PPD p-Phenylenediamine (PPD) PABA->PPD Shared p-amino aromatic ring AzoDyes Azo Dyes PABA->AzoDyes Shared p-amino aromatic ring

Caption: Structural relationships influencing cross-reactivity.

Conclusion and Recommendations

The potential for cross-reactivity of this compound in immunoassays is a critical consideration for researchers in drug development and diagnostics. While immunoassays for compounds with a significantly different acidic functional group, such as sulfonamides, are likely to exhibit low cross-reactivity, assays for other para-amino compounds, especially ester-type local anesthetics, have a high potential for interference.

It is imperative that researchers:

  • Thoroughly validate their immunoassays by testing for cross-reactivity with this compound and other structurally related compounds that may be present in the sample matrix.

  • Consider the metabolic profile of administered drugs, as metabolites may also cross-react. For instance, procaine is metabolized to PABA.[1]

  • Employ alternative or confirmatory analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), when high specificity is required and cross-reactivity is a concern.

By carefully considering the principles and data presented in this guide, researchers can better anticipate and mitigate the challenges posed by the cross-reactivity of this compound, leading to more accurate and reliable immunoassay results.

References

The Ascending Profile of Sodium 4-Aminobenzoate Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antimicrobial efficacy of novel Sodium 4-aminobenzoate (B8803810) (PABA) derivatives reveals a promising new frontier in the battle against drug-resistant pathogens. These compounds, synthesized from a precursor essential for microbial folate synthesis, are demonstrating significant and, in some cases, superior antimicrobial activity compared to conventional antibiotics.

Researchers and drug development professionals are increasingly focusing on 4-aminobenzoic acid (PABA) derivatives as a strategic avenue for discovering new antimicrobial agents. PABA is a crucial component for many bacteria and fungi in the synthesis of folic acid, a vitamin vital for DNA synthesis and repair. By modifying the structure of PABA, scientists have successfully developed derivatives that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate pathway, thereby halting microbial growth.[1] This guide offers an objective comparison of the performance of these derivatives against various alternatives, supported by experimental data.

Comparative Efficacy Against Microbial Strains

The antimicrobial potential of Sodium 4-aminobenzoate derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound required to inhibit the visible growth of a microorganism. The data presented below, collated from multiple studies, highlights the efficacy of different classes of PABA derivatives against a spectrum of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of PABA Derivatives (MIC in µM/mL)
Derivative ClassCompound ExampleTarget MicroorganismMIC (µM/mL)Reference AntibioticMIC (µM/mL)
Schiff BasesN'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11Norfloxacin2.61[2]
Schiff BasesN'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideStaphylococcus aureus1.82--[2]
Schiff BasesN'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazideEscherichia coli1.78--[2]
Hydrazide-hydrazone sulfonateCompound 4g in combination with N-acetyl cysteine (NAC)Pseudomonas aeruginosa16--[3]
Hydrazide-hydrazone sulfonateCompound 4f in combination with N-acetyl cysteine (NAC)Pseudomonas aeruginosa32--[3]
Schiff Bases4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acidMethicillin-resistant Staphylococcus aureus (MRSA)from 15.62 µM--[4][5]
Table 2: Antifungal Activity of PABA Derivatives (MIC in µM/mL)
Derivative ClassCompound ExampleTarget MicroorganismMIC (µM/mL)
Schiff Bases-Broad-spectrum antifungal activity≥ 7.81 µM[4][5]
Estersp-bromo derivative (compound 5)Candida albicans and Aspergillus niger1.81[2]

Mechanism of Action: Interference with Folate Biosynthesis

The primary antimicrobial mechanism of 4-aminobenzoic acid derivatives is their structural similarity to PABA, allowing them to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the conversion of PABA into dihydrofolic acid, an essential precursor for the synthesis of folic acid. By blocking this pathway, the derivatives effectively starve the microorganisms of the necessary components for DNA synthesis and replication, leading to growth inhibition.

Foliate_Pathway_Inhibition cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Essential Step THF Tetrahydrofolic Acid DHF->THF DNA DNA Synthesis THF->DNA PABA_Derivative PABA Derivative PABA_Derivative->DHPS Competitive Inhibition

Caption: Inhibition of the folate biosynthesis pathway by 4-aminobenzoic acid derivatives.

Experimental Protocols

The evaluation of antimicrobial efficacy of this compound derivatives relies on standardized and reproducible experimental protocols. The following outlines the methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow start Start prep_compound Prepare serial dilutions of PABA derivative start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum add_compound Add compound dilutions to respective wells prep_compound->add_compound inoculate Inoculate microplate wells with microbial suspension prep_inoculum->inoculate inoculate->add_compound controls Include positive (no compound) and negative (no inoculum) controls add_compound->controls incubate Incubate plates (e.g., 37°C for 24h for bacteria) controls->incubate read_results Visually or spectrophotometrically determine growth inhibition incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

1. Preparation of Antimicrobial Agent:

  • The this compound derivative is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

2. Preparation of Inoculum:

  • The test microorganism is cultured overnight on an appropriate agar (B569324) medium.

  • A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Positive control wells (containing medium and inoculum but no drug) and negative control wells (containing medium only) are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The data strongly suggests that this compound derivatives are a versatile and potent class of antimicrobial agents. In particular, Schiff bases and hydrazide-hydrazone sulfonates have demonstrated significant activity against a range of clinically relevant bacteria, including resistant strains like MRSA and Pseudomonas aeruginosa. The ability to chemically modify the PABA structure allows for the fine-tuning of antimicrobial properties, offering a promising strategy to develop new therapeutics.[4] Further research is warranted to explore the in vivo efficacy, toxicity profiles, and the potential for synergistic effects with existing antibiotics to combat the growing threat of antimicrobial resistance.

References

A Head-to-Head Comparison of Sodium 4-aminobenzoate and its Potassium Salt for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – December 18, 2025 – In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly influences the drug's performance and manufacturability. This guide provides a detailed head-to-head comparison of two common salt forms of 4-aminobenzoic acid (PABA): Sodium 4-aminobenzoate (B8803810) and Potassium 4-aminobenzoate. This document is intended for researchers, scientists, and drug development professionals, offering objective data and supporting experimental protocols to inform salt selection strategies.

Executive Summary

Both Sodium 4-aminobenzoate and Potassium 4-aminobenzoate are salts of p-aminobenzoic acid (PABA), a precursor in the folate synthesis pathway. While the sodium salt is frequently utilized in cosmetic formulations and as a pharmaceutical excipient, the potassium salt is recognized for its therapeutic applications in treating fibrotic skin disorders. The choice between these two salts hinges on a nuanced understanding of their distinct physicochemical properties, including solubility, stability, and hygroscopicity. This guide presents a comprehensive analysis of these parameters to facilitate an informed selection process.

Physicochemical Properties: A Comparative Analysis

A summary of the key physicochemical properties of this compound and Potassium 4-aminobenzoate is presented in Table 1. These properties are fundamental to predicting the behavior of the salts during formulation and in biological systems.

PropertyThis compoundPotassium 4-aminobenzoate
Molecular Formula C₇H₆NNaO₂C₇H₆KNO₂
Molecular Weight 159.12 g/mol [1]175.23 g/mol [2]
Appearance White to off-white crystalline solid[1]White to off-white crystalline powder[3]
Aqueous Solubility ~500 mg/mL (50 g/100mL) at 20°CHighly soluble; ~68.8 g/100mL at 25°C (converted from mole fraction data)
pKa (of parent acid) 2.38 (carboxyl), 4.85 (amino)[4]2.38 (carboxyl), 4.85 (amino)[4]

Experimental Deep Dive: Protocols and Insights

To ensure robust and reproducible data, standardized experimental protocols are paramount. The following sections detail the methodologies for evaluating key performance indicators of the two salts.

Solubility Determination

Objective: To quantitatively determine and compare the aqueous solubility of this compound and Potassium 4-aminobenzoate.

Protocol: The equilibrium solubility is determined using the shake-flask method.

  • Preparation: An excess amount of the salt is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25°C ± 0.5°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Aliquots of the supernatant are carefully withdrawn, filtered through a 0.22 µm filter to remove undissolved solids, and diluted as necessary.

  • Quantification: The concentration of the dissolved salt is determined by a validated analytical method, such as UV-Vis spectrophotometry at the λmax of 4-aminobenzoate or High-Performance Liquid Chromatography (HPLC).

Stability Assessment

Objective: To evaluate the chemical stability of both salts under various environmental conditions, in accordance with ICH guidelines.

Protocol (ICH Q1A):

  • Long-Term and Accelerated Studies: Samples of both salts are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[5][6]

  • Time Points: Samples are pulled at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: At each time point, samples are analyzed for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Photostability Protocol (ICH Q1B):

  • Light Exposure: Samples are exposed to a light source emitting a standardized spectrum of UV and visible light.[7][8] A dark control is maintained to differentiate between thermal and light-induced degradation.

  • Analysis: Post-exposure, samples are analyzed for any changes in physical properties and for the formation of photodegradation products.[7]

Hygroscopicity Evaluation

Objective: To assess the tendency of each salt to absorb atmospheric moisture.

Protocol (Gravimetric Sorption Analysis):

  • Sample Preparation: A pre-weighed sample of each salt is placed in a dynamic vapor sorption (DVS) analyzer.

  • Humidity Ramping: The relative humidity (RH) in the chamber is gradually increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), and the change in sample mass is recorded at each step once equilibrium is reached.

  • Data Analysis: A sorption isotherm is generated by plotting the percentage change in mass against the RH.

Visualizing Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Experimental_Workflow_for_Salt_Comparison cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: In-depth Characterization cluster_Phase3 Phase 3: Performance Evaluation P1_Start Start: API Characterization P1_Salt_Formation Salt Formation with Na+ and K+ P1_Start->P1_Salt_Formation P1_Solubility_Screen Aqueous Solubility Screen P1_Salt_Formation->P1_Solubility_Screen P2_Hygroscopicity Hygroscopicity (DVS) P1_Solubility_Screen->P2_Hygroscopicity Proceed with soluble salts P2_Stability Chemical Stability (ICH) P1_Solubility_Screen->P2_Stability P2_Photostability Photostability (ICH Q1B) P1_Solubility_Screen->P2_Photostability P3_Dissolution Comparative Dissolution Rate P2_Stability->P3_Dissolution P3_Final_Selection Final Salt Selection P3_Dissolution->P3_Final_Selection

Caption: Workflow for comparative analysis of salt forms.

PABA_Folate_Pathway Chorismate Chorismate ADC 4-amino-4-deoxychorismate (ADC) Chorismate->ADC PabA/PabB enzymes PABA p-Aminobenzoic Acid (PABA) ADC->PABA PabC enzyme Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Biological_Functions Purine & Thymidine Synthesis, Amino Acid Metabolism Tetrahydrofolate->Biological_Functions

Caption: Simplified PABA role in the folate synthesis pathway.

Discussion and Conclusion

The selection between Sodium and Potassium 4-aminobenzoate should be guided by the specific requirements of the intended pharmaceutical product.

  • Solubility: Both salts exhibit high aqueous solubility, a desirable characteristic for rapid dissolution. The potassium salt appears to have a slight solubility advantage at room temperature. This could be beneficial for liquid formulations or for achieving rapid in vivo dissolution for immediate-release solid dosage forms.

  • Stability: As salts of a stable parent acid, both are expected to exhibit good chemical stability. However, comparative stability studies under ICH conditions are essential to confirm this and to identify any potential liabilities, especially concerning interactions with excipients. Their sensitivity to light should also be considered, as the parent PABA molecule is known to absorb UV radiation.

  • Hygroscopicity: The propensity to absorb moisture is a critical parameter for solid dosage form development. A comprehensive hygroscopicity assessment will inform handling, manufacturing, and packaging requirements.

  • Biological Considerations: The choice of the counter-ion (sodium vs. potassium) can have biological implications. For instance, in therapies for fibrotic disorders, the potassium salt of PABA is specifically used, suggesting a potential role for the potassium ion in the therapeutic effect.[2][4] For other applications where PABA is an excipient or a component of a nutritional supplement, the sodium salt may be perfectly acceptable.

References

A Comparative Benchmark: Sodium Para-aminobenzoate Analogs Versus Novel Folate Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimicrobial and anticancer therapies has been significantly shaped by our understanding of the folate synthesis pathway. For decades, analogs of Sodium para-aminobenzoate (PABA), namely the sulfonamides, have been a cornerstone of therapies targeting this essential metabolic route. However, the rise of drug resistance and the quest for improved selectivity have spurred the development of a diverse array of novel folate synthesis inhibitors. This guide provides an objective comparison of the performance of traditional PABA competitors with these newer agents, supported by experimental data and detailed methodologies.

The Folate Synthesis Pathway: A Prime Target

Folic acid and its derivatives, collectively known as folates, are essential cofactors in the synthesis of nucleotides (purines and thymidylate) and certain amino acids. While humans obtain folates from their diet, many microorganisms, including bacteria and protozoa, must synthesize them de novo. This metabolic distinction makes the folate synthesis pathway an attractive target for selective drug development.

The pathway begins with the conversion of chorismate to para-aminobenzoic acid (PABA). Dihydropteroate (B1496061) synthase (DHPS) then catalyzes the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroate. Subsequently, dihydrofolate synthase adds glutamate (B1630785) to yield dihydrofolate (DHF). Finally, dihydrofolate reductase (DHFR) reduces DHF to the biologically active tetrahydrofolate (THF).

Mechanisms of Inhibition: A Comparative Overview

Folate synthesis inhibitors can be broadly categorized based on their target enzyme within this pathway:

  • Dihydropteroate Synthase (DHPS) Inhibitors: The traditional target of sulfonamides. These compounds are structural analogs of PABA and act as competitive inhibitors of DHPS, preventing the formation of dihydropteroate.

  • Dihydrofolate Reductase (DHFR) Inhibitors: These agents, such as methotrexate (B535133) and trimethoprim, block the final step in the pathway by inhibiting the reduction of DHF to THF.

  • Thymidylate Synthase (TS) Inhibitors: While technically acting on a folate-dependent enzyme outside the core synthesis pathway, these inhibitors, like pemetrexed (B1662193) and raltitrexed, disrupt the synthesis of thymidylate, a crucial component of DNA.

  • Dual and Novel Inhibitors: More recent strategies have focused on developing dual inhibitors that target multiple enzymes in the pathway or novel non-sulfa DHPS inhibitors that bind to different sites on the enzyme.

Quantitative Performance Comparison

The following tables summarize the inhibitory activities of representative compounds from each class. It is important to note that IC50 and Ki values can vary depending on the specific experimental conditions, enzyme source, and substrate concentrations. The data presented here are compiled from various studies to provide a comparative overview.

Table 1: Comparative Inhibitory Activity against Dihydropteroate Synthase (DHPS)

Compound ClassRepresentative CompoundTarget Organism/EnzymeIC50 (µM)Ki (µM)
PABA Analog (Sulfonamide) SulfamethoxazolePneumocystis carinii DHPS>500-
Sulfone DapsonePneumocystis carinii DHPS-1.5
Novel Dual DHPS/DHFR Inhibitor Compound 11aRecombinant DHPS2.76 (µg/mL)-

Note: IC50 value for Compound 11a is reported in µg/mL. Direct molar comparison with other compounds requires conversion based on its molecular weight.

Table 2: Comparative Inhibitory Activity against Dihydrofolate Reductase (DHFR)

Compound ClassRepresentative CompoundTarget Organism/EnzymeIC50 (µM)Ki (nM)
Classical DHFR Inhibitor MethotrexateBovine Liver DHFR--
Bacterial DHFR Inhibitor TrimethoprimE. coli DHFR--
Novel Dual DHPS/DHFR Inhibitor Compound 11aRecombinant DHFR0.20 (µg/mL)-

Note: IC50 value for Compound 11a is reported in µg/mL. Direct molar comparison with other compounds requires conversion based on its molecular weight.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of folate synthesis inhibitors.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This assay measures the activity of DHPS by coupling the production of dihydropteroate to its reduction by dihydrofolate reductase (DHFR), which is monitored by the oxidation of NADPH.

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme (coupling enzyme)

  • Para-aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Test inhibitors (dissolved in DMSO)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHFR, and NADPH.

  • Add the test inhibitor at various concentrations to the wells of the microplate. Include a control with DMSO only.

  • Add the DHPS enzyme to all wells and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding a mixture of PABA and DHPPP.

  • Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This assay directly measures the activity of DHFR by monitoring the oxidation of NADPH.

Materials:

  • Recombinant DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Test inhibitors (dissolved in DMSO)

  • Assay Buffer: 50 mM TES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer and NADPH.

  • Add the test inhibitor at various concentrations to the wells of the microplate.

  • Add the DHFR enzyme to all wells and pre-incubate for 3 minutes at 25°C.

  • Initiate the reaction by adding DHF.

  • Monitor the decrease in absorbance at 340 nm for 1-2 minutes.

  • Calculate the initial reaction velocity and determine the IC50 value as described for the DHPS assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the inhibitors on cell proliferation.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Folate_Synthesis_Pathway Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->Dihydropteroate DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides Sulfonamides (PABA Analogs) Sulfonamides->Dihydropteroate DHFR_Inhibitors DHFR Inhibitors (e.g., Methotrexate) DHFR_Inhibitors->THF

Caption: The microbial folate synthesis pathway and points of inhibition.

Experimental_Workflow start Start: Compound Library enzyme_assay Primary Screening: Enzyme Inhibition Assays (DHPS, DHFR) start->enzyme_assay determine_ic50 Determine IC50 Values enzyme_assay->determine_ic50 cell_assay Secondary Screening: Cell Viability Assays determine_ic50->cell_assay Active Compounds determine_ec50 Determine EC50 Values cell_assay->determine_ec50 lead_optimization Lead Optimization determine_ec50->lead_optimization Potent & Non-toxic Hits end End: Preclinical Candidate lead_optimization->end

Caption: A generalized workflow for screening folate synthesis inhibitors.

Logical_Comparison PABA_Analogs PABA Analogs (Sulfonamides) - Target: DHPS - Mechanism: Competitive with PABA - Spectrum: Broad (Bacteria) - Resistance: Common (DHPS mutations) DHFR_Inhibitors DHFR Inhibitors - Target: DHFR - Mechanism: Competitive with DHF - Spectrum: Broad (Bacteria, Protozoa, Cancer) - Resistance: DHFR mutations, Gene amplification Novel_Inhibitors Novel Inhibitors (e.g., Dual Inhibitors) - Target: Multiple (e.g., DHPS & DHFR) - Mechanism: Varies (e.g., dual competitive) - Spectrum: Potentially broader, overcome resistance - Resistance: Potentially lower incidence

Caption: Logical comparison of different classes of folate synthesis inhibitors.

Unveiling the Environmental Footprint of UV Filters: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the ecotoxicity, bioaccumulation, and biodegradability of common organic and inorganic ultraviolet (UV) filters reveals a complex and varied environmental impact. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these widely used compounds, highlighting the critical need for environmentally conscious formulation of sunscreen and other personal care products.

The increasing use of sunscreens has led to the widespread detection of UV filters in aquatic environments, raising concerns about their potential adverse effects on ecosystems.[1][2] This review compares the environmental profiles of several common UV filters, focusing on their impact on aquatic organisms, their potential to accumulate in living tissues, and their persistence in the environment.

Comparative Ecotoxicity

The toxicity of UV filters to aquatic life varies significantly between compounds and species. Organic filters like oxybenzone (B1678072) and octocrylene (B1203250) have been shown to be toxic to corals and other marine organisms, while the impact of inorganic filters like zinc oxide and titanium dioxide is often linked to their nanoparticle form and the release of metal ions.[3][4][5]

Quantitative structure-activity relationship (QSAR) models and laboratory toxicity tests are primary tools for assessing the ecotoxicological risk of these compounds.[6] The following table summarizes acute toxicity data for several common UV filters across different aquatic organisms.

UV FilterOrganismEndpointConcentration (µg/L)Reference
Organic UV Filters
OxybenzoneDaphnia spp.48-h EC50/LC501,090 - 3,030[6]
OctocryleneAlgae, Daphnids, Fish (QSAR)Acute Toxicity16 - 5,580,000[6]
Avobenzone (B1665848)Daphnia magna48-h EC50> 30[6]
Homosalate (B147027)Tetraselmis sp.Growth Inhibition1,000[7]
Octinoxate (B1216657)Rainbow TroutBioconcentration-[8]
Inorganic UV Filters
Nano Zinc Oxide (nZnO)Aquatic OrganismsVariesVaries[3]
Nano Titanium Dioxide (nTiO2)Aquatic OrganismsVariesVaries[3]

EC50: The concentration of a substance that causes a defined effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.

Bioaccumulation Potential

The tendency of a chemical to accumulate in an organism is a key factor in its environmental risk assessment.[9] For organic UV filters, this potential is often estimated based on their octanol-water partition coefficient (log Kow), with higher values indicating a greater likelihood of bioaccumulation.[8][10] Several organic UV filters, such as octocrylene and avobenzone, are lipophilic and have been detected in various aquatic species.[1][10] Inorganic UV filters can also be absorbed and accumulate in organisms.[3]

UV FilterLog KowBioaccumulation PotentialKey FindingsReference
Organic UV Filters
OxybenzoneLowLowDetected in various aquatic animals.[5][8]
OctocryleneHighHighPotential to bioaccumulate.[8][11]
AvobenzoneHighHighMay partition into sediments.[6][8]
HomosalateHighHighReadily biodegradable.[8]
OctinoxateHighHighReadily biodegradable.[8]
Inorganic UV Filters
Nano Zinc Oxide (nZnO)N/ACan bioaccumulateCan be internalized by cells.[3]
Nano Titanium Dioxide (nTiO2)N/ACan bioaccumulateCan be internalized by cells.[3]

Biodegradability

The persistence of UV filters in the environment is determined by their biodegradability. Some organic UV filters are readily biodegradable, meaning they are quickly broken down by microorganisms, while others are more persistent.[8][12] For instance, octinoxate and homosalate are considered readily biodegradable, whereas avobenzone and octocrylene are not.[8] The biodegradability of inorganic UV filters is not typically assessed in the same manner as organic compounds.

UV FilterBiodegradabilityKey FindingsReference
Organic UV Filters
OctinoxateReadily biodegradable> 60% mineralization in 28 days.[8]
HomosalateReadily biodegradable> 60% mineralization in 28 days.[8]
AvobenzoneNot readily biodegradable-[8]
OctocrylenePoorly biodegradable-[11]
Benzophenone-3 (Oxybenzone)Limited degradationCan be degraded by coastal marine sediments.[13]
2-Ethylhexyl Salicylate (ES)DegradableDegraded by coastal marine sediments.[13]

Experimental Protocols

The data presented in this review are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Ecotoxicity Testing

Ecotoxicity is typically assessed using acute and chronic toxicity tests on representative aquatic organisms.[14][15]

  • Algal Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of freshwater algae.[14]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia magna, a small crustacean.[14]

  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to fish over a short period.[14]

Bioaccumulation Assessment

Bioaccumulation potential is determined through laboratory studies and predictive models.

  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline provides methods for determining the bioconcentration factor (BCF) and biomagnification factor (BMF) in fish.[16][17] The BCF is the ratio of the chemical's concentration in the fish to its concentration in the water.[16]

  • Log Kow Determination: The octanol-water partition coefficient (log Kow) is a key physicochemical property used to predict the bioaccumulation potential of organic substances.[8][9]

Biodegradability Testing

Ready biodegradability is assessed using a suite of tests that measure the conversion of the test substance to carbon dioxide by microorganisms over a 28-day period.[18][19]

  • Ready Biodegradability - CO2 Evolution Test (OECD 301B): This method measures the amount of CO2 produced during the biodegradation of a substance.[20] To be classified as "readily biodegradable," a substance must achieve at least 60% of its theoretical CO2 production within a 10-day window.[18][21]

Signaling Pathways and Mechanisms of Toxicity

Certain UV filters have been identified as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the hormonal systems of organisms.[22][23] Benzophenone-type UV filters, for example, have been shown to exert estrogenic effects.[22]

Signaling_Pathway_Endocrine_Disruption cluster_UV_Filter UV Filter Exposure cluster_Organism Organism cluster_Adverse_Effects Adverse Effects UV_Filter e.g., Benzophenone-3 Receptor Hormone Receptor (e.g., Estrogen Receptor) UV_Filter->Receptor Binds to Nucleus Nucleus Receptor->Nucleus Translocates to Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Modulates Reproductive_Effects Reproductive Impairment Gene_Expression->Reproductive_Effects Developmental_Effects Developmental Abnormalities Gene_Expression->Developmental_Effects

Inorganic UV filters like nZnO and nTiO2 can induce toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3]

Experimental_Workflow_Ecotoxicity cluster_Preparation Test Preparation cluster_Exposure Exposure Phase cluster_Data_Collection Data Collection cluster_Analysis Data Analysis Test_Substance UV Filter (Test Substance) Exposure Exposure to a Range of Concentrations Test_Substance->Exposure Test_Organism Aquatic Organism (e.g., Daphnia, Algae, Fish) Test_Organism->Exposure Test_Medium Test Medium (e.g., Mineral Medium) Test_Medium->Exposure Endpoints Measurement of Endpoints (e.g., Mortality, Growth, Reproduction) Exposure->Endpoints Dose_Response Dose-Response Analysis Endpoints->Dose_Response EC50_LC50 Calculation of EC50 / LC50 Dose_Response->EC50_LC50

Logical_Relationship_Environmental_Impact UV_Filter UV Filter Properties (e.g., log Kow, Solubility) Ecotoxicity Ecotoxicity UV_Filter->Ecotoxicity influences Bioaccumulation Bioaccumulation UV_Filter->Bioaccumulation influences Biodegradability Biodegradability UV_Filter->Biodegradability influences Environmental_Risk Overall Environmental Risk Ecotoxicity->Environmental_Risk contributes to Bioaccumulation->Environmental_Risk contributes to Biodegradability->Environmental_Risk contributes to

Conclusion

The environmental impact of UV filters is a multifaceted issue requiring careful consideration during the development and formulation of sunscreen and other consumer products. While some filters exhibit favorable environmental profiles with low toxicity and high biodegradability, others pose a greater risk due to their persistence, potential for bioaccumulation, and endocrine-disrupting properties. This comparative review underscores the importance of utilizing standardized testing protocols to generate reliable data that can inform the selection of more environmentally benign UV filters. Further research is needed to fully understand the long-term ecological consequences of these compounds and to develop innovative, safe, and effective alternatives.

References

Safety Operating Guide

Proper Disposal of Sodium 4-aminobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of sodium 4-aminobenzoate (B8803810) is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. As a substance classified as hazardous, causing skin, eye, and potential respiratory irritation, it requires management as a hazardous chemical waste.[1][2][3][4] Adherence to the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) protocols is mandatory.[5][6][7]

This guide provides a step-by-step operational plan for the safe handling and disposal of sodium 4-aminobenzoate waste in a laboratory setting.

Step 1: Waste Identification and Characterization

Before disposal, it is essential to correctly identify the waste. All laboratory personnel should treat chemical waste, including this compound and materials contaminated with it, as hazardous unless explicitly determined otherwise by EHS professionals.[7][8]

  • Solid Waste: Includes unused or expired pure this compound, and contaminated lab supplies such as gloves, weigh boats, or absorbent paper.

  • Liquid Waste: Encompasses solutions containing this compound and the rinsate from cleaning contaminated glassware.

Step 2: Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions.[5]

  • Isolate Incompatibles: Store this compound waste separately from strong oxidizing agents.[1][3]

  • Choose Appropriate Containers:

    • Use only containers that are in good condition and compatible with the chemical.[9] Leak-proof plastic containers with screw-on caps (B75204) are preferred for both solid and liquid waste.[10][11]

    • Ensure the container is clean and was not previously used for an incompatible substance.

    • Never use food-grade containers, such as milk jugs, for chemical waste storage.[7]

Step 3: Waste Accumulation and Labeling
  • Labeling: As soon as the first particle of waste is added, the container must be labeled. Use your institution's official "Hazardous Waste" tag.[10] The label must include:

    • The words "Hazardous Waste".[10]

    • Full chemical name: "this compound" (do not use abbreviations or chemical formulas).[10]

    • For mixtures, list all chemical components and their approximate percentages.[10]

    • Accumulation start date (the date waste was first added).[10]

    • Principal Investigator's name and contact information.[10]

    • Laboratory location (building and room number).[10]

    • Check the appropriate hazard pictograms (e.g., for irritation).[10]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[9][11] Using funnels for liquids is recommended, but they must be removed and the container capped immediately after use.

    • Place the primary container within a larger, chemically compatible secondary containment bin or tray to contain potential leaks or spills.[11] This secondary container must be able to hold 110% of the volume of the primary container.[11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the prepared waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][12]

  • Ensure the area is clearly marked with "Hazardous Waste" signage.[6]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11][12] Once this limit is reached, the waste must be collected within three days.[11]

Step 5: Arranging for Disposal
  • Request Pickup: Once the container is full or approaches the storage time limit (typically 90 days), submit a chemical waste collection request to your institution's EHS department.[6][11]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus.[8] Only trained EHS staff are authorized to collect and transport the waste.[8]

  • Prohibited Disposal Methods:

    • Never dispose of this compound in the regular trash.[10]

    • Never pour this compound solutions down the sink or into the sewer system without explicit written approval from EHS.[10][8]

    • Never use evaporation in a fume hood as a method of disposal.[8]

Disposal of Empty Containers

An empty container that once held this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple-Rinse: Rinse the container three times with a suitable solvent (such as water) that can remove the chemical residue.[8][9]

  • Collect Rinsate: The rinsate from these washes is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[8][9]

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label. The clean, empty container can then typically be disposed of in the regular trash or recycled, based on institutional policy.[8][9]

Quantitative Storage and Disposal Limits

The following table summarizes common regulatory limits for hazardous waste accumulation. Always confirm the specific limits enforced by your institution's EHS department.

ParameterRegulatory LimitGuideline
Max Volume in SAA 55 gallons (per waste stream)Initiate waste pickup request well before this limit is reached.[11][12]
Max Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)While this compound is not typically P-listed (acutely toxic), this is a critical limit for other lab chemicals.[12]
Max Accumulation Time 90 days from accumulation start dateRequest waste collection before the 90-day limit expires.[6][11]
Time to Remove Excess 3 calendar daysOnce the 55-gallon limit is reached, EHS must collect the waste within this timeframe.[11][12]
Secondary Containment Volume 110% of the primary containerEnsure the secondary bin is large enough to contain a full spill from the largest container within it.[11]

Operational Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Waste Preparation cluster_storage Storage cluster_disposal Disposal A Identify Waste (Solid, Liquid, or Contaminated Debris) B Select Compatible Container (Leak-proof, plastic preferred) A->B C Affix 'Hazardous Waste' Label B->C D Add Waste to Container C->D E Securely Close Container D->E F Place in Secondary Containment E->F G Store in Designated SAA F->G H Monitor Accumulation (Date and Volume) G->H I Container Full OR Approaching 90-Day Limit? H->I J Continue Safe Accumulation I->J No K Submit Waste Pickup Request to EHS I->K Yes J->H L EHS Collects Waste for Final Disposal K->L

Caption: Decision workflow for handling this compound waste.

References

Safeguarding Your Research: A Guide to Handling Sodium 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Sodium 4-aminobenzoate (B8803810) in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides comprehensive, step-by-step procedures for the use and disposal of this chemical, aligning with the highest standards of laboratory safety.

Sodium 4-aminobenzoate is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2][3] It may also lead to respiratory irritation and trigger an allergic skin reaction.[3] Therefore, strict observance of personal protective equipment (PPE) protocols is mandatory.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Work in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Keep the chemical container tightly sealed when not in use and store it in a dry, cool, and well-ventilated area.[1][2]

2. Donning Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Impermeable, chemical-resistant gloves are required.[2] Wear a lab coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: In situations where dust may be generated, use a respiratory filter device.[2] For more intensive or prolonged exposure, a respiratory protective device that is independent of circulating air should be used.[2]

3. Handling the Chemical:

  • Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Prevent contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Do not ingest the chemical.

  • After handling, wash your hands and any exposed skin thoroughly.[1]

4. In Case of Exposure:

  • After Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.[2]

  • After Skin Contact: Immediately rinse the affected area with water.[2] Remove all soiled and contaminated clothing at once.[2]

  • After Eye Contact: Rinse the opened eye for several minutes under running water. If symptoms persist, seek medical attention.[2]

  • After Swallowing: If symptoms persist, consult a doctor.[2]

Disposal Plan: Safe Waste Management

1. Waste Characterization:

  • This compound and its container must be treated as hazardous waste.[4]

2. Collection and Storage:

  • Collect waste in a designated, properly labeled, and suitable closed container for disposal.[1]

  • Do not mix with other waste.

  • Handle uncleaned containers in the same manner as the product itself.

3. Disposal Method:

  • Dispose of the contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[1]

  • Do not allow the product to enter drains, sewers, or surface and ground water.[2][3]

Quantitative Safety Data Summary

ParameterSpecificationSource
Eye Protection Chemical safety goggles[1]
Hand Protection Impermeable and resistant protective gloves[2]
Respiratory Protection Respiratory filter device for dust; self-contained breathing apparatus for intensive exposure[2]
Engineering Controls Chemical fume hood with an average face velocity of at least 100 feet per minute[2]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe handle_avoid_dust Avoid Dust/Aerosol Generation prep_ppe->handle_avoid_dust handle_avoid_contact Prevent Skin/Eye Contact handle_avoid_dust->handle_avoid_contact em_inhalation Move to Fresh Air handle_avoid_dust->em_inhalation handle_wash Wash Hands After Use handle_avoid_contact->handle_wash em_skin Rinse with Water handle_avoid_contact->em_skin em_eye Rinse with Water handle_avoid_contact->em_eye disp_collect Collect in Labeled Container handle_wash->disp_collect disp_hazardous Dispose as Hazardous Waste disp_collect->disp_hazardous em_seek_medical Seek Medical Attention em_inhalation->em_seek_medical em_skin->em_seek_medical em_eye->em_seek_medical

Caption: Workflow for safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。